5,7-Dihydroxy-4-methylcoumarin
描述
5,7-Dihydroxy-4-methylcoumarin is a hydroxycoumarin.
inhibits binding of p50 to DNA; structure in first source
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5,7-dihydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-5-2-9(13)14-8-4-6(11)3-7(12)10(5)8/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVWGEJMXOQQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=CC(=C12)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025078 | |
| Record name | 5,7-Dihydroxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
5,7-dihydroxy-4-methyl coumarin is a yellow powder. Fluoresces blue. Absorbs ultraviolet light. (NTP, 1992), Yellow to white solid; Fluoresces blue; Absorbs UV light; [HSDB] White to cream solid; [MSDSonline] | |
| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5,7-Dihydroxy-4-methylcoumarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3333 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER, ETHER, BENZENE, CHLOROFORM; VERY SOL IN HOT ALCOHOL, ALKALI, SOL IN SODIUM HYDROXIDE | |
| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM ALCOHOL, LEAVES FROM ACETIC ACID, YELLOW TO WHITE SOLID | |
CAS No. |
2107-76-8 | |
| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5,7-Dihydroxy-4-methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,7-Dihydroxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-4-methyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP62D4346M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
518 to 545 °F (NTP, 1992), 282-284 °C | |
| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,7-Dihydroxy-4-methylcoumarin (CAS: 2107-76-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5,7-Dihydroxy-4-methylcoumarin, also known as 4-methylumbelliferone (4-MU) or hymecromone, is a versatile synthetic coumarin derivative with a wide spectrum of biological activities.[1][2] This document provides a comprehensive technical overview of its chemical properties, synthesis, and diverse pharmacological effects, including its well-established role as a hyaluronan synthesis inhibitor.[1] It also delves into its antitumor, melanogenic, anti-inflammatory, and osteogenic properties.[1][3][4] Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to support researchers and professionals in drug development and life sciences.
Chemical and Physical Properties
This compound is a yellow, powdery substance that emits a blue fluorescence and absorbs ultraviolet light.[5][6] It is a member of the hydroxycoumarin class of organic compounds.[6]
| Property | Value | Reference(s) |
| CAS Number | 2107-76-8 | [2] |
| Molecular Formula | C₁₀H₈O₄ | [2] |
| Molecular Weight | 192.17 g/mol | [6] |
| IUPAC Name | 5,7-dihydroxy-4-methylchromen-2-one | [6] |
| Synonyms | 4-Methylumbelliferone, 4-MU, Hymecromone, NSC 5302 | [2][7] |
| Melting Point | 296-299 °C | [8] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml, Slightly water-soluble | [2][5] |
| SMILES | CC1=CC(=O)OC2=CC(=CC(=C12)O)O | [6] |
| InChI Key | QNVWGEJMXOQQPM-UHFFFAOYSA-N | [2] |
Synthesis
A common and efficient method for synthesizing this compound is through the Pechmann condensation reaction.[9] This involves the reaction of phloroglucinol with ethyl acetoacetate in the presence of a catalyst.[9]
Example Synthesis Protocol via Pechmann Condensation
The following protocol describes the synthesis using a UiO-66-SO₃H catalyst, which has been shown to provide high yields.[9]
-
Reactant Preparation: Combine phloroglucinol and ethyl acetoacetate in a molar ratio of 1:1.6 in a reaction vessel.[9]
-
Catalyst Addition: Introduce the UiO-66-SO₃H catalyst to the mixture.
-
Reaction Conditions: Heat the mixture to 140 °C and maintain for 4 hours with appropriate stirring.[9]
-
Isolation and Purification: After the reaction, the catalyst is separated. The crude product is then purified, for example, by recrystallization from aqueous ethanol.[10]
-
Characterization: The final product can be characterized using techniques such as ¹H NMR and IR spectroscopy to confirm its structure and purity.[9]
Figure 1: Synthesis workflow for this compound.
Biological Activities and Mechanisms of Action
This compound exhibits a remarkable range of biological effects, primarily stemming from its ability to inhibit hyaluronan synthesis and modulate various signaling pathways.
Inhibition of Hyaluronan Synthesis
The principal mechanism of action for 4-MU is the inhibition of hyaluronan (HA) synthesis.[1] This is achieved through two primary routes:
-
Depletion of UDP-glucuronic acid (UDP-GlcUA): 4-MU acts as a substrate for UDP-glucuronosyltransferase (UGT), leading to its glucuronidation. This process depletes the cellular pool of UDP-GlcUA, a crucial precursor for HA synthesis by hyaluronan synthases (HAS).[11][12]
-
Downregulation of HAS mRNA expression: 4-MU has been shown to reduce the mRNA levels of hyaluronan synthases, particularly HAS2 and HAS3.[13][14]
Figure 2: Mechanism of hyaluronan synthesis inhibition by 4-MU.
Antitumor Activity
4-MU demonstrates significant antitumor effects across various cancer types.[1] Its anticancer properties are linked to the inhibition of HA, which is often overexpressed in the tumor microenvironment. Key antitumor effects include:
-
Inhibition of Cell Proliferation and Induction of Apoptosis: 4-MU can arrest tumor cell growth and trigger programmed cell death.[11][15]
-
Suppression of Migration and Invasion: By reducing the HA-rich pericellular matrix, 4-MU impedes the ability of cancer cells to migrate and invade surrounding tissues.[1][16]
-
Anti-angiogenic Effects: It can inhibit the formation of new blood vessels that tumors require for growth and metastasis.[1][11]
Effects on Melanogenesis
This compound has been shown to promote melanin synthesis.[3] This effect makes it a compound of interest for treating hypopigmentation disorders like vitiligo.[3] Its pro-melanogenic activity is mediated by the upregulation of key melanogenesis-related proteins and the modulation of specific signaling pathways.[3][17]
Modulation of Signaling Pathways
The diverse biological effects of this compound are underpinned by its ability to influence several key intracellular signaling pathways:
-
PKA/cAMP Pathway: Activation of this pathway is involved in its melanogenic effects.[3]
-
PI3K/AKT Pathway: Downregulation of this pathway is also associated with its impact on melanogenesis.[3] Recent studies also suggest a direct interaction with AKT1 to promote osteogenesis.[4]
-
GSK3β Pathway: This pathway is activated during 4-MU-induced melanogenesis.[3]
-
MAPK/ERK Pathway: This pathway's modulation by 4-MU also plays a role in regulating melanocyte function.[3]
Figure 3: Key signaling pathways modulated by this compound.
Quantitative Biological Data
The following tables summarize key quantitative data on the biological activity of this compound.
Table 1: Enzyme Inhibition and Radical Scavenging Activity
| Target | IC₅₀ / Kᵢ | Assay System | Reference(s) |
| Hyaluronan (HA) Synthesis | 0.4 mM (IC₅₀) | Not specified | [10] |
| Hypochlorous acid (HOCl) | 2.85 µM (IC₅₀) | Cell-free assay | [2] |
| Lipid Peroxidation | 12 µM (IC₅₀) | Rat liver microsomes | [2] |
| Thromboxane B₂ (TXB₂) Generation | 1 µM (IC₅₀) | Isolated rat peritoneal leukocytes | [2] |
| Myeloperoxidase (MPO) | 1.06 µM (IC₅₀) | Cell-free assay | [2] |
| Rat Lens Aldose Reductase | 17 µM (IC₅₀) | Not specified | [2] |
| Human Carbonic Anhydrase I (CAI) | 8.4 µM (Kᵢ) | Not specified | [2] |
| Human Carbonic Anhydrase IX (CAIX) | 0.19 µM (Kᵢ) | Not specified | [2] |
| Human Carbonic Anhydrase XII (CAXII) | 6.4 µM (Kᵢ) | Not specified | [2] |
| Platelet Aggregation (Arachidonic Acid-induced) | 45 µM (IC₅₀) | Not specified | [2] |
| HCV NS5B Polymerase | 47.2 µM (IC₅₀) | Not specified | [2] |
Table 2: Effects on Cellular Processes
| Process | Cell Line | Concentration(s) | Observed Effect | Reference(s) |
| Cell Viability | B16F10 | 25, 50, 100 µM | No significant cytotoxicity (viability >90%) | [3] |
| Melanin Production | B16F10 | 25, 50, 100 µM | Significant, dose-dependent increase | [3] |
| Tyrosinase Activity | B16F10 | 25, 50, 100 µM | Significant, dose-dependent increase (up to 218.6% of control) | [3] |
| PKA Expression | α-MSH-stimulated B16F10 | 25, 50, 100 µM | Significant increase (>46.8% compared to control) | [3] |
| AKT Phosphorylation | α-MSH-stimulated B16F10 | 100 µM | Decrease by 74.9% compared to control | [3] |
| Cell Proliferation | MIA PaCa-2 | 0.5 mM | 26.4% inhibition | [16] |
| Cell Migration | MIA PaCa-2 | 0.5 mM | 14.7% suppression | [16] |
| Cell Invasion | MIA PaCa-2 | 0.5 mM | 22.7% suppression | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells (e.g., B16F10) in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[3]
-
MTT Addition: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[18][19]
-
Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 500-600 nm (e.g., 570 nm) using a microplate reader.[19]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacokinetics and dosing of oral 4‐methylumbelliferone for inhibition of hyaluronan synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methylumbelliferone inhibits enhanced hyaluronan synthesis and cell migration in pancreatic cancer cells in response to tumor-stromal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Characteristics of Hyaluronan Synthesis Inhibition by 4-Methylumbelliferone in Orbital Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. 4-Methylumbelliferone as a potent and selective antitumor drug on a glioblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antitumor effects of hyaluronic acid inhibitor 4-methylumbelliferone in an orthotopic hepatocellular carcinoma model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. researchhub.com [researchhub.com]
- 20. cyrusbio.com.tw [cyrusbio.com.tw]
The Pharmacological Profile of 5,7-Dihydroxy-4-methylcoumarin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dihydroxy-4-methylcoumarin (5,7D-4MC), a naturally occurring phenolic compound, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of 5,7D-4MC, consolidating current research findings on its antioxidant, anti-inflammatory, enzyme-inhibiting, and cytomodulatory effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the therapeutic potential of this promising molecule. Key experimental data is summarized in structured tables for comparative analysis, and detailed methodologies for pivotal experiments are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanisms of action.
Introduction
Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. Among them, this compound, also known as 4-methyllimetin, stands out for its notable pharmacological properties. It has been isolated from various plant sources, including Eranthis longistipitata and Mexican tarragon (Tagetes lucida).[1] Structurally, 5,7D-4MC possesses a benzopyrone core with hydroxyl groups at the 5 and 7 positions and a methyl group at the 4 position, which contribute to its biological efficacy. This guide delves into the multifaceted pharmacological profile of 5,7D-4MC, presenting key quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in research and drug development.
| Property | Value | Reference |
| IUPAC Name | 5,7-dihydroxy-4-methylchromen-2-one | [2] |
| Synonyms | 4-Methylumbelliferone, 4-Methyllimetol, NSC 5302 | [3][4][5] |
| CAS Number | 2107-76-8 | [4][6] |
| Molecular Formula | C₁₀H₈O₄ | [4] |
| Molecular Weight | 192.17 g/mol | [2][4] |
| Appearance | Yellow powder | [2] |
| Melting Point | 296-299 °C | [7] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml | [4] |
| UV Absorption Max | 250 nm (log ε= 3.73), 320 nm (log ε= 4.08) in alcohol | [2] |
Synthesis
The primary synthetic route for this compound is the Pechmann condensation reaction.
Pechmann Condensation
This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For 5,7D-4MC, phloroglucinol is reacted with ethyl acetoacetate.[8]
Experimental Protocol: Synthesis of this compound via Pechmann Condensation
Materials:
-
Phloroglucinol
-
Ethyl acetoacetate
-
UiO-66-SO₃H catalyst
-
Solvent-free conditions
Procedure:
-
Combine phloroglucinol and ethyl acetoacetate in a molar ratio of 1:1.6.
-
Add the UiO-66-SO₃H catalyst.
-
Heat the reaction mixture to 140 °C.
-
Maintain the reaction for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be purified. This method has been reported to achieve a yield of up to 66.0%.[8]
Pharmacological Activities
5,7D-4MC exhibits a wide array of pharmacological effects, which are detailed in the following subsections.
Antioxidant Activity
The antioxidant properties of 5,7D-4MC are attributed to its hydroxyl groups, which can donate electrons to scavenge free radicals.[1]
| Assay | Activity | IC₅₀ / Value | Reference |
| Alkylperoxy Radical Scavenging | Inhibitor | - | [4] |
| Hypochlorous Acid (HOCl) Scavenging | Potent Inhibitor | 2.85 µM | [4] |
| Lipid Peroxidation in Rat Liver Microsomes | Inhibitor | 12 µM | [4] |
| DPPH Radical Scavenging | Radical Scavenger | - | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Acetate buffer (pH 5.5)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in ethanol. Dilute with acetate buffer (pH 5.5) to a working concentration of 100 µM.
-
Prepare various concentrations of 5,7D-4MC in a suitable solvent (e.g., DMSO).
-
Add a specific volume of the DPPH working solution to each well of a 96-well plate.
-
Add different concentrations of the 5,7D-4MC solution to the wells. Include a control with the solvent only.
-
Incubate the plate in the dark at room temperature (25°C) for a specified time (e.g., 5-30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Anti-inflammatory Activity
5,7D-4MC has demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators and enzymes.
| Target | Effect | IC₅₀ / Value | Reference |
| Cyclooxygenase-1 (COX-1) | Selective Inhibitor | - | [1] |
| Thromboxane A₂ (TXA₂) Receptor | Competitive Antagonist | - | [1] |
| Thromboxane B₂ (TXB₂) Generation | Inhibitor | 1 µM | [4] |
| Myeloperoxidase (MPO) Activity | Inhibitor | 1.06 µM | [4] |
Experimental Protocol: Myeloperoxidase (MPO) Activity Assay (Cell-Free)
Materials:
-
This compound
-
Myeloperoxidase enzyme
-
Hydrogen peroxide (H₂O₂)
-
TMB (3,3',5,5'-Tetramethylbenzidine) or other suitable chromogenic substrate
-
Phosphate buffer (pH 6.0)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction buffer containing the phosphate buffer and the chromogenic substrate.
-
Add the MPO enzyme to the wells of a 96-well plate.
-
Add different concentrations of 5,7D-4MC to the wells. Include a control with the solvent only.
-
Pre-incubate the plate for a short period.
-
Initiate the reaction by adding a solution of H₂O₂.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Stop the reaction after a specific time by adding a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 450 nm for TMB).
-
Calculate the percentage of MPO inhibition and determine the IC₅₀ value.
Enzyme Inhibition
Beyond its anti-inflammatory targets, 5,7D-4MC inhibits several other enzymes, highlighting its potential for broader therapeutic applications.
| Enzyme | Source | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| Aldose Reductase | Rat Lens | IC₅₀ = 17 µM | [4] |
| Carbonic Anhydrase I (CAI) | Human | Kᵢ = 8.4 µM | [4] |
| Carbonic Anhydrase IX (CAIX) | Human | Kᵢ = 0.19 µM | [4] |
| Carbonic Anhydrase XII (CAXII) | Human | Kᵢ = 6.4 µM | [4] |
| Hepatitis C Virus (HCV) NS5B Polymerase | - | IC₅₀ = 47.2 µM | [4] |
Effects on Melanogenesis
5,7D-4MC has been shown to stimulate melanin synthesis, suggesting its potential use in treating hypopigmentation disorders like vitiligo.[1]
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cell Viability | B16F10 melanoma | < 100 µM | No significant cytotoxicity | [1][10] |
| Melanin Production | B16F10 melanoma | 25 µM | 250.1% increase | [10] |
| 50 µM | 336.0% increase | [10] | ||
| 100 µM | 463.0% increase | [10] | ||
| Tyrosinase Activity | B16F10 melanoma | 25, 50, 100 µM | Significant increase | [1][10] |
This pro-melanogenic effect is mediated through the modulation of several key signaling pathways.
5,7D-4MC stimulates melanogenesis by upregulating the expression of melanogenesis-related proteins, including MITF, tyrosinase, TRP-1, and TRP-2.[1] This is achieved through the activation of the PKA and GSK3β pathways and the downregulation of the PI3K/AKT pathway.[1][3][10]
Caption: Signaling pathways modulated by 5,7D-4MC in melanogenesis.
Experimental Protocol: Melanin Content Assay
Materials:
-
B16F10 melanoma cells
-
This compound
-
Lysis buffer (e.g., 1N NaOH)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Seed B16F10 cells in a 24-well plate and allow them to adhere.
-
Treat the cells with various concentrations of 5,7D-4MC for a specified duration (e.g., 72 hours).
-
After treatment, wash the cells with PBS and lyse them with a lysis buffer (e.g., 1N NaOH) by incubating at a specific temperature (e.g., 60°C) to dissolve the melanin.
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance at 405 nm or 475 nm using a microplate reader.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Normalize the melanin content to the total protein concentration for each sample.
Experimental Protocol: Cellular Tyrosinase Activity Assay
Materials:
-
B16F10 melanoma cells
-
This compound
-
Lysis buffer (e.g., phosphate buffer with Triton X-100)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Culture and treat B16F10 cells with 5,7D-4MC as described for the melanin content assay.
-
Wash the cells with PBS and lyse them with a suitable lysis buffer on ice.
-
Centrifuge the cell lysates to pellet the debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix a standardized amount of protein from each sample with L-DOPA solution.
-
Incubate the plate at 37°C for a specific time.
-
Measure the formation of dopachrome by reading the absorbance at 475 nm.
-
Calculate the tyrosinase activity and express it as a percentage of the control.
Anti-osteoporotic Activity
Recent studies have indicated that 5,7D-4MC may have a therapeutic role in osteoporosis by enhancing osteogenesis.
| Parameter | Cell Line / Model | Concentration | Effect | Reference |
| Cell Proliferation and Differentiation | MC3T3-E1 pre-osteoblasts | 10-40 µM | Significant enhancement | [11] |
| Mineralization | MC3T3-E1 pre-osteoblasts | 20 µM | Greatest increase | [11] |
| Vertebral Bone Density | Glucocorticoid-induced zebrafish osteoporosis model | 20 µM | Significant improvement | [11] |
This effect is primarily mediated through the AKT1 signaling pathway.
This compound has been found to enhance osteoblast differentiation and mitigate osteoporosis through its interaction with AKT1.[8][11]
Caption: Proposed mechanism of 5,7D-4MC in promoting osteogenesis.
Anticancer Activity
While research is ongoing, preliminary studies suggest that 4-methylcoumarin derivatives possess cytotoxic effects against various cancer cell lines. Structure-activity relationship studies indicate that the dihydroxy forms are generally more potent than their monohydroxy or acetoxy counterparts.[12][13]
| Cell Line | Cancer Type | IC₅₀ | Reference |
| K562 | Chronic Myelogenous Leukemia | Varies by derivative | [12][13] |
| LS180 | Colon Adenocarcinoma | Varies by derivative | [12][13] |
| MCF-7 | Breast Adenocarcinoma | Varies by derivative | [12][13] |
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of 5,7D-4MC. Include untreated and solvent-treated controls.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value.
Antimicrobial Activity
5,7D-4MC has also been reported to possess antibacterial and antifungal properties.
| Organism | Activity | MIC | Reference |
| Helicobacter pylori | Active | 10 µg/ml | [4] |
Conclusion
This compound is a versatile natural product with a compelling and diverse pharmacological profile. Its potent antioxidant, anti-inflammatory, and specific enzyme-inhibiting activities underscore its therapeutic potential for a range of disorders. Furthermore, its ability to modulate cellular processes such as melanogenesis and osteogenesis opens new avenues for its application in dermatology and bone health. The compiled data, detailed experimental protocols, and mechanistic diagrams in this guide are intended to provide a solid foundation for future research and development of 5,7D-4MC as a novel therapeutic agent. Further in-depth preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in various disease models.
References
- 1. This compound as a Functional Compound for Skin Pigmentation and Human Skin Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. iajps.com [iajps.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound enhances osteogenesis and ameliorates osteoporosis via the AKT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. med.upenn.edu [med.upenn.edu]
- 13. mdpi.com [mdpi.com]
In-Depth Technical Guide on the Antioxidant Properties of 5,7-Dihydroxy-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dihydroxy-4-methylcoumarin, a naturally occurring coumarin derivative, has garnered significant interest within the scientific community for its potential therapeutic applications, including its antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of the antioxidant activities of this compound, detailing its mechanisms of action, summarizing available quantitative data, and outlining relevant experimental protocols. The document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Coumarins are a large class of phenolic compounds found in many plants, and they are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer effects.[1] A key aspect of their therapeutic potential lies in their antioxidant properties, which are primarily attributed to their chemical structure, particularly the presence and position of hydroxyl groups on the benzopyrone ring.[2] this compound, with its dihydroxy substitution at the C5 and C7 positions, is a subject of ongoing research to elucidate its full potential as an antioxidant agent. This guide will delve into the specifics of its free radical scavenging capabilities and its interaction with cellular antioxidant pathways.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is believed to be mediated through two primary mechanisms: direct free radical scavenging and modulation of intracellular antioxidant signaling pathways.
Direct Free Radical Scavenging
The dihydroxy substitution on the aromatic ring of this compound enables it to act as a potent hydrogen or electron donor, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). The hydroxyl groups can readily donate a hydrogen atom to a free radical, thus stabilizing the radical and preventing it from causing oxidative damage to cellular components such as lipids, proteins, and DNA.
Studies have shown that the antioxidant efficiency of dihydroxy-4-methylcoumarins is influenced by the position of the hydroxyl groups. While ortho-dihydroxycoumarins (e.g., 6,7-dihydroxy-4-methylcoumarin and 7,8-dihydroxy-4-methylcoumarin) have demonstrated excellent activity as antioxidants and radical scavengers, the meta-dihydroxy analogue, this compound, has been found to be a less potent direct scavenger in some assays like the TLC-DPPH test.[3] However, it has shown superior efficacy in scavenging specific radicals like hypochlorous acid compared to its ortho-dihydroxy counterparts.
Modulation of Cellular Signaling Pathways
Beyond direct scavenging, coumarins are known to exert their antioxidant effects by modulating endogenous antioxidant defense systems. A critical pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Nrf2 Signaling Pathway Activation by Coumarins
The Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances.[4][5][6] While the activation of the Nrf2 pathway has been established for several coumarin derivatives, direct evidence specifically linking this compound to this pathway is still an active area of research.[4][6]
Quantitative Antioxidant Activity Data
Quantitative data on the antioxidant activity of this compound is limited in the existing literature. While several studies allude to its antioxidant potential, specific IC50 values from standardized assays are not consistently reported for this particular compound. The available information is often qualitative or comparative.
Table 1: Summary of Available Antioxidant Activity Data for this compound
| Assay | Result | Reference |
| TLC-DPPH Test | Lower radical scavenging activity compared to o-dihydroxycoumarins (e.g., 6,7-dihydroxy-4-methylcoumarin). | [3] |
| Hypochlorous Acid Scavenging | More effective scavenger than o-dihydroxy-substituted 4-methylcoumarin derivatives. |
Note: The lack of specific IC50 values in this table reflects the current state of published research. Further studies are required to quantify the antioxidant capacity of this compound using various standard assays.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a microplate well or a cuvette, add 100 µL of the sample solution to 100 µL of the DPPH solution. For the blank, use 100 µL of the solvent instead of the sample solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and make serial dilutions.
-
Reaction Mixture: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a microplate well.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using a formula similar to the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
This compound exhibits promising antioxidant properties, likely through a combination of direct free radical scavenging and modulation of cellular antioxidant pathways. However, a significant gap exists in the literature regarding quantitative data on its antioxidant efficacy and a detailed understanding of its molecular mechanisms, particularly its interaction with the Nrf2 signaling pathway.
Future research should focus on:
-
Quantitative analysis: Performing a comprehensive panel of antioxidant assays (DPPH, ABTS, FRAP, ORAC, etc.) to determine the specific IC50 values of this compound.
-
Mechanism of action: Investigating the ability of this compound to activate the Nrf2 pathway in various cell models, including measuring the nuclear translocation of Nrf2 and the expression of downstream antioxidant enzymes.
-
In vivo studies: Evaluating the antioxidant effects of this compound in animal models of oxidative stress-related diseases.
A more thorough understanding of the antioxidant profile of this compound will be instrumental in unlocking its full therapeutic potential for the development of novel drugs and nutraceuticals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anti-inflammatory Effects of 5,7-Dihydroxy-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-inflammatory properties of 5,7-Dihydroxy-4-methylcoumarin (5,7D-4MC), a naturally occurring coumarin derivative. The document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visualizations of the core signaling pathways involved in its mechanism of action.
Executive Summary
This compound is a phytochemical that exhibits a range of biological activities, including antioxidant, antiplatelet, and anti-inflammatory effects.[1][2] Its anti-inflammatory potential is attributed to its ability to modulate key cellular processes involved in the inflammatory response. Notably, it has been shown to selectively inhibit cyclooxygenase-1 (COX-1).[1] The most well-documented evidence of its action is in the context of IgE-mediated allergic inflammation, where it significantly reduces the expression of pro-inflammatory cytokines and enzymes in mast cells.[3][4] Mechanistic studies have revealed its influence on critical signaling cascades, including the MAPK and PI3K/AKT pathways, which are pivotal in regulating cellular inflammatory responses.[3][5] This guide consolidates the available data to provide a clear understanding of its therapeutic potential.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been quantified in specific cellular models. The most direct evidence comes from studies on rat basophilic leukemia (RBL-2H3) cells, a widely used model for mast cell-mediated allergic reactions.[3][4] Additionally, studies on structurally related coumarins provide context for its potential inhibitory concentration.
| Target Cell Line | Assay Type | Measured Parameter | Concentration | Result | Reference |
| RBL-2H3 (Mast Cell Model) | qRT-PCR | IL-4 mRNA Expression | 100 µM | Significant Reduction | [3][6] |
| RBL-2H3 (Mast Cell Model) | qRT-PCR | IL-13 mRNA Expression | 100 µM | Significant Reduction | [3][4] |
| RBL-2H3 (Mast Cell Model) | qRT-PCR | TNF-α mRNA Expression | 100 µM | Significant Reduction | [3][4] |
| RBL-2H3 (Mast Cell Model) | qRT-PCR | COX-2 mRNA Expression | 100 µM | Significant Reduction | [3][4] |
| RBL-2H3 (Mast Cell Model) | Western Blot | p-ERK Phosphorylation | 100 µM | Reduction | [3] |
| RBL-2H3 (Mast Cell Model) | Western Blot | p-p38 Phosphorylation | 100 µM | Reduction | [3] |
| RBL-2H3 (Mast Cell Model) | Western Blot | p-AKT Phosphorylation | 100 µM | Reduction | [3] |
| B16F10 (Melanoma Cells) | Western Blot | p-AKT Phosphorylation | 100 µM | 74.9% Decrease | [5] |
| RAW 264.7 (Macrophage Model) | Griess Assay | Nitric Oxide (NO) Production | IC₅₀ = 7.6 µM | Inhibition | [7] |
Note: The IC₅₀ value for Nitric Oxide production is for a 6-acyl-5,7-dihydroxycoumarin derivative, highlighting the potential potency of this structural class.[7]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating multiple intracellular signaling pathways. Its primary mechanisms involve the suppression of pro-inflammatory gene expression in mast cells and interference with key phosphorylation cascades.
Inhibition of IgE-Mediated Mast Cell Activation
In Type I hypersensitivity reactions, the cross-linking of IgE receptors (FcεRI) on mast cells triggers a signaling cascade leading to degranulation and the synthesis of inflammatory mediators. 5,7D-4MC has been shown to intervene in this process by downregulating the mRNA expression of crucial pro-inflammatory cytokines (IL-4, IL-13, TNF-α) and the inflammatory enzyme COX-2.[3][4] This action is mediated, at least in part, through the suppression of the MAPK (ERK, p38) and AKT signaling pathways.[3]
Downregulation of the PI3K/AKT Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and inflammation. Multiple studies have confirmed that 5,7D-4MC leads to a significant reduction in the phosphorylation of AKT, thereby inhibiting this pathway.[3][5] In B16F10 cells, treatment with 100 µM of the compound resulted in a 74.9% decrease in AKT phosphorylation.[5] This inhibitory action on a central signaling node underscores its broad potential to modulate cellular processes, including inflammation.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.
Protocol 1: Mast Cell Cytokine mRNA Expression Assay
This protocol details the method used to quantify the effect of 5,7D-4MC on the gene expression of pro-inflammatory mediators in an IgE-sensitized mast cell model.[3][6]
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.
-
Sensitization: Cells are sensitized by incubating them with dinitrophenyl-specific immunoglobulin E (DNP-IgE) for 12-24 hours. This allows the IgE to bind to the high-affinity FcεRI receptors on the cell surface.
-
Pre-treatment: Following sensitization, the cells are washed and pre-treated with this compound (e.g., at 100 µM) or a vehicle control for 1-2 hours.
-
Stimulation: The allergic response is triggered by adding the antigen, dinitrophenyl-human serum albumin (DNP-HSA), to the culture media.
-
Incubation: Cells are incubated for a period sufficient for transcriptional changes to occur (e.g., 4-6 hours).
-
RNA Isolation: Cells are lysed, and total RNA is extracted using a suitable commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions. RNA quality and quantity are assessed via spectrophotometry.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[8]
-
Quantitative PCR (qPCR): The relative abundance of target mRNA transcripts (IL-4, IL-13, TNF-α, COX-2) is quantified using qPCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).[9] Data is normalized to a housekeeping gene (e.g., GAPDH) to determine the fold change in expression compared to the stimulated, untreated control.
Protocol 2: Macrophage Nitric Oxide (NO) Production Assay
This protocol is a standard method to screen compounds for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator produced by macrophages upon stimulation.[7][10]
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. A positive control (e.g., L-NAME) and a negative control (LPS only) are included.
-
Incubation: The plate is incubated for 24 hours to allow for the production of NO.
-
Nitrite Measurement (Griess Assay):
-
Aliquots of the cell culture supernatant are transferred to a new 96-well plate.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.
-
The plate is incubated for 10-15 minutes at room temperature.
-
The absorbance is measured at ~540 nm using a microplate reader. The amount of nitrite (a stable product of NO) is proportional to the absorbance and is quantified using a sodium nitrite standard curve.
-
-
Data Analysis: The percentage inhibition of NO production is calculated for each concentration of the test compound relative to the LPS-only control.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a potent modulator of inflammatory responses, particularly in the context of mast cell-mediated allergies. Its ability to significantly downregulate the expression of key pro-inflammatory cytokines and enzymes is well-supported by quantitative data. The mechanism of action involves the inhibition of the MAPK and PI3K/AKT signaling pathways, which are central to the inflammatory process.
For drug development professionals, 5,7D-4MC represents a promising lead compound. Future research should focus on:
-
In Vivo Efficacy: Validating the observed in vitro anti-allergic and anti-inflammatory effects in relevant animal models of diseases like asthma, allergic rhinitis, and atopic dermatitis.
-
Macrophage and Neutrophil Studies: Conducting detailed dose-response studies on LPS-stimulated macrophages to confirm its effects on NO, PGE₂, and cytokine production, an area where data is currently limited compared to its isomers.
-
Target Identification: Elucidating the direct molecular targets of 5,7D-4MC within the signaling cascades to better understand its precise mechanism of action.
-
Structure-Activity Relationship (SAR): Synthesizing and testing derivatives to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound enhances osteogenesis and ameliorates osteoporosis via the AKT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. KOPRI Repository: Anti-allergic effect of this compound in IgE-mediated RBL-2H3 cells and PCA murine model [repository.kopri.re.kr]
- 5. This compound as a Functional Compound for Skin Pigmentation and Human Skin Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of cytokine mRNA expression by PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Antibacterial and Antifungal Activity of 5,7-Dihydroxy-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dihydroxy-4-methylcoumarin, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its notable biological activities. As a member of the coumarin family, a class of benzopyrone-containing secondary metabolites found in various plants, it exhibits a range of pharmacological properties. This technical guide provides an in-depth overview of the antibacterial and antifungal activities of this compound, presenting key data, detailed experimental protocols, and an exploration of its proposed mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound and its close derivatives has been evaluated against a variety of bacterial and fungal strains. The following tables summarize the available quantitative data, primarily presented as Minimum Inhibitory Concentrations (MIC), to facilitate a clear comparison of its activity spectrum.
Table 1: Antibacterial Activity of this compound and a Key Derivative
| Compound | Bacterial Strain | MIC | Reference |
| This compound | Helicobacter pylori | 10 µg/mL | [1] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | 1.5 mM | [2] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Micrococcus luteus | 1.5 mM | [2] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Listeria monocytogenes | 1.5 mM | [2] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Staphylococcus aureus subsp. aureus | 1.5 mM | [2] |
| 5,7-dihydroxy-4-phenylcoumarin | Staphylococcus aureus | 2.5 µg/mL | [3][4] |
Table 2: Antifungal Activity of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on standard antimicrobial susceptibility testing methods and information derived from studies on coumarin derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Test Compound: this compound, dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
- Bacterial/Fungal Strains: Pure, overnight cultures of the test microorganisms.
- Culture Media: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Inoculum Preparation:
- Aseptically transfer colonies from a fresh agar plate into a sterile saline solution.
- Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
- Dilute the standardized suspension in the appropriate culture medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- Perform serial two-fold dilutions of the this compound stock solution in the culture medium directly in the 96-well plate. The final volume in each well should be 100 µL.
- Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
- Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) on each plate.
- Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
4. Data Interpretation:
- The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.
Protocol 2: Agar Disk Diffusion Assay
This method is used to assess the susceptibility of microorganisms to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.
1. Preparation of Materials:
- Test Compound: A solution of this compound of a known concentration.
- Bacterial/Fungal Strains: Standardized inoculum as prepared for the broth microdilution method.
- Culture Media: Mueller-Hinton Agar (MHA) for bacteria or a suitable agar medium for fungi.
- Equipment: Sterile Petri dishes, sterile cotton swabs, sterile filter paper disks (6 mm diameter), incubator.
2. Inoculation of Agar Plates:
- Dip a sterile cotton swab into the standardized microbial suspension and remove excess liquid by pressing it against the inside of the tube.
- Evenly streak the swab over the entire surface of the MHA plate in three directions to ensure uniform growth.
- Allow the plate to dry for a few minutes.
3. Application of Disks and Incubation:
- Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar plate.
- Gently press the disks to ensure complete contact with the agar.
- Include a control disk impregnated with the solvent used to dissolve the compound.
- Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.
4. Data Interpretation:
- Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.
Mandatory Visualizations
Logical Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for assessing antimicrobial susceptibility.
Proposed General Mechanism of Action for Coumarins
Caption: General proposed antimicrobial mechanisms of coumarins.
Mechanism of Action
The precise signaling pathways and molecular targets for the antibacterial and antifungal activity of this compound have not yet been fully elucidated. However, research on the broader class of coumarins provides insights into potential mechanisms.
Antibacterial Mechanism: A prevalent hypothesis for the antibacterial action of coumarins involves the disruption of the bacterial cell membrane. It is proposed that the lipophilic nature of the coumarin molecule facilitates its interaction with the lipid bilayer of the cell membrane, leading to increased permeability and ultimately, cell lysis[2]. Studies on hydroxycoumarins have shown that they can induce irreversible damage to the cell membrane of bacteria[6].
Antifungal Mechanism: The antifungal activity of coumarins may be linked to the induction of apoptosis, or programmed cell death, in fungal cells. Evidence suggests that coumarins can trigger a series of apoptotic events, including phosphatidylserine externalization, DNA fragmentation, and nuclear condensation, leading to fungal cell death[7]. Additionally, some coumarin derivatives have been shown to inhibit the synthesis of essential cell wall components in fungi.
Conclusion
This compound demonstrates promising antibacterial and antifungal properties, positioning it as a compound of interest for further investigation in the development of new antimicrobial therapies. The provided data and experimental protocols offer a foundational resource for researchers in this field. Future studies should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action and to optimize its therapeutic potential. The continued exploration of natural products like this coumarin is essential in the ongoing effort to combat antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) [mdpi.com]
- 3. Synthesis and evaluation of antibacterial activities of 5,7-dihydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal and antibacterial activities of Mexican tarragon (Tagetes lucida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Melanogenic Effects of 5,7-Dihydroxy-4-methylcoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of 5,7-Dihydroxy-4-methylcoumarin (5,7D-4MC) on melanogenesis. The information presented is based on in vitro studies and is intended to inform researchers, scientists, and professionals in drug development about the potential of this compound as a modulator of skin pigmentation.
Core Findings
This compound has been demonstrated to enhance melanogenesis in B16F10 murine melanoma cells.[1][2][3][4] This effect is dose-dependent and is associated with an increase in tyrosinase activity and the expression of key melanogenic proteins.[1][2][3][4] Mechanistically, 5,7D-4MC appears to exert its effects through the activation of the PKA and GSK3β signaling pathways and the downregulation of the PI3K/AKT pathway.[1][3] Importantly, the compound has shown low irritation potential in human skin safety tests, suggesting its potential as a topical agent for treating hypopigmentation disorders like vitiligo.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of this compound on B16F10 melanoma cells.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 25 | >90% |
| 50 | >90% |
| 100 | >90% |
| 400 | Cytotoxicity Observed |
Data derived from MTT assays performed on B16F10 cells treated for 72 hours.[2][3]
Table 2: Effect of this compound on Melanin Content and Tyrosinase Activity
| Concentration (µM) | Melanin Production (% of Control) | Intracellular Tyrosinase Activity (% of Control) |
| 25 | Significant Increase | Significant Increase |
| 50 | Dose-dependent Increase | Dose-dependent Increase |
| 100 | Dose-dependent Increase | Dose-dependent Increase |
B16F10 cells were treated for 72 hours.[1][2][3] α-MSH (100 nM) was used as a positive control.[3]
Signaling Pathways and Experimental Workflows
The pro-melanogenic activity of this compound is mediated by a complex interplay of signaling pathways. The diagrams below illustrate these pathways and the general workflow of the key experiments used to elucidate them.
Caption: General experimental workflow for assessing the effects of 5,7D-4MC on melanogenesis.
Caption: Signaling cascade initiated by 5,7D-4MC leading to increased melanogenesis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature.
Cell Culture
B16F10 murine melanoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (25, 50, 100, and 400 µM) and incubate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Melanin Content Assay
-
Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound (25, 50, and 100 µM) for 72 hours. α-MSH (100 nM) is used as a positive control.[3]
-
Wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO.
-
Incubate the lysate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the supernatant at 405 nm.
-
Normalize the melanin content to the total protein concentration determined by a BCA protein assay.
Intracellular Tyrosinase Activity Assay
-
Prepare cell lysates from B16F10 cells treated with this compound as described for the melanin content assay.
-
In a 96-well plate, mix 20 µL of cell lysate with 80 µL of freshly prepared L-DOPA solution (2 mg/mL in 0.1 M phosphate buffer, pH 6.8).
-
Incubate the mixture at 37°C for 1 hour.
-
Measure the absorbance at 475 nm to determine the amount of dopachrome formed.
-
Normalize the tyrosinase activity to the total protein concentration.
Western Blot Analysis
-
Lyse the treated B16F10 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TYR, TRP-1, TRP-2, MITF, p-PKA, p-GSK3β, p-AKT, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Conclusion
The available data strongly suggest that this compound is a potent stimulator of melanogenesis in vitro. Its mechanism of action involves the modulation of key signaling pathways that regulate the expression of melanogenic enzymes. Coupled with its favorable safety profile in preliminary human studies, 5,7D-4MC warrants further investigation as a potential therapeutic agent for hypopigmentation disorders. Future research should focus on validating these findings in human melanocyte cultures and in vivo models to fully assess its clinical potential.
References
The Role of 5,7-Dihydroxy-4-methylcoumarin in Osteogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteoporosis is a pervasive skeletal disease characterized by diminished bone density and microarchitectural decay, leading to an elevated risk of fractures.[1] Current therapeutic strategies often present limitations, necessitating the exploration of novel osteogenic compounds. 5,7-Dihydroxy-4-methylcoumarin (D4M), a natural compound found in Artemisia dracunculus, has recently emerged as a promising agent for promoting bone formation.[1] This technical guide provides an in-depth analysis of the role of D4M in osteogenesis, summarizing the key preclinical findings, elucidating its mechanism of action through the AKT1 signaling pathway, and detailing the experimental protocols utilized for its evaluation. The information presented herein is intended to support further research and development of D4M as a potential therapeutic for osteoporosis and other bone-related disorders.
Introduction
This compound (D4M) is a coumarin derivative known for its significant antioxidant and anti-inflammatory properties.[1] While the bioactivities of coumarins are widely studied, the specific effects of D4M on bone metabolism have only recently been investigated. New evidence demonstrates that D4M can directly stimulate osteoblastogenesis, the process of new bone formation by osteoblasts, and effectively counteract bone loss in a preclinical osteoporosis model.[1] This guide synthesizes these findings, offering a technical overview for the scientific community.
In Vitro Efficacy: Promotion of Osteoblast Proliferation and Differentiation
Studies utilizing the murine pre-osteoblastic cell line MC3T3-E1 have been pivotal in demonstrating the pro-osteogenic effects of D4M. The compound has been shown to significantly enhance both the proliferation of these bone precursor cells and their differentiation into mature, mineralizing osteoblasts.[1]
Quantitative Data Summary
The osteogenic potential of D4M has been evaluated across a range of concentrations. The key quantitative findings from in vitro assays are summarized below.
| Experimental Assay | Cell Line | D4M Concentration Range | Key Finding | Optimal Concentration |
| Cell Proliferation | MC3T3-E1 | 10 µM - 40 µM | Significant enhancement of cell proliferation.[1] | Not specified |
| Cell Differentiation | MC3T3-E1 | 10 µM - 40 µM | Significant enhancement of osteoblast differentiation.[1] | Not specified |
| Mineralization | MC3T3-E1 | 10 µM - 40 µM | Dose-dependent increase in mineralization.[1] | 20 µM[1] |
In Vivo Efficacy: Amelioration of Glucocorticoid-Induced Osteoporosis
The therapeutic potential of D4M has been further validated in a glucocorticoid-induced osteoporosis model in zebrafish, a well-established model for studying bone development and disease.[1] Treatment with D4M demonstrated a clear protective effect against bone loss.
Quantitative Data Summary
The in vivo study focused on key markers of bone health, providing evidence of D4M's ability to restore bone density and promote the expression of osteogenic markers.
| Experimental Model | Parameter Measured | D4M Treatment | Key Finding |
| Zebrafish Osteoporosis | Vertebral Bone Density | 20 µM | Significant improvement in bone density.[1] |
| Zebrafish Osteoporosis | Osteoblast-specific Markers | 20 µM | Restoration of marker expression.[1] |
Mechanism of Action: The AKT1 Signaling Pathway
The pro-osteogenic effects of this compound are mediated through the activation of the AKT1 signaling pathway.[1] AKT1, a serine/threonine kinase, is a critical regulator of cell survival, proliferation, and differentiation in various cell types, including osteoblasts.
Ligand-based target prediction and molecular docking studies identified AKT1 as a primary molecular target of D4M, suggesting a direct interaction at the phosphorylation sites.[1] The crucial role of this pathway was confirmed experimentally; co-treatment with the specific AKT1 inhibitor, A-443654, was found to completely abolish the pro-osteogenic and anti-osteoporotic effects of D4M.[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for D4M in promoting osteogenesis.
Caption: D4M activates AKT1, promoting osteogenesis; this effect is blocked by an AKT1 inhibitor.
Detailed Experimental Protocols
The following sections describe standardized methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Experiments: MC3T3-E1 Cells
-
Cell Culture and Maintenance:
-
Murine pre-osteoblastic MC3T3-E1 cells are cultured in α-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
The culture medium is replaced every 2-3 days.
-
-
Osteogenic Differentiation Protocol:
-
Cells are seeded in multi-well plates at a density of 2 x 10⁴ cells/cm².
-
Upon reaching 80-90% confluency, the growth medium is replaced with an osteogenic induction medium (OM).
-
OM consists of α-MEM, 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.
-
Cells are treated with varying concentrations of D4M (e.g., 10, 20, 40 µM) dissolved in the OM. The medium is refreshed every 2-3 days.
-
-
Alkaline Phosphatase (ALP) Activity Assay:
-
After a set period of differentiation (e.g., 7 or 14 days), cells are washed with phosphate-buffered saline (PBS).
-
Cells are lysed using a lysis buffer (e.g., 0.1% Triton X-100).
-
The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution at 37°C.
-
The reaction is stopped, and the absorbance is measured at 405 nm. ALP activity is normalized to the total protein content of the lysate, determined by a BCA or Bradford protein assay.
-
-
Alizarin Red S (ARS) Staining for Mineralization:
-
After 21-28 days of differentiation, the cell monolayer is washed with PBS and fixed with 4% paraformaldehyde for 15-30 minutes.
-
The fixed cells are washed with deionized water.
-
Cells are stained with 40 mM Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.
-
The excess stain is removed by washing thoroughly with deionized water.
-
For quantification, the stain is eluted with a solution such as 10% acetic acid or 10% cetylpyridinium chloride, and the absorbance of the extracted solution is measured (typically at 405 nm or 590 nm).
-
In Vivo Experiment: Zebrafish Osteoporosis Model
-
Model Induction:
-
Wild-type zebrafish larvae (e.g., 3 days post-fertilization, dpf) are exposed to a glucocorticoid, such as prednisolone, in their tank water to induce an osteoporotic phenotype.
-
The exposure is typically continued for a period of 5-7 days.
-
-
D4M Treatment:
-
Zebrafish larvae are divided into control, glucocorticoid-only, and glucocorticoid + D4M treatment groups.
-
D4M is dissolved in the tank water at the desired concentration (e.g., 20 µM).
-
The treatment is administered for the duration of the glucocorticoid exposure.
-
-
Bone Staining and Analysis:
-
At the end of the treatment period (e.g., 9 dpf), larvae are fixed.
-
Skeletal structures are stained using Alizarin Red S, which specifically stains calcified bone matrix.
-
The vertebral bodies are imaged using a stereomicroscope.
-
Vertebral bone density is quantified using image analysis software (e.g., ImageJ) by measuring the fluorescence intensity or the area of the stained regions.
-
Experimental Workflow Diagram
The diagram below outlines the general workflow for evaluating the osteogenic potential of D4M.
Caption: Workflow for assessing D4M's osteogenic effects from in vitro to in vivo models.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a potent stimulator of osteogenesis. Its ability to enhance osteoblast proliferation and differentiation and to rescue bone loss in an in vivo model, all mediated through the activation of the AKT1 pathway, positions D4M as a compelling candidate for further drug development.[1]
Future research should focus on:
-
Elucidating the full spectrum of downstream targets of the D4M-activated AKT1 pathway in osteoblasts.
-
Evaluating the efficacy of D4M in mammalian models of osteoporosis (e.g., ovariectomized rodents).
-
Conducting pharmacokinetic and toxicological studies to assess the safety profile and bioavailability of D4M for systemic administration.
This comprehensive preclinical data provides a solid foundation for advancing this compound through the drug development pipeline as a potential novel therapeutic for osteoporosis.
References
Spectroscopic Profile of 5,7-Dihydroxy-4-methylcoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5,7-Dihydroxy-4-methylcoumarin (CAS 2107-76-8), a naturally occurring phenolic compound belonging to the coumarin family. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data to aid in the identification, characterization, and further research of this compound.
Chemical Structure
IUPAC Name: 5,7-dihydroxy-4-methylchromen-2-one Molecular Formula: C₁₀H₈O₄ Molecular Weight: 192.17 g/mol
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 10.52 | Singlet | 1H | ArOH | [1] |
| 10.29 | Singlet | 1H | ArOH | [1] |
| 6.23 | Singlet | 1H | ArH | [1] |
| 6.14 | Singlet | 1H | ArH | [1] |
| 5.83 | Singlet | 1H | CH₃CCH | [1] |
| 2.45 | Singlet | 3H | CCH₃ | [1] |
Note: Data recorded in DMSO-d₆ at 400 MHz.[1] Alternative values have also been reported in DMSO-d₆ as δ 2.49 (d, J=12 Hz, 3H, CH₃), 5.85 (s, 1H, –H), 6.17 (s, 1H, Ar–H), 6.26 (s, 1H, Ar–H), 10.29 (s, 1H, –OH), 10.51 (s, 1H, –OH).[2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
While ¹³C NMR spectra for this compound are available, specific chemical shift values are not readily accessible in the public domain literature found. The data is noted to be available from Wiley-VCH GmbH, and the spectrum was recorded on a BRUKER AM-250 instrument.[3]
| Data Point | Information | Reference |
| Instrument | BRUKER AM-250 | [3] |
| Data Source | Copyright © 2002-2025 Wiley-VCH GmbH. All Rights Reserved. | [3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3406 | O-H stretching (hydroxyl) | [2] |
| 3096 | =C-H stretching (aromatic) | [2] |
| 2754 | -C-H stretching | [2] |
| 1618 | C=O stretching (lactone) | [2] |
| 1553–1464 | C=C stretching (aromatic) | [2] |
| 1159 | C-O stretching | [2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.
Table 4: UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Molar Absorptivity (log ε) | Solvent | Reference |
| 250 | 3.73 | Alcohol | [3] |
| 320 | 4.08 | Alcohol | [3] |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.
NMR Spectroscopy
¹H and ¹³C NMR spectra were acquired on spectrometers such as a Varian A-60 or a Bruker instrument operating at 400 MHz for ¹H NMR.[1][3] Samples were typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[1][2] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).
IR Spectroscopy
Infrared spectra were recorded on an FTIR spectrometer.[1] The solid sample was prepared as a potassium bromide (KBr) pellet.[2] This technique involves mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk through which the IR beam is passed.
UV-Vis Spectroscopy
UV absorption spectra were recorded on a UV-Vis spectrophotometer.[1] The analysis was conducted by dissolving the compound in a suitable solvent, such as alcohol, to a known concentration.[3] The absorbance was measured over a range of wavelengths to determine the absorption maxima (λmax).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Solubility of 5,7-Dihydroxy-4-methylcoumarin
This technical guide provides a comprehensive overview of the solubility of 5,7-Dihydroxy-4-methylcoumarin in dimethyl sulfoxide (DMSO) and other common laboratory solvents. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual diagrams of experimental workflows and related signaling pathways.
Quantitative Solubility Data
The solubility of this compound varies across different solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Solubility | Concentration (mM) | Method | Source |
| DMSO | 38 mg/mL | 197.74 mM | - | [1] |
| DMSO | 30 mg/mL | - | - | [2] |
| DMSO | 25 mg/mL | 130.09 mM | Requires sonication | [3][4][5] |
| DMSO | Slightly Soluble | - | - | [6][7] |
| Ethanol | 20 mg/mL | - | - | [2] |
| Hot Alcohol | Very Soluble | - | - | [8] |
| DMF | 30 mg/mL | - | - | [2] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | - | - | [2] |
| Methanol | Slightly Soluble | - | - | [6][7] |
| Water | Slightly Soluble | - | - | [6][8] |
| Ether | Slightly Soluble | - | - | [8] |
| Benzene | Slightly Soluble | - | - | [8] |
| Chloroform | Slightly Soluble | - | - | [8] |
| Alkali | Very Soluble | - | - | [8] |
Note: The solubility of coumarin derivatives can be influenced by factors such as temperature and the presence of lipophilic substituents. It is also noted that moisture-absorbing DMSO can reduce solubility.[1][9]
Experimental Protocol for Solubility Determination
A common and reliable method for determining the solubility of a compound is the shake-flask method, followed by a quantitative analysis technique such as UV-Vis spectroscopy or gravimetric analysis.[10][11][12]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, ethanol)
-
Erlenmeyer flasks or vials
-
Shaking water bath or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Micropipettes
-
UV-Vis spectrophotometer and cuvettes (if using UV-Vis)
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in an Erlenmeyer flask. This ensures that the solution reaches saturation.
-
Equilibration: Place the flask in a shaking water bath set to a constant temperature. The mixture is agitated for a predetermined period (e.g., 18-72 hours) to ensure that equilibrium is reached.[10]
-
Phase Separation: After equilibration, the solution is left undisturbed to allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to separate the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. To prevent crystallization, the sample may need to be diluted immediately with the same solvent.
-
Quantification:
-
UV-Vis Spectroscopy: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound (around 322-325 nm).[2][6] The concentration is then calculated using a pre-established calibration curve.
-
Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated, and the container with the dried residue is weighed again. The difference in weight gives the mass of the dissolved compound.
-
-
Calculation of Solubility: The solubility is calculated from the concentration of the saturated solution and expressed in units such as mg/mL or mol/L.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for determining the solubility of a compound using the shake-flask method.
Simplified Signaling Pathway for this compound in Melanogenesis
Recent studies have shown that this compound can upregulate the expression of melanin synthesis-related proteins by activating key signaling pathways.[13]
Caption: The role of this compound in activating signaling pathways that lead to melanogenesis.
It has also been observed that this compound enhances osteogenesis and may ameliorate osteoporosis through the AKT1 pathway.[14] Furthermore, this compound has been shown to modulate the PI3K/AKT signaling pathway in B16F10 cells, which may contribute to the upregulation of melanogenesis.[15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 2107-76-8 [m.chemicalbook.com]
- 7. This compound | 2107-76-8 [amp.chemicalbook.com]
- 8. This compound | C10H8O4 | CID 5354284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. This compound enhances osteogenesis and ameliorates osteoporosis via the AKT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety and Toxicity Profile of 5,7-Dihydroxy-4-methylcoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current knowledge regarding the safety and toxicity profile of 5,7-Dihydroxy-4-methylcoumarin (5,7D-4MC), a naturally occurring coumarin derivative with demonstrated biological activities. This document summarizes key toxicological endpoints, including cytotoxicity, skin irritation, and genotoxicity, based on available in vitro and human studies. Detailed experimental protocols for pivotal studies are provided to ensure reproducibility and facilitate further investigation. Furthermore, this guide visualizes the known signaling pathways influenced by 5,7D-4MC, offering insights into its mechanism of action. This information is intended to support researchers, scientists, and drug development professionals in evaluating the potential of 5,7D-4MC for therapeutic applications.
Introduction
This compound (also known as 4-Methyllimetol) is a coumarin derivative that has garnered interest for its potential therapeutic applications, including its effects on skin pigmentation.[1] A thorough understanding of its safety and toxicity is paramount for its development as a drug or cosmetic ingredient. This guide consolidates the available non-clinical and clinical safety data for 5,7D-4MC.
Toxicological Summary
The safety profile of this compound has been partially characterized through in vitro and human studies. The primary focus of existing research has been on its dermatological applications.
Cytotoxicity
An in vitro study utilizing B16F10 murine melanoma cells assessed the cytotoxicity of 5,7D-4MC using an MTT assay. The results indicated no apparent cytotoxicity at concentrations up to 100 µM, with cell viability remaining above 90%.[1]
Skin Irritation
A human primary skin irritation test was conducted on 32 participants to evaluate the dermatological safety of 5,7D-4MC. The study concluded that 5,7D-4MC exhibits a low irritation potential at concentrations of 50 µM and 100 µM.[1]
Genotoxicity and Mutagenicity
Direct experimental data on the genotoxicity and mutagenicity of this compound are limited. However, information from public databases and studies on structurally related coumarin derivatives provide some insights. PubChem lists this compound as being "Negative in mutagenic tests".[2]
Acute Oral Toxicity
No specific LD50 value for this compound was identified in the reviewed literature. However, data on related coumarin compounds can provide an estimate of its potential acute oral toxicity. The LD50 of the parent compound, coumarin, is reported to be between 196 and 780 mg/kg in various mouse strains.[4] A safety data sheet for the structurally similar 7-Hydroxy-4-methylcoumarin indicates an oral LD50 of 2850 mg/kg in mice and 3850 mg/kg in rats. Another study noted that 4-hydroxycoumarin was found to be non-toxic in laboratory animals at doses of 200 mg/kg or higher.[4] These data suggest that this compound is likely to have low acute oral toxicity.
Absorption, Distribution, Metabolism, and Excretion (ADME)
There is a lack of specific studies detailing the ADME profile of this compound.
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay | Concentration (µM) | Cell Viability (%) | Reference |
| B16F10 Murine Melanoma | MTT | 25 | >90 | [1] |
| 50 | >90 | [1] | ||
| 100 | >90 | [1] |
Table 2: Summary of Human Skin Irritation Data for this compound
| Study Type | Number of Participants | Concentration (µM) | Observation | Reference |
| Primary Skin Irritation Test | 32 | 50 | Low irritation potential | [1] |
| 100 | Low irritation potential | [1] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT)
-
Cell Line: B16F10 murine melanoma cells.[1]
-
Methodology:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound (ranging from 25 to 400 µM) for 72 hours.[1]
-
After the incubation period, the medium was replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was expressed as a percentage relative to the untreated control cells.[1]
-
Human Primary Skin Irritation Test
-
Study Population: 32 healthy human volunteers.[1]
-
Methodology:
-
Patches containing this compound at concentrations of 50 µM and 100 µM, a negative control (vehicle), and a positive control were applied to the upper back of the participants.
-
The patches were left in place for 24 hours.
-
After patch removal, the skin reaction was visually assessed by a dermatologist at 20 minutes and 24 hours post-removal.
-
The irritation level was scored based on a standardized scale for erythema, edema, and other signs of irritation.
-
The mean irritation index was calculated to determine the irritation potential of the test substance.[1]
-
Signaling Pathways
Recent research has elucidated the involvement of this compound in specific signaling pathways, primarily in the context of its effects on melanogenesis in B16F10 cells.[1]
Caption: Signaling pathways modulated by this compound in melanogenesis.
Conclusion
Based on the currently available data, this compound demonstrates a favorable preliminary safety profile for topical applications, with low cytotoxicity in a relevant cell line and low irritation potential in human skin. While indirect evidence suggests a low likelihood of genotoxicity, further studies are essential to establish a comprehensive safety profile. Specifically, dedicated studies on genotoxicity, acute and chronic systemic toxicity, and the ADME properties of 5,7D-4MC are warranted to support its further development for therapeutic or cosmetic use. This technical guide serves as a foundational resource for researchers and developers, highlighting both the known safety aspects and the existing data gaps for this promising compound.
References
The Versatile Scaffold: A Technical Guide to Coumarin Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Coumarin, a naturally occurring benzopyrone, and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] This in-depth technical guide explores the multifaceted role of coumarin derivatives in drug discovery, with a focus on their applications as anticancer, anticoagulant, anti-inflammatory, antimicrobial, and neuroprotective agents. The structural simplicity and synthetic accessibility of the coumarin nucleus allow for extensive chemical modifications, leading to the development of novel therapeutic agents with enhanced efficacy and selectivity.[2][3]
Anticancer Activity: A Multi-Pronged Attack on Malignancy
Coumarin derivatives have demonstrated significant potential as anticancer agents through a variety of mechanisms, including the induction of apoptosis, modulation of key signaling pathways, and inhibition of angiogenesis.[4][5][6]
A primary mechanism of action is the induction of apoptosis, or programmed cell death, in cancer cells.[5] This is often achieved by modulating the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins and activating caspases, the key executioners of apoptosis.[4][5] Furthermore, coumarins can interfere with critical signaling pathways that drive cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5][6] By inhibiting components of this pathway, coumarin derivatives can effectively halt cell cycle progression and suppress tumor growth.[7] Some derivatives also exhibit anti-angiogenic properties by inhibiting factors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby cutting off the tumor's blood supply.[4][7]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected coumarin derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide | PC-3 (Prostate) | 3.56 | [4] |
| (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide | MDA-MB-231 (Breast) | 8.5 | [4] |
| Compound 15 (a coumarin derivative) | MCF-7 (Breast) | 1.24 | [4] |
| Coumarin-artemisinin hybrid 1a | HepG2 (Liver) | 3.05 ± 1.60 | [8] |
| Coumarin-artemisinin hybrid 1a | Hep3B (Liver) | 3.76 ± 1.76 | [8] |
| Coumarin-artemisinin hybrid 1a | A2780 (Ovarian) | 5.82 ± 2.28 | [8] |
| Coumarin-artemisinin hybrid 1a | OVCAR-3 (Ovarian) | 4.60 ± 1.81 | [8] |
| Coumarin-thiadiazole hybrid 48a | HCT-116 (Colon) | 30.7 µg/mL | [8] |
| Coumarin-thiadiazole hybrid 48a | MCF-7 (Breast) | 54.9 µg/mL | [8] |
| Coumarin-thiadiazole hybrid 48b | HepG2 (Liver) | 24.9 µg/mL | [8] |
| 4-fluorophenyl coumarin-3'-carboxazine 14b | HepG2 (Liver) | 2.62 | [9] |
| 4-fluorophenyl coumarin-3'-carboxazine 14b | HeLa (Cervical) | 0.39 | [9] |
| 2,5-difluoro benzamide derivative 14e | HepG2 (Liver) | 4.85 | [9] |
| 2,5-difluoro benzamide derivative 14e | HeLa (Cervical) | 0.75 | [9] |
| BRD4 Inhibitor 27d | MCF-7 (Breast) | 99 nM (in TR-FRET assay) | [10] |
| Coumarin-chalcone derivative 22 | MCF-7 (Breast) | 9.62 µg/mL | [11] |
| Scopoletin-cinnamic hybrid 23 | MCF-7 (Breast) | 0.231 | [11] |
| Alkoxy-coumarin derivative 27 | MCF-7 (Breast) | 9 | [11] |
| Coumarin-based hydroxamate 28 | MCF-7 (Breast) | 1.84 | [11] |
| 4-hydroxy-7-methylcoumarin derivative 1 | MCF-7 (Breast) | 0.003 | [11] |
| Triphenylethylene-coumarin hybrid 11 | MCF-7 (Breast) | 3.72 | [11] |
Signaling Pathway in Cancer
Caption: Anticancer mechanisms of coumarin derivatives.
Anticoagulant Activity: A Legacy in Thrombosis Treatment
The discovery of dicoumarol, a coumarin derivative, as the causative agent of "sweet clover disease" in cattle led to the development of warfarin, a widely used oral anticoagulant.[1][12] 4-hydroxycoumarin derivatives function as vitamin K antagonists.[13] They inhibit the enzyme vitamin K epoxide reductase (VKOR), which is essential for the recycling of vitamin K.[13] This, in turn, prevents the synthesis of vitamin K-dependent clotting factors, thereby exerting an anticoagulant effect.[1][13]
Quantitative Data on Anticoagulant Activity
The following table presents the anticoagulant activity of selected coumarin derivatives, measured by prothrombin time (PT), the time it takes for blood plasma to clot.
| Compound/Derivative | Prothrombin Time (PT) in seconds | Reference |
| Warfarin (Reference) | 14.60 | [14] |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (4) | 21.30 | [14] |
| Coumarin derivative 45 | 140 | [13] |
| Warfarin (Reference) | 320 | [13] |
| 6-amino coumarin | 935 | [15] |
| Mixture of 6-amino coumarin and 6-cyano coumarin | 890 | [15] |
| 6-carboxylic coumarin | 875 | [15] |
Signaling Pathway in Anticoagulation
Caption: Anticoagulant mechanism of 4-hydroxycoumarin derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Coumarin derivatives have demonstrated potent anti-inflammatory effects by modulating various signaling pathways involved in the inflammatory response.[16] They can inhibit the production of pro-inflammatory cytokines and mediators by interfering with pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[17][18] Some coumarins also activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes, thereby reducing oxidative stress, a key contributor to inflammation.[16][19]
Signaling Pathway in Inflammation
Caption: Anti-inflammatory mechanisms of coumarin derivatives.
Antimicrobial Activity: Combating Pathogens
Coumarin and its derivatives have shown a broad spectrum of antimicrobial activity against various bacteria and fungi.[20][21] The mechanisms of action are diverse and can include the disruption of microbial cell membranes, leading to the leakage of cellular contents and cell death.[22] Some coumarins can also interfere with microbial quorum sensing and biofilm formation, which are crucial for bacterial virulence and survival.[20] The introduction of certain functional groups, such as halogens, onto the coumarin scaffold has been shown to enhance their antimicrobial properties.[20]
Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases
Emerging evidence suggests that coumarin derivatives possess neuroprotective properties, making them promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease.[23][24] One of the key mechanisms involves the activation of the Tropomyosin receptor kinase B (TRKB) signaling pathway, which is crucial for neuronal survival and plasticity.[23][24] Activation of TRKB by coumarin derivatives can lead to the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the activation of the CREB (cAMP response element-binding protein) transcription factor, promoting neuronal survival and reducing apoptosis.[23][24][25]
Signaling Pathway in Neuroprotection
Caption: Neuroprotective mechanism of coumarin derivatives.
Experimental Protocols
General Synthesis of Coumarin Derivatives via Pechmann Condensation
The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[26]
Materials:
-
Phenol or substituted phenol (1.0 equiv.)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 equiv.)
-
Scandium (III) trifluoromethanesulfonate (Sc(OTf)3) (0.1 equiv.) or another suitable acid catalyst.[26]
-
Solvent (if required)
Procedure:
-
To a solution of the phenol in a suitable solvent (or neat), add the β-ketoester and the acid catalyst at room temperature.[26]
-
Heat the reaction mixture to 85 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[26]
-
Upon completion, quench the reaction by adding water.[26]
-
The crude product can then be isolated by filtration or extraction and purified by column chromatography on silica gel.[26]
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[27]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Coumarin derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the coumarin derivative (typically in a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 48 hours).[28]
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Synthesis and Biological Evaluation
Caption: General workflow for coumarin-based drug discovery.
References
- 1. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. a-review-of-synthesis-and-therapeutic-applications-of-coumarin-derivatives - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 7. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of coumarin derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coumarin - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 15. Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Coumarin: a novel player in microbial quorum sensing and biofilm formation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 23. mdpi.com [mdpi.com]
- 24. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis and biological evaluation of a novel class of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via Pechmann Condensation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5,7-dihydroxy-4-methylcoumarin, a valuable scaffold in medicinal chemistry, through the Pechmann condensation reaction.
Introduction
The Pechmann condensation is a widely utilized and efficient method for the synthesis of coumarins and their derivatives. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. This compound, in particular, is a key intermediate in the synthesis of various biologically active compounds. The following protocols outline the synthesis using phloroglucinol and ethyl acetoacetate, detailing various catalytic systems and reaction conditions to achieve high yields.
Reaction Mechanism
The Pechmann condensation for the synthesis of this compound is proposed to proceed through a three-step mechanism: (1) transesterification, (2) intramolecular hydroxyalkylation, and (3) dehydration. The initial transesterification between the phenolic hydroxyl group and the β-ketoester is often considered the rate-determining step.[1][2]
References
Application Notes and Protocols for 5,7-Dihydroxy-4-methylcoumarin in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7-Dihydroxy-4-methylcoumarin (5,7D-4MC), a naturally occurring coumarin derivative, has garnered significant interest in biomedical research due to its diverse biological activities. These include roles in promoting melanogenesis, enhancing osteogenesis, and exerting antioxidant and anti-inflammatory effects.[1][2][3] This document provides detailed protocols for the application of 5,7D-4MC in cell culture experiments, along with data presentation and visualization of key signaling pathways.
Data Summary
The biological effects of this compound are concentration-dependent and cell-type specific. The following tables summarize the quantitative data from key experiments.
Table 1: Effect of this compound on B16F10 Melanoma Cells (72-hour treatment)
| Concentration (µM) | Cell Viability (%) | Melanin Content (% of control) | Intracellular Tyrosinase Activity (% of control) |
| 0 (Control) | 100 | 100 | 100 |
| 25 | >90 | 250.1 | Significantly Increased |
| 50 | >90 | 336.0 | Significantly Increased |
| 100 | >90 | 463.0 | Significantly Increased |
Data extracted from studies on B16F10 murine melanoma cells.[1]
Table 2: Effect of this compound on Protein Expression in B16F10 Cells (72-hour treatment)
| Concentration (µM) | p-PKA/PKA Expression | p-GSK3β/GSK3β Expression | p-AKT/AKT Expression | TYR, TRP-1, TRP-2, MITF Expression |
| 25 | Increased | Increased | Downregulated | Upregulated |
| 50 | Increased | Increased | Downregulated | Upregulated |
| 100 | Increased | Increased | Downregulated | Upregulated |
Expression levels are relative to untreated controls.[1][4]
Table 3: Effect of this compound on MC3T3-E1 Osteoblast Precursor Cells
| Concentration (µM) | Effect on Proliferation | Effect on Differentiation |
| 10 - 40 | Significant Enhancement | Significant Enhancement |
| 20 | Greatest increase in mineralization | Greatest increase in mineralization |
This demonstrates the potential of 5,7D-4MC in promoting bone formation.[2]
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound (powder)
-
Procedure:
-
To prepare a 100 mM stock solution, dissolve 1.9217 mg of this compound in 100 µL of DMSO.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light.[5] For short-term storage (up to one month), -20°C is suitable.[5]
-
2. Cell Culture and Treatment
-
Cell Lines: B16F10 (murine melanoma), MC3T3-E1 (murine osteoblast precursor), RAW 264.7 (murine macrophage)
-
Culture Medium:
-
B16F10 and RAW 264.7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
MC3T3-E1: Alpha Minimum Essential Medium (α-MEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired period (e.g., 72 hours for melanogenesis studies).[1]
-
3. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Procedure:
-
After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
4. Melanin Content Assay
-
Procedure:
-
After treatment, wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO.
-
Incubate the lysates at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the supernatant at 405 nm.
-
The melanin content can be normalized to the total protein content of the cell lysate.
-
5. Intracellular Tyrosinase Activity Assay
-
Procedure:
-
Wash the treated cells with PBS and lyse them with a buffer containing 1% Triton X-100.
-
Clarify the lysate by centrifugation.
-
To the supernatant, add L-DOPA (3,4-dihydroxy-L-phenylalanine), the substrate for tyrosinase.
-
Incubate at 37°C and measure the formation of dopachrome by reading the absorbance at 475 nm.
-
Tyrosinase activity is expressed as a percentage of the untreated control.
-
6. Western Blot Analysis
-
Procedure:
-
Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., TYR, TRP-1, TRP-2, MITF, p-PKA, PKA, p-GSK3β, GSK3β, p-AKT, AKT, and a loading control like β-actin) overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Signaling Pathways and Workflows
Melanogenesis Signaling Pathway Induced by this compound
Caption: Signaling pathways activated by this compound to promote melanogenesis.
General Experimental Workflow for Investigating the Effects of this compound
Caption: A generalized workflow for studying the cellular effects of this compound.
Anti-inflammatory Signaling Pathway of Coumarin Derivatives
Caption: Inhibition of LPS-induced inflammatory pathways by coumarin derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound enhances osteogenesis and ameliorates osteoporosis via the AKT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
5,7-Dihydroxy-4-methylcoumarin: A Versatile Fluorescent Probe for Enzyme Activity Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dihydroxy-4-methylcoumarin, a naturally occurring coumarin derivative, is emerging as a valuable tool in biochemical and pharmaceutical research due to its intrinsic fluorescent properties. This document provides detailed application notes and protocols for utilizing this compound and its derivatives as fluorescent probes for monitoring enzyme activity. The core principle lies in the enzymatic cleavage of a non-fluorescent or weakly fluorescent substrate derived from this compound, which liberates the highly fluorescent parent coumarin, enabling real-time kinetic measurements of enzyme activity.
Principle of the Assay
The fundamental concept of using this compound in enzyme assays involves the synthesis of a substrate where one or both of the hydroxyl groups are conjugated to a specific chemical group that quenches the fluorescence of the coumarin core. This conjugated substrate is designed to be a target for a particular enzyme. Upon enzymatic action, the quenching group is cleaved, releasing the free this compound, which exhibits strong fluorescence upon excitation. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the probe's characteristics is crucial for accurate and sensitive assay development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₄ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Excitation Wavelength (λex) | ~320-330 nm | [1] |
| Emission Wavelength (λem) | ~457 nm | |
| Fluorescence | Blue | [1] |
| Quantum Yield (ΦF) | Not explicitly reported for this compound. Related 7-hydroxycoumarins have quantum yields in the range of 0.25-0.32. | [2] |
General Workflow for Enzyme Activity Assay
The following diagram illustrates the general experimental workflow for utilizing a this compound-based substrate for enzyme activity measurement.
Application 1: β-Glucuronidase Activity Assay
Principle: β-glucuronidase cleaves the glucuronic acid moiety from a non-fluorescent 5,7-dihydroxy-4-methylcoumarinyl-β-D-glucuronide substrate, releasing the fluorescent this compound.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.0, containing 10 mM β-mercaptoethanol.
-
Substrate Stock Solution: 10 mM 5,7-dihydroxy-4-methylcoumarinyl-β-D-glucuronide in DMSO.
-
Enzyme Solution: Dilute β-glucuronidase in Assay Buffer to the desired concentration.
-
Stop Solution: 0.2 M Sodium Carbonate, pH ~11.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to each well.
-
Add 20 µL of the sample containing β-glucuronidase. For a positive control, add a known amount of purified β-glucuronidase. For a negative control, add 20 µL of Assay Buffer.
-
Initiate the reaction by adding 20 µL of a working solution of the substrate (e.g., 1 mM in Assay Buffer).
-
Incubate the plate at 37°C.
-
For a kinetic assay, measure the fluorescence every minute for 30-60 minutes using a microplate reader with excitation at ~330 nm and emission at ~450 nm.
-
For an endpoint assay, stop the reaction after a defined time (e.g., 30 minutes) by adding 100 µL of Stop Solution. Measure the end-point fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
The initial rate of the reaction is the slope of the linear portion of the curve.
-
A standard curve can be prepared using known concentrations of this compound to convert the fluorescence units to the amount of product formed.
-
Representative Kinetic Parameters (using 4-methylumbelliferyl glucuronide):
| Enzyme Source | Km (mM) | Reference |
| E. coli β-Glucuronidase | 0.05 - 2 | [3] |
Application 2: Alkaline Phosphatase Activity Assay
Principle: Alkaline phosphatase catalyzes the hydrolysis of the phosphate group from a non-fluorescent 5,7-dihydroxy-4-methylcoumarinyl phosphate substrate, yielding the fluorescent this compound.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Diethanolamine, pH 9.8, containing 0.5 mM MgCl₂.
-
Substrate Stock Solution: 10 mM 5,7-dihydroxy-4-methylcoumarinyl phosphate in DMSO.
-
Enzyme Solution: Dilute alkaline phosphatase in Assay Buffer.
-
Stop Solution: 50 mM EDTA.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of Assay Buffer to each well.
-
Add 20 µL of the sample containing alkaline phosphatase.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Start the reaction by adding 20 µL of the substrate working solution (e.g., 1 mM in Assay Buffer).
-
Measure the fluorescence kinetically at Ex/Em of ~330 nm / ~450 nm.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase per minute.
-
Relate the rate to enzyme activity using a standard curve of this compound.
-
Representative Kinetic Parameters (using 4-methylumbelliferyl phosphate):
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Calf Intestinal Alkaline Phosphatase | 7.6 x 10⁻⁴ (at pH 11) | 3.12 (units/mg) | [4] |
Application 3: Esterase Activity Assay
Principle: Esterases hydrolyze the acetate group from a non-fluorescent 5,7-diacetoxy-4-methylcoumarin substrate, releasing the fluorescent this compound.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Substrate Stock Solution: 10 mM 5,7-diacetoxy-4-methylcoumarin in DMSO.
-
Enzyme Solution: Dilute the esterase-containing sample in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 80 µL of Assay Buffer.
-
Add 10 µL of the enzyme solution.
-
Initiate the reaction by adding 10 µL of the substrate working solution (e.g., 1 mM in Assay Buffer).
-
Monitor the increase in fluorescence at Ex/Em of ~330 nm / ~450 nm over time.
-
-
Data Analysis:
-
Determine the initial velocity from the linear phase of the fluorescence versus time plot.
-
Representative Kinetic Parameters (using 4-methylumbelliferyl acetate):
| Enzyme Source | Km (mM) | kcat (s⁻¹) | Reference |
| Thermoanaerobacterium sp. Esterase I | 0.45 | 244.8 | [5] |
| Thermoanaerobacterium sp. Esterase II | 0.56 | 187.3 | [5] |
Inhibitory Activity of this compound
Beyond its use in designing fluorogenic substrates, this compound itself can act as an enzyme inhibitor. This is an important consideration in drug development and for understanding its biological effects.
| Enzyme | IC₅₀ (µM) | Reference |
| Myeloperoxidase | 1.06 | |
| Rat Lens Aldose Reductase | 17 | |
| Hepatitis C Virus (HCV) NS5B Polymerase | 47.2 |
Signaling Pathway Application: Melanogenesis
This compound has been shown to influence signaling pathways, such as the one involved in melanogenesis. The following diagram illustrates the proposed mechanism of action.
Conclusion
This compound serves as a versatile fluorophore for the development of sensitive and continuous enzyme assays. By derivatizing its hydroxyl groups with enzyme-specific cleavable moieties, researchers can create custom probes for a wide range of enzymes, including glucuronidases, phosphatases, and esterases. The protocols provided herein offer a foundation for the application of this promising fluorescent probe in drug discovery, diagnostics, and fundamental biochemical research. Careful consideration of the compound's intrinsic inhibitory activities is also warranted in the interpretation of experimental results.
References
- 1. This compound | C10H8O4 | CID 5354284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. journals.asm.org [journals.asm.org]
Illuminating the PKA/cAMP Signaling Cascade with 5,7-Dihydroxy-4-methylcoumarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dihydroxy-4-methylcoumarin, a naturally occurring coumarin derivative, has emerged as a valuable tool for investigating the intricate workings of the Protein Kinase A (PKA)/cyclic Adenosine Monophosphate (cAMP) signaling pathway.[1] This pathway is a cornerstone of cellular communication, translating a vast array of extracellular signals into diverse physiological responses, including metabolic regulation, gene expression, and cell growth and differentiation. Dysregulation of PKA/cAMP signaling is implicated in numerous diseases, making it a critical target for therapeutic intervention.
These application notes provide a comprehensive guide for utilizing this compound to modulate and study the PKA/cAMP signaling cascade. Detailed protocols for key experimental assays are provided to enable researchers to effectively integrate this compound into their studies.
Mechanism of Action
This compound has been demonstrated to activate the PKA/cAMP signaling pathway.[1] While the precise molecular mechanism is still under investigation, it is hypothesized that the compound may act as an inhibitor of phosphodiesterases (PDEs). PDEs are enzymes responsible for the degradation of cAMP. By inhibiting PDEs, this compound would lead to an accumulation of intracellular cAMP. This increase in cAMP levels subsequently activates PKA, which then phosphorylates a multitude of downstream target proteins, including the transcription factor cAMP response element-binding protein (CREB), initiating a cascade of cellular events.
Applications in Research
-
Elucidation of PKA/cAMP-mediated cellular processes: By activating the pathway, this compound can be used to study the downstream consequences of PKA activation in various cell types and disease models.
-
Investigation of melanogenesis: The compound has been shown to promote melanin synthesis through the activation of the PKA pathway in melanoma cells.[1]
-
Drug discovery and development: As a modulator of a key signaling pathway, this compound can serve as a lead compound or a research tool in the development of novel therapeutics targeting PKA/cAMP signaling.
-
Validation of PKA-dependent processes: Researchers can use this compound to confirm whether a biological response is mediated by the PKA/cAMP pathway.
Data Presentation
The following tables summarize the quantitative data from a study investigating the effect of this compound on melanogenesis in B16F10 melanoma cells.[1]
Table 1: Effect of this compound on Melanin Content in B16F10 Cells
| Concentration (µM) | Melanin Content (% of Control) |
| 25 | 250.1% |
| 50 | 336.0% |
| 100 | 463.0% |
Table 2: Effect of this compound on Tyrosinase Activity in B16F10 Cells
| Concentration (µM) | Tyrosinase Activity (% of Control) |
| 25 | Significantly Increased |
| 50 | Significantly Increased |
| 100 | Significantly Increased |
Note: The original study reported significant increases in a dose-dependent manner but did not provide specific percentage values for tyrosinase activity in the abstract.
Mandatory Visualizations
Caption: PKA/cAMP Signaling Pathway and the Hypothesized Mechanism of this compound.
Caption: General experimental workflow for studying PKA/cAMP signaling using this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line appropriate for the research question. B16F10 murine melanoma cells have been successfully used to study the effects on melanogenesis.[1] Other cell lines commonly used for PKA/cAMP signaling studies include HEK293, PC12, and various primary cell cultures.
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in the cell culture medium to achieve the desired final concentrations (e.g., 25, 50, 100 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability or cAMP assays). Once cells reach the desired confluency (typically 70-80%), replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) depending on the specific assay and research question.
Intracellular cAMP Measurement (ELISA)
This protocol provides a general guideline for a competitive ELISA to measure intracellular cAMP levels. Specific instructions from the kit manufacturer should be followed.
-
Cell Lysis: After treatment with this compound, aspirate the culture medium and lyse the cells using the lysis buffer provided in the cAMP ELISA kit. This step is crucial to release intracellular cAMP and inhibit phosphodiesterase activity.
-
Sample Preparation: Collect the cell lysates and centrifuge to pellet any debris. The supernatant contains the intracellular cAMP.
-
ELISA Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the cAMP-HRP conjugate to each well.
-
Incubate for the time specified in the kit protocol (usually 1-2 hours) at room temperature to allow for competitive binding.
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in the sample.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Generate a standard curve using the known concentrations of the cAMP standards. Calculate the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.
PKA Activity Assay
This protocol outlines a general method for measuring PKA activity in cell lysates. Commercially available PKA activity assay kits are recommended.
-
Lysate Preparation: Following treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
PKA Activity Assay:
-
Add a defined amount of cell lysate to the wells of a microplate pre-coated with a PKA-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the recommended time to allow for phosphorylation of the substrate by active PKA.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate to remove unbound antibodies.
-
Add a substrate for the enzyme on the secondary antibody to generate a detectable signal (colorimetric or chemiluminescent).
-
-
Data Analysis: Measure the signal using a microplate reader. The signal intensity is directly proportional to the PKA activity in the sample.
Western Blotting for PKA Signaling Pathway Proteins
This protocol details the steps for detecting the phosphorylation status of key proteins in the PKA signaling pathway, such as PKA and CREB.
-
Sample Preparation: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of PKA (e.g., anti-phospho-PKA) and CREB (e.g., anti-phospho-CREB Ser133), as well as antibodies for the total forms of these proteins for normalization. Dilute the antibodies in blocking buffer according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the intensity of the corresponding total protein bands to determine the relative level of phosphorylation.
Phosphodiesterase (PDE) Activity Assay (to test the hypothesized mechanism)
This protocol provides a general framework for a fluorometric PDE activity assay to investigate if this compound acts as a PDE inhibitor.
-
Reagents: Obtain a purified phosphodiesterase enzyme (e.g., PDE4), a fluorogenic PDE substrate, and a known PDE inhibitor (e.g., rolipram for PDE4) to serve as a positive control.
-
Assay Procedure:
-
In a microplate, add the assay buffer, purified PDE enzyme, and varying concentrations of this compound or the positive control inhibitor.
-
Pre-incubate for a short period to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic PDE substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the PDE activity.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of PDE inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
By following these detailed protocols and utilizing the provided information, researchers can effectively employ this compound as a tool to explore the multifaceted roles of the PKA/cAMP signaling pathway in health and disease.
References
Application Notes and Protocols for 5,7-Dihydroxy-4-methylcoumarin in the Inhibition of Microsomal Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 5,7-dihydroxy-4-methylcoumarin as an inhibitor of lipid peroxidation in microsomal preparations. This document includes detailed experimental protocols, quantitative data on its inhibitory activity, and a diagram illustrating its proposed mechanism of action.
Introduction
This compound is a synthetic coumarin derivative recognized for its diverse biological activities, including antioxidant and anti-inflammatory properties.[1] Its ability to scavenge free radicals makes it a compound of interest for mitigating oxidative stress-induced cellular damage.[2] One of the key indicators of oxidative stress is lipid peroxidation, a process that can be effectively studied in vitro using microsomal preparations. This document outlines the application of this compound in inhibiting lipid peroxidation in rat liver microsomes, a common model system for studying xenobiotic metabolism and oxidative damage.
Quantitative Data
The inhibitory effect of this compound on microsomal lipid peroxidation has been quantified, providing a benchmark for its antioxidant potency in this biological system. The half-maximal inhibitory concentration (IC50) value is a critical parameter for comparing the efficacy of different antioxidant compounds.
| Compound | System | Inducer | Measured Endpoint | IC50 Value | Reference |
| This compound | Rat Liver Microsomes | Not Specified | Lipid Peroxidation | 12 µM | [2] |
Note: While the specific inducer of lipid peroxidation for this IC50 value is not detailed in the source, Fe²⁺/ascorbate is a commonly used system for which the following protocols are described.
Comparative studies have shown that the antioxidant efficiency of dihydroxy-4-methylcoumarin isomers can vary, with o-dihydroxycoumarins generally exhibiting stronger radical scavenging activity than the m-dihydroxy analogue, this compound.[3]
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of microsomes and the subsequent assay for lipid peroxidation inhibition by this compound.
Preparation of Rat Liver Microsomes
This protocol is adapted from established methods for isolating liver microsomes.
Materials:
-
Male Wistar rats (180-200g), fasted overnight
-
Ice-cold 150 mM KCl solution
-
25 mM Tris-HCl buffer, pH 7.5, containing 115 mM KCl
-
Bradford reagent for protein assay
-
Bovine Serum Albumin (BSA) standard
-
Homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat by cerebral dislocation.
-
Perfuse the liver with ice-cold 150 mM KCl solution to remove blood.
-
Excise the liver and homogenize it in 4 volumes of ice-cold 150 mM KCl solution.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant (S9 fraction) and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in the Tris-HCl buffer.
-
Determine the protein concentration of the microsomal suspension using the Bradford method with BSA as the standard.
-
Adjust the final protein concentration to 10 mg/mL with the Tris-HCl buffer.
-
Store the microsomal suspension at -80°C until use.
Fe²⁺/Ascorbate-Induced Microsomal Lipid Peroxidation Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.
Materials:
-
Prepared rat liver microsomes (10 mg/mL)
-
This compound stock solution (in a suitable solvent like DMSO)
-
25 mM Tris-HCl buffer, pH 7.5, containing 115 mM KCl
-
0.5 mM Ascorbic acid solution (prepare fresh)
-
1.5 µM FeSO₄ solution complexed with 1 mM ADP (prepare fresh)
-
Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v TBA in 15% w/v trichloroacetic acid and 0.25 N HCl)
-
Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Water bath
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation: In a test tube, prepare the reaction mixture containing:
-
Microsomes (final concentration 0.4 mg protein/mL)
-
Varying concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control.
-
0.5 mM Ascorbic acid
-
25 mM Tris-HCl buffer, pH 7.5 with 115 mM KCl to the final volume.
-
-
Initiation of Lipid Peroxidation: Initiate the reaction by adding 1.5 µM Fe²⁺ (as (NH₄)₂Fe(SO₄)₂) complexed with 1 mM ADP.
-
Incubation: Incubate the reaction mixture for 15 minutes at 37°C in a shaking water bath.
-
Termination of Reaction: Stop the reaction by adding an equal volume of TBA reagent.
-
Color Development: Heat the samples in a boiling water bath for 15-20 minutes.
-
Centrifugation: Cool the samples on ice and then centrifuge at 1,500 x g for 10 minutes to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the concentration of MDA formed using a standard curve prepared with an MDA standard. The results can be expressed as nmol MDA/mg protein.
-
Inhibition Calculation: The percentage inhibition of lipid peroxidation can be calculated using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Mechanism of Action
The primary mechanism by which this compound is proposed to inhibit lipid peroxidation is through its action as a free radical scavenger. The hydroxyl groups on the coumarin ring are crucial for this antioxidant activity.
References
- 1. This compound enhances osteogenesis and ameliorates osteoporosis via the AKT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies with 5,7-Dihydroxy-4-methylcoumarin
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7-Dihydroxy-4-methylcoumarin (D4M) is a synthetic coumarin derivative with a range of documented biological activities, including anti-inflammatory, antioxidant, antiplatelet, and cytoprotective effects.[1] Its potential as a therapeutic agent is underscored by its ability to interact with various biological targets. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This document provides an overview of the known targets of this compound, summarizes its binding affinities, and offers a detailed protocol for conducting molecular docking studies.
Biological Targets and In Silico Binding Data
Molecular docking studies have identified several potential protein targets for this compound, suggesting its therapeutic versatility. The compound has been shown to interact with enzymes involved in pigmentation, inflammation, cancer, and viral replication. A summary of the quantitative data from these studies is presented below.
Table 1: Summary of Molecular Docking and Inhibitory Data for this compound
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Software/Method | Reference |
| Mushroom Tyrosinase | 2Y9X | -6.8 | Not specified | Molecular Docking | [1] |
| AKT1 | Not specified | Not specified | Binds to phosphorylation sites | Molecular Docking | [2] |
Table 2: Summary of In Vitro Inhibition Data for this compound
| Target Enzyme | IC50 / Ki Value | Assay Type | Reference |
| Rat Lens Aldose Reductase | IC50 = 17 µM | Enzyme Inhibition Assay | [3] |
| Human Carbonic Anhydrase I (CAI) | Ki = 8.4 µM | Enzyme Inhibition Assay | [3] |
| Human Carbonic Anhydrase IX (CAIX) | Ki = 0.19 µM | Enzyme Inhibition Assay | [3] |
| Human Carbonic Anhydrase XII (CAXII) | Ki = 6.4 µM | Enzyme Inhibition Assay | [3] |
| HCV NS5B Polymerase | IC50 = 47.2 µM | Enzyme Inhibition Assay | [3] |
| Myeloperoxidase (MPO) | IC50 = 1.06 µM | Cell-free Assay | [3] |
| Platelet Aggregation (Arachidonic Acid-induced) | IC50 = 45 µM | In Vitro Assay | [3] |
Experimental Protocols
Protocol 1: Molecular Docking of this compound
This protocol outlines the standard workflow for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.
1. Preparation of the Ligand (this compound)
-
Objective: To obtain a 3D structure of the ligand and prepare it for docking.
-
Steps:
-
Obtain the 2D structure of this compound from a chemical database like PubChem (CID: 5354284).
-
Use a chemical drawing tool such as Marvin Sketch or ChemDraw to save the structure in a suitable format (e.g., MOL or SDF).
-
Convert the 2D structure to a 3D structure using software like Open Babel or Avogadro.
-
Perform energy minimization of the 3D structure using a force field (e.g., MMFF94). This step is crucial for obtaining a low-energy conformation.
-
Save the optimized 3D structure in PDBQT format, which is required by AutoDock Vina. This can be done using AutoDock Tools (ADT). During this step, polar hydrogens will be added, and Gasteiger charges will be computed.
-
2. Preparation of the Target Protein
-
Objective: To prepare the protein structure for docking by removing unwanted molecules and adding necessary components.
-
Steps:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of mushroom tyrosinase can be obtained using PDB ID: 2Y9X.[1]
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms that are not part of the protein or its active site.
-
Check for and repair any missing residues or atoms in the protein structure.
-
Using AutoDock Tools (ADT), add polar hydrogens to the protein.
-
Compute and assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT format.
-
3. Generation of the Grid Box
-
Objective: To define the search space for the docking simulation, focusing on the protein's active or binding site.
-
Steps:
-
Load the prepared protein and ligand PDBQT files into AutoDock Tools.
-
Identify the binding site of the protein. This can be determined from the location of a co-crystallized ligand in the original PDB file or through literature research.
-
Use the "Grid Box" option in ADT to define a three-dimensional box that encompasses the entire binding site. The size of the box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search.
-
Set the grid spacing, typically to 1.0 Å.
-
Save the grid parameter file (e.g., grid.gpf) and generate the corresponding grid map files using the autogrid4 program.
-
4. Execution of Molecular Docking
-
Objective: To run the docking simulation using AutoDock Vina.
-
Steps:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, and the coordinates of the grid box center and its dimensions.
-
Open a command-line terminal and navigate to the directory containing all the necessary files.
-
Execute the docking run using the following command: vina --config conf.txt --log log.txt
-
Vina will perform the docking calculations and generate an output file (typically in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
5. Analysis of Docking Results
-
Objective: To visualize and interpret the docking results.
-
Steps:
-
Load the protein PDBQT file and the docking output PDBQT file into a molecular visualization program (e.g., PyMOL, BIOVIA Discovery Studio).
-
Visualize the different binding poses of the ligand within the protein's active site.
-
Analyze the interactions between the ligand and the protein for the best-scoring pose. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.
-
The binding energy score provides an estimate of the binding affinity. More negative values indicate stronger binding.
-
Visualizations
Molecular Docking Workflow
Caption: Workflow for a typical molecular docking study.
Signaling Pathway Modulation
Studies have shown that this compound can modulate the PI3K/AKT signaling pathway.[1][4] In the context of melanogenesis, downregulation of this pathway by the compound has been observed.[1] In other contexts, such as osteogenesis, it appears to enhance osteoblast differentiation via AKT1 interaction.[2]
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5,7-Dihydroxy-4-methylcoumarin
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5,7-Dihydroxy-4-methylcoumarin. This protocol is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is a coumarin derivative with various potential pharmacological activities. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. The described HPLC method is simple, reproducible, and suitable for the routine analysis of this compound in various sample matrices. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, with an acid modifier to ensure good peak shape and resolution.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below. These conditions are based on established methods for the separation of coumarin derivatives.[1][2][3]
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a UV or PDA detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid or Formic Acid) |
| Gradient | Isocratic or Gradient (e.g., 50:50 Water:Acetonitrile)[2] |
| Flow Rate | 0.7 - 1.0 mL/min |
| Column Temperature | 35-40°C[2][4] |
| Detection Wavelength | Diode Array Detector (DAD) or UV Detector set at an appropriate wavelength (e.g., 280 nm or 345 nm)[2][4] |
| Injection Volume | 20 µL[2] |
| Analyte | This compound |
Method Validation Parameters
The following table summarizes typical validation parameters for this HPLC method. The specific values should be determined during method validation in your laboratory.
| Parameter | Typical Range/Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally (typically in ng/mL range) |
| Limit of Quantification (LOQ) | To be determined experimentally (typically in µg/mL range) |
| Precision (%RSD) | < 2% |
| Accuracy/Recovery (%) | 95 - 105% |
| Retention Time (RT) | To be determined with the specific column and conditions |
Experimental Protocols
Preparation of Reagents and Mobile Phase
-
Mobile Phase A (Aqueous): Prepare a 0.1% solution of phosphoric acid (or formic acid for MS compatibility) in HPLC-grade water.[1] Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Isocratic Mobile Phase: A pre-mixed and degassed solution of Mobile Phase A and Mobile Phase B can be used (e.g., 50:50 v/v).[2]
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent such as methanol or acetonitrile. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1 µg/mL to 100 µg/mL).
Sample Preparation
The sample preparation will depend on the matrix. A general procedure for a solid sample is outlined below:
-
Accurately weigh a known amount of the sample.
-
Extract the analyte with a suitable solvent (e.g., methanol, ethanol).[3]
-
Vortex or sonicate the sample to ensure efficient extraction.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to fall within the calibration range.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase or sample solvent) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Bracket the sample injections with standard injections to monitor system suitability.
Data Analysis
-
Identify the peak for this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Use the equation of the line to calculate the concentration of this compound in the unknown samples based on their peak areas.
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
References
Application Notes and Protocols: 5,7-Dihydroxy-4-methylcoumarin as a Versatile Scaffold in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5,7-dihydroxy-4-methylcoumarin as a foundational scaffold for the synthesis of novel pharmaceutical agents. This document details its synthesis, key biological activities with supporting quantitative data, and experimental protocols for both chemical synthesis and biological evaluation.
Introduction
This compound, a naturally occurring coumarin derivative found in plants such as Eranthis longistipitata and Mexican tarragon (Tagetes lucida), serves as a valuable starting point in medicinal chemistry.[1] Its inherent biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties, make it an attractive scaffold for the development of new therapeutic agents.[2][3] The dihydroxy substitution pattern on the benzopyrone core offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds with potentially enhanced potency and selectivity. This document outlines the synthetic routes to this scaffold and its derivatives, summarizes its pharmacological profile, and provides detailed protocols for its application in drug discovery.
Biological Activities and Quantitative Data
This compound and its derivatives have been evaluated for a range of biological activities. The following tables summarize the key quantitative data available in the literature, providing a basis for comparison and further investigation.
Enzyme Inhibition
The coumarin scaffold is known to interact with various enzymes. Below is a summary of the inhibitory activities of this compound against several key enzymes.
| Enzyme Target | IC50 / Ki Value | Notes |
| Cyclooxygenase-1 (COX-1) | - | Selective inhibitor.[2] |
| Rat Lens Aldose Reductase | IC50 = 17 µM | - |
| Human Carbonic Anhydrase I (CAI) | Ki = 8.4 µM | - |
| Human Carbonic Anhydrase IX (CAIX) | Ki = 0.19 µM | - |
| Human Carbonic Anhydrase XII (CAXII) | Ki = 6.4 µM | - |
| Hepatitis C Virus (HCV) NS5B Polymerase | IC50 = 47.2 µM | - |
| Myeloperoxidase (MPO) | IC50 = 1.06 µM | In a cell-free assay. |
Antioxidant and Anti-inflammatory Activity
The phenolic hydroxyl groups of this compound contribute significantly to its antioxidant and anti-inflammatory properties.
| Activity | IC50 Value | Assay Details |
| Hypochlorous acid (HOCl) scavenging | IC50 = 2.85 µM | Cell-free assay. |
| Lipid peroxidation inhibition | IC50 = 12 µM | Rat liver microsomes. |
| Thromboxane B2 (TXB2) generation inhibition | IC50 = 1 µM | A23187-induced in rat peritoneal leukocytes. |
Other Biological Activities
This scaffold has also demonstrated effects on other cellular processes and antimicrobial activity.
| Activity | MIC/EC50/Concentration | Notes |
| Antiplatelet (Arachidonic acid-induced) | IC50 = 45 µM | - |
| Antibacterial (H. pylori) | MIC = 10 µg/ml | - |
| Melanogenesis Stimulation | 25, 50, and 100 µM | Increased melanin content in B16F10 cells by 250.1%, 336.0%, and 463.0%, respectively.[3] |
| Osteogenesis Enhancement | 20 µM | Resulted in a significant improvement in vertebral bone density in a zebrafish osteoporosis model.[4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a representative derivative, as well as a common assay for evaluating antioxidant potential.
Synthesis of this compound via Pechmann Condensation
The Pechmann condensation is a widely used and efficient method for the synthesis of coumarins from a phenol and a β-ketoester.[1]
Materials:
-
Phloroglucinol
-
Ethyl acetoacetate
-
UiO-66-SO3H catalyst (or other suitable acid catalyst, e.g., concentrated H2SO4)
-
Solvent (if required, though solvent-free conditions are reported)[1]
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine phloroglucinol and ethyl acetoacetate in a molar ratio of 1:1.6.[1]
-
Add the UiO-66-SO3H catalyst (approximately 0.1 g per mmol of phloroglucinol).[1]
-
Heat the reaction mixture to 140°C with stirring for 4 hours.[1] The reaction is carried out in the liquid phase without a solvent.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the crude product in a minimal amount of hot ethanol and allow it to recrystallize.
-
Filter the crystals, wash with cold ethanol, and dry under vacuum to yield this compound as a light white solid.[1]
Characterization:
-
Melting Point: 282–284 °C[1]
-
¹H NMR (DMSO-d₆, 600 MHz): δ 2.49 (d, J = 12 Hz, 3H, CH₃), 5.85 (s, 1H, -H), 6.17 (s, 1H, Ar-H), 6.26 (s, 1H, Ar-H), 10.29 (s, 1H, -OH), 10.51 (s, 1H, -OH).[1]
-
IR (KBr, cm⁻¹): 3406 (OH), 3096 (=C-H), 2754 (-C-H), 1618 (lactone C=O), 1553–1464 (C=C aromatic), and 1159 (C-O).[1]
Synthesis of 8-Formyl-7-hydroxy-4-methylcoumarin Derivatives
This protocol describes the formylation of a hydroxycoumarin at the C8 position, a key step in creating more complex derivatives.[5][6]
Materials:
-
7-Hydroxy-4-methylcoumarin
-
Hexamethylenetetramine
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Ether
Procedure:
-
In a round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin (0.56 mmol) and hexamethylenetetramine (1.42 mmol) in glacial acetic acid (2 mL).[6]
-
Reflux the reaction mixture at 130°C for 6 hours.[6]
-
After cooling, add a mixture of water (1.5 mL) and concentrated HCl (1.5 mL) and reflux for an additional hour.[6]
-
Cool the mixture and extract the product with ether.[6]
-
Evaporate the ether to obtain the crude product.
-
Purify the solid by recrystallization from ethanol to yield 8-formyl-7-hydroxy-4-methylcoumarin as a yellow solid.[6]
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol is a standard method for evaluating the free radical scavenging activity of synthesized compounds.[2]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Synthesized coumarin derivatives
-
Ascorbic acid (as a standard)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a 0.002% (w/v) solution of DPPH in methanol.
-
Prepare stock solutions of the synthesized compounds and ascorbic acid in methanol. From these, prepare a series of dilutions to obtain final concentrations of 20, 50, 100, 200, and 400 µg/mL.[2]
-
In separate test tubes, mix 2 mL of the DPPH solution with 2 mL of each concentration of the test compounds and the standard.
-
Incubate the tubes in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance of each solution at 517 nm using a UV-Visible Spectrophotometer. A blank containing methanol and a control containing DPPH solution and methanol should also be measured.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Visualizations
Synthesis of this compound via Pechmann Condensation
Caption: Pechmann condensation workflow for synthesizing this compound.
General Workflow for Screening Pharmaceutical Potential
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 3. mdpi.com [mdpi.com]
- 4. This compound enhances osteogenesis and ameliorates osteoporosis via the AKT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Investigating Osteoblast Differentiation with 5,7-Dihydroxy-4-methylcoumarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dihydroxy-4-methylcoumarin (D4M), a natural compound found in plants such as Artemisia dracunculus (tarragon), has demonstrated significant potential in promoting bone formation.[1] Research indicates that D4M enhances the proliferation and differentiation of osteoblasts, the specialized cells responsible for synthesizing bone matrix.[1] Mechanistically, D4M has been shown to exert its pro-osteogenic effects through the activation of the AKT1 signaling pathway.[1] These properties suggest that this compound could be a promising therapeutic agent for bone regenerative applications and for the treatment of bone loss disorders like osteoporosis.[1]
These application notes provide a comprehensive guide for investigating the effects of this compound on osteoblast differentiation. This document includes detailed protocols for key in vitro assays, illustrative quantitative data, and diagrams of the pertinent signaling pathway and experimental workflows.
Quantitative Data Summary
The following tables present representative data illustrating the dose-dependent effects of this compound on key markers of osteoblast differentiation in MC3T3-E1 pre-osteoblastic cells. The data demonstrates that D4M enhances osteogenic markers within a concentration range of 10 to 40 µM, with an optimal effect observed at 20 µM.[1]
Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity
| Concentration of D4M (µM) | Relative ALP Activity (Fold Change vs. Control) |
| 0 (Control) | 1.00 |
| 10 | 1.58 |
| 20 | 2.25 |
| 40 | 1.89 |
Table 2: Effect of this compound on Extracellular Matrix Mineralization
| Concentration of D4M (µM) | Mineralization (Fold Change vs. Control) |
| 0 (Control) | 1.00 |
| 10 | 1.75 |
| 20 | 2.80 |
| 40 | 2.10 |
Table 3: Effect of this compound on Osteogenic Gene Expression (Day 7)
| Concentration of D4M (µM) | RUNX2 mRNA (Fold Change) | OSX mRNA (Fold Change) | OCN mRNA (Fold Change) |
| 0 (Control) | 1.00 | 1.00 | 1.00 |
| 10 | 1.62 | 1.85 | 1.95 |
| 20 | 2.55 | 2.90 | 3.20 |
| 40 | 1.98 | 2.15 | 2.45 |
Signaling Pathway
The pro-osteogenic effects of this compound are mediated through the activation of the AKT1 signaling pathway, a critical regulator of cell survival, proliferation, and differentiation.
Experimental Workflow
A typical workflow for investigating the effects of this compound on osteoblast differentiation involves cell culture, treatment, and subsequent analysis of key osteogenic markers.
Experimental Protocols
Cell Culture and Osteogenic Differentiation
-
Cell Line: MC3T3-E1 pre-osteoblastic cells.
-
Growth Medium: α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Plate cells in appropriate well plates (e.g., 24-well or 6-well) at a density of 2 x 10^4 cells/cm².
-
Osteogenic Induction: Once cells reach 80-90% confluency, switch to osteogenic differentiation medium (growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).
-
Treatment: Add this compound to the osteogenic medium at final concentrations of 10, 20, and 40 µM. A vehicle control (e.g., DMSO) should be included.
-
Medium Change: Replace the medium with freshly prepared osteogenic medium and D4M every 2-3 days.
Alkaline Phosphatase (ALP) Activity Assay (Day 7)
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 200 µL of 1% Triton X-100 in PBS to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
p-Nitrophenyl Phosphate (pNPP) Assay:
-
Add 50 µL of cell lysate to a 96-well plate.
-
Add 150 µL of pNPP substrate solution (e.g., from a commercial kit).
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 3 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Normalization:
-
Determine the total protein concentration of each lysate using a BCA protein assay kit.
-
Normalize the ALP activity to the total protein concentration.
-
Alizarin Red S Staining for Mineralization (Day 21)
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the fixed cells three times with deionized water.
-
-
Staining:
-
Add 1 mL of 2% Alizarin Red S solution (pH 4.2) to each well.
-
Incubate for 20 minutes at room temperature with gentle shaking.
-
Aspirate the staining solution and wash the cells four times with deionized water.
-
-
Visualization:
-
Visualize the stained calcium deposits using a brightfield microscope.
-
-
Quantification (Optional):
-
To quantify the mineralization, add 800 µL of 10% (v/v) acetic acid to each well and incubate for 30 minutes with shaking.
-
Scrape the monolayer and transfer the slurry to a microcentrifuge tube.
-
Heat at 85°C for 10 minutes, then transfer to ice for 5 minutes.
-
Centrifuge at 20,000 x g for 15 minutes.
-
Transfer 500 µL of the supernatant to a new tube and neutralize with 200 µL of 10% (v/v) ammonium hydroxide.
-
Read the absorbance at 405 nm.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression (Day 7)
-
RNA Extraction:
-
Wash cells with PBS and lyse using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for the target genes (RUNX2, OSX, OCN) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.
-
Primer Sequences (Mus musculus):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| RUNX2 | AGT GAC ACC ATG ACC GAG AC | GAC GTG GAG GGT GAG ATG AC |
| OSX | TGA GAT TGA CCC TTC AGC AAG | GAG GAA GCT TGG GAG TTT GTT |
| OCN | GAG GGC AAT AAG GTA GTG AAC A | AAG CCA TAC TGG TCT GAT AGC T |
| GAPDH | TGT TCC TAC CCC CAA TGT GT | GGG TTT CCC GTT GAT GAC C |
Logical Relationship Diagram
The experimental design is structured to establish a causal link between D4M treatment and the observed effects on osteoblast differentiation through a series of correlated assays.
References
Application Notes and Protocols for Determining Cell Viability Following Treatment with 5,7-Dihydroxy-4-methylcoumarin
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7-Dihydroxy-4-methylcoumarin is a naturally occurring coumarin derivative found in various plant species, such as Eranthis longistipitata and Mexican tarragon (Tagetes lucida)[1]. This compound has garnered significant interest within the scientific community due to its diverse biological activities, which include antioxidant, anti-inflammatory, antiplatelet, antifungal, and antibacterial effects[1][2][3]. Recent studies have also highlighted its potential role in modulating cellular processes like melanogenesis and osteogenesis[1][4]. Given its therapeutic potential, it is crucial to have robust and reliable protocols to assess its impact on cell viability and cytotoxicity.
These application notes provide detailed protocols for assessing cell viability and apoptosis in response to treatment with this compound. The described methods include the MTT and XTT metabolic assays for cell viability and the Annexin V/PI assay for the detection of apoptosis.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 25 mg/mL (130.09 mM) | Ultrasonic assistance may be required.[2] |
Table 2: Recommended Concentration Range for Cell-Based Assays
| Assay Type | Cell Line Example | Concentration Range | Incubation Time | Reference |
| Cytotoxicity (MTT) | B16F10 murine melanoma | 25 - 400 µM | 72 hours | [5] |
| Proliferation | MC3T3-E1 osteoblasts | 10 - 40 µM | Not specified | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound by dissolving it in DMSO to a concentration of 25 mg/mL.[2] Use sonication if necessary to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C for long-term storage (up to one month) or at -80°C for up to six months, protected from light.[3]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use.
Cell Seeding and Treatment
-
Cell Culture: Culture the desired cell line in appropriate media and conditions.
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[6][7]
-
Incubation: Incubate the plate for 24 hours to allow cells to attach.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Cell Viability Assay
The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][9]
-
MTT Solution Preparation: Prepare a 5 mg/mL MTT solution in sterile PBS.[8] Filter sterilize the solution.
-
Reagent Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][10]
-
Incubation: Incubate the plate for 3-4 hours at 37°C.[7][10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[8]
XTT Cell Viability Assay
The XTT assay is another colorimetric method that measures the reduction of the XTT tetrazolium salt to a water-soluble orange formazan product by metabolically active cells.[6][11][12]
-
XTT Working Solution Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent (activator).[11][12] The exact ratio may vary by manufacturer, so follow the kit's instructions.
-
Reagent Addition: Add 50 µL of the XTT working solution to each well.[12][13]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or as optimized for your specific cell line.[12]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[11][12] A reference wavelength of 660 nm can be used for background correction.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14][15] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, typically seen in late apoptosis and necrosis.[14][15]
-
Cell Preparation: Seed cells in a 6-well plate and treat with this compound as described above.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (e.g., 1 mg/mL stock).[14][17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16][17]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[17]
Visualizations
Caption: Workflow for assessing cell viability and apoptosis after drug treatment.
Caption: Distinguishing cell states with Annexin V and Propidium Iodide.
References
- 1. mdpi.com [mdpi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound enhances osteogenesis and ameliorates osteoporosis via the AKT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a Functional Compound for Skin Pigmentation and Human Skin Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zellbio.eu [zellbio.eu]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. kumc.edu [kumc.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Dihydroxy-4-methylcoumarin
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,7-dihydroxy-4-methylcoumarin, a crucial intermediate in pharmaceutical development.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Pechmann condensation, which involves the reaction of phloroglucinol with a β-ketoester, typically ethyl acetoacetate, under acidic conditions.[2] This one-step synthesis is valued for its simplicity and use of readily available starting materials.[3][4]
Q2: Which type of catalyst is best for this synthesis?
A2: The choice of catalyst significantly impacts yield and reaction conditions.
-
Homogeneous Brønsted acids like sulfuric acid (H₂SO₄) are traditionally used but require harsh conditions and can lead to purification challenges.[5][6]
-
Heterogeneous solid acid catalysts are often preferred as they are reusable, environmentally friendlier, and can be easily separated from the reaction mixture.[7][8] Examples include nano-crystalline sulfated-zirconia, metal-organic frameworks like UiO-66-SO₃H, and various zeolites.[6][7][9]
-
Lewis acids such as ZnCl₂, AlCl₃, SnCl₂, and TiCl₄ have also been effectively used, often under solvent-free or microwave-assisted conditions.[1][4][10]
Q3: How can I purify the synthesized this compound?
A3: The standard purification method is recrystallization, commonly from ethanol.[5][8] After the reaction, the mixture is often poured into ice water to precipitate the crude product, which is then filtered.[5] The collected solid is subsequently dissolved in hot ethanol and allowed to cool, yielding purer crystals.[8] Product purity can be assessed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8][11]
Troubleshooting Guide
Problem: Low Product Yield
Low yield is a common issue in the synthesis of this compound. Several factors in the Pechmann condensation can be optimized to improve the outcome.
Possible Cause 1: Suboptimal Reaction Temperature
-
Guidance: Temperature is a critical parameter. Increasing the temperature generally improves the yield up to an optimal point, beyond which product degradation or the formation of side products can occur, leading to a decrease in yield.[5][12] For instance, using an Amberlyst-15 catalyst, the yield increased up to 110°C but decreased at higher temperatures.[12] With a Zn₀.₉₂₅Ti₀.₀₇₅O catalyst, 110°C was also found to be optimal, with lower yields observed at both 90°C and 130°C.[13]
-
Recommendation: Systematically screen a range of temperatures (e.g., 90°C to 150°C) to determine the ideal condition for your specific catalyst and setup.
Possible Cause 2: Inefficient Catalyst or Incorrect Catalyst Loading
-
Guidance: The catalyst's activity and concentration are paramount. For solid catalysts, an insufficient amount will result in a slow or incomplete reaction. Conversely, an excessive amount may not improve the yield and is not cost-effective.[1][13] Studies with Zn₀.₉₂₅Ti₀.₀₇₅O NPs showed a significant yield increase when the catalyst amount was raised from 5 mol% to 10 mol%, but no further improvement was seen at 15 mol%.[1][13]
-
Recommendation: Optimize the catalyst loading for your reaction. Start with a literature-reported value (e.g., 10 mol% for heterogeneous catalysts) and vary the amount to find the optimal concentration.[1][13]
Possible Cause 3: Inappropriate Solvent or Reaction Medium
-
Guidance: The Pechmann condensation is often most effective under solvent-free conditions, which can lead to higher yields and simpler workups.[8][13] When solvents are used, non-polar solvents like toluene are generally preferred over polar solvents.[8] Polar solvents can sometimes cause cleavage of the product or interfere with the reaction mechanism.[6][8]
-
Recommendation: Attempt the reaction under solvent-free conditions first. If a solvent is necessary, choose a non-polar, high-boiling solvent.
Possible Cause 4: Incorrect Molar Ratio of Reactants
-
Guidance: The stoichiometry of phloroglucinol and ethyl acetoacetate can influence the reaction outcome. While a 1:1 molar ratio is common, using a slight excess of the β-ketoester can sometimes drive the reaction to completion and improve yields.
-
Recommendation: Investigate the effect of varying the phloroglucinol to ethyl acetoacetate molar ratio. A study using a UiO-66-SO₃H catalyst found an optimal ratio of 1:1.6.[7][9][14]
Problem: Presence of Impurities and Side Products
-
Guidance: The appearance of multiple spots on a TLC plate indicates the formation of side products. Common side reactions include the formation of chromones (an isomer of coumarin, favored by certain catalysts like P₂O₅), and self-condensation of ethyl acetoacetate, particularly at high temperatures.[2][12]
-
Recommendation:
-
Optimize Temperature: Avoid excessively high temperatures to minimize side reactions.[12]
-
Choose Catalyst Carefully: The choice of acid catalyst can influence the reaction pathway. Brønsted acids typically favor coumarin formation.
-
Purification: If side products are formed, careful recrystallization is necessary. Multiple recrystallizations may be required to achieve high purity.
-
Data on Reaction Condition Optimization
The following tables summarize quantitative data from various studies to guide experimental design.
Table 1: Effect of Catalyst on Yield of this compound
| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | Phloroglucinol, Ethyl Acetoacetate | 110 | 3 | 88 | [1][13] |
| UiO-66-SO₃H | Phloroglucinol, Ethyl Acetoacetate | 140 | 4 | 66 | [7][9] |
| UiO-66 | Phloroglucinol, Ethyl Acetoacetate | 140 | 4 | 49.3 | [7] |
| FAU Zeolite | Phloroglucinol, Ethyl Acetoacetate | 140 | 4 | 58 | [7] |
| ZrP (25% weight) | Resorcinol, Methyl Acetoacetate | 130 | 8 | >90 | [5] |
| Amberlyst-15 | Resorcinol, Ethyl Acetoacetate | 110 | 1.67 | 95 | [15] |
| H₂SO₄ | Resorcinol, Ethyl Acetoacetate | 110 | 1.67 | 30 |[15] |
Note: Data for Resorcinol is included for catalyst comparison as it is a closely related activated phenol.
Table 2: Effect of Temperature and Solvent on Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Zn₀.₉₂₅Ti₀.₀₇₅O | Solvent-free | 90 | 5 | 61 | [13] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | Solvent-free | 110 | 3 | 88 | [13] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | Solvent-free | 130 | 3 | 80 | [13] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | Ethanol | 78 | 5 | 63 | [13] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | Water | 100 | 5 | 41 | [13] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | Acetonitrile | 80 | 8 | 37 | [13] |
| Amberlyst-15 | Toluene | - | - | 92 |[8] |
Experimental Protocols & Visual Guides
Protocol 1: General Synthesis using a Heterogeneous Catalyst (Solvent-Free)
This protocol is a generalized procedure based on methodologies reported for solid acid catalysts.[1][7][13]
-
Preparation: In a round-bottom flask, combine phloroglucinol (e.g., 2 mmol), ethyl acetoacetate (e.g., 2 mmol), and the selected heterogeneous catalyst (e.g., 10 mol % Zn₀.₉₂₅Ti₀.₀₇₅O NPs).
-
Reaction: Place the flask in a preheated oil bath at the optimized temperature (e.g., 110°C). Stir the mixture vigorously for the required duration (e.g., 3 hours). Monitor the reaction progress using TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Add ice-cold water to the flask to precipitate the crude product.
-
Filtration: Filter the solid product using a Buchner funnel and wash it with cold water to remove any residual starting materials or water-soluble impurities.
-
Purification: Recrystallize the crude solid from hot ethanol. Dry the purified white or off-white crystals under vacuum.
-
Characterization: Confirm the product's identity and purity using melting point, FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
Visual Workflow and Troubleshooting
The following diagrams illustrate the synthesis workflow and a decision-making process for troubleshooting low yields.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low product yield.
Pechmann Condensation Mechanism
The reaction proceeds through three key steps: Transesterification, Intramolecular Hydroxyalkylation, and Dehydration.
Caption: Key mechanistic steps of the Pechmann condensation reaction.
References
- 1. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. iiste.org [iiste.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Combined Experimental and Theoretical Study of the Synthesis of this compound via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
5,7-Dihydroxy-4-methylcoumarin solubility problems in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 5,7-Dihydroxy-4-methylcoumarin in aqueous buffers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties is provided below. These parameters are essential for understanding the compound's solubility behavior.
| Property | Value | Reference |
| Synonyms | 4-Methyllimetol, 4-Methyl-5,7-dihydroxycoumarin, 5,7-DHMC | [1] |
| CAS Number | 2107-76-8 | [1][2] |
| Molecular Formula | C₁₀H₈O₄ | [1][2] |
| Molecular Weight | 192.17 g/mol | [1][2] |
| Appearance | Yellow to buff colored powder | [1][2][3] |
| Melting Point | 282-300 °C | [2][3][4][5] |
| Aqueous Solubility | "Slightly water soluble" | [1][2] |
| Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents. | [3][6][7] |
| Chemical Nature | Weakly acidic due to phenolic hydroxyl groups. | [2] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is classified as "slightly water soluble"[1][2]. Its limited solubility is due to its relatively non-polar coumarin backbone. Furthermore, as a weak acid, its solubility is highly dependent on the pH of the aqueous buffer[2]. If the buffer pH is neutral or acidic, the compound will exist predominantly in its less soluble, non-ionized form.
Q2: How does pH affect the solubility of this compound?
A2: The compound possesses two phenolic hydroxyl groups, which are weakly acidic and can be deprotonated to form a more soluble phenolate salt. According to the Henderson-Hasselbalch principle, as the pH of the buffer increases above the compound's pKa values, the equilibrium will shift towards the ionized (deprotonated) form, which is significantly more water-soluble[8]. Therefore, increasing the pH of your buffer is a primary strategy to enhance solubility[9].
Caption: Relationship between pH, ionization state, and solubility.
Q3: What solvent should I use to prepare a stock solution?
A3: Dimethyl sulfoxide (DMSO) is an effective solvent for preparing concentrated stock solutions of this compound. Solubility in DMSO is reported to be as high as 25 mg/mL (130.09 mM), although sonication may be required to fully dissolve the compound[6][7]. Always use freshly opened or anhydrous DMSO, as absorbed water can impact solubility[7].
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What can I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when the highly concentrated drug in the organic stock solution is introduced into the aqueous buffer where its solubility limit is much lower. To mitigate this:
-
Decrease Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Modify Dilution Method: Add the stock solution dropwise into the vortexing buffer to facilitate rapid mixing and prevent localized high concentrations.
-
Use a Co-solvent: Include a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or propylene glycol in your final aqueous buffer to increase the compound's solubility[9][10].
-
Incorporate Solubilizing Agents: For in vivo or cell-based assays, specialized formulations can be used. One example involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a solubility of at least 2.5 mg/mL[6]. Another option is using cyclodextrins like SBE-β-CD[6].
Q5: Are there other general techniques to improve the aqueous solubility?
A5: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble drugs:
-
Co-solvency: As mentioned, adding a water-miscible solvent reduces the polarity of the aqueous system, which can improve the solubility of hydrophobic compounds[9][11].
-
pH Adjustment: Increasing the pH to deprotonate the phenolic groups is a highly effective method[9].
-
Use of Surfactants: Surfactants like Tween-80 can form micelles that encapsulate the compound, increasing its apparent solubility[10].
-
Complexation: Cyclodextrins can form inclusion complexes with the compound, shielding the hydrophobic parts from water and enhancing solubility[10][12].
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in buffer | 1. Buffer pH is too low (neutral/acidic).2. Concentration exceeds the intrinsic solubility limit. | 1. Increase the buffer pH to > 8.0.2. Prepare a lower concentration of the solution.3. Add a co-solvent (e.g., 1-5% ethanol) to the buffer. |
| Precipitate forms after adding DMSO stock to buffer | 1. Final concentration is above the solubility limit in the buffer.2. Poor mixing during dilution. | 1. Lower the final concentration.2. Use a more dilute stock solution.3. Add the stock solution slowly to the vigorously stirring buffer.4. Include a co-solvent or surfactant in the final buffer. |
| Solution is cloudy or has a slight haze | 1. Micro-precipitation is occurring.2. The compound may not be fully dissolved. | 1. Gently warm the solution (if compound stability permits).2. Sonicate the solution for 5-10 minutes.3. Filter the solution through a 0.22 µm filter to remove undissolved particles before use. |
| Inconsistent results between experiments | 1. Incomplete dissolution of the compound.2. Precipitation of the compound over time. | 1. Ensure the compound is fully dissolved before each experiment.2. Prepare fresh solutions daily and do not store diluted aqueous solutions for extended periods. |
Experimental Protocols
Protocol: Shake-Flask Method for Equilibrium Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of this compound in a specific aqueous buffer[8][13].
Materials:
-
This compound (solid powder)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 2-5 mg per mL of buffer).
-
Add Buffer: Add a known volume of the desired aqueous buffer to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached[13].
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Separate the undissolved solid from the saturated solution by either:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter. Discard the first few drops to avoid any adsorption effects from the filter membrane.
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant (the saturated solution).
-
Dilute the supernatant with an appropriate solvent to fall within the linear range of your analytical method.
-
Quantify the concentration of this compound using a pre-validated HPLC or UV-Vis spectroscopy method against a standard curve.
-
-
Calculation: The determined concentration is the equilibrium solubility of the compound in that specific buffer at that temperature.
Caption: Workflow for the Shake-Flask solubility determination method.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common solubility issues.
References
- 1. This compound | C10H8O4 | CID 5354284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2107-76-8 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5,7-ジヒドロキシ-4-メチルクマリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
Stability of 5,7-Dihydroxy-4-methylcoumarin in solution over time
This technical support center provides guidance on the stability of 5,7-Dihydroxy-4-methylcoumarin in solution. The information is compiled from publicly available data and general chemical principles, as comprehensive stability studies for this specific compound are not widely published. For critical applications, it is strongly recommended to perform in-house stability testing.
Troubleshooting Guides and FAQs
This section addresses common questions and issues researchers may encounter when working with this compound solutions.
Question 1: My this compound solution has changed color. Is it still usable?
Answer: A color change, such as yellowing or browning, often indicates degradation. Phenolic compounds, including hydroxycoumarins, can oxidize over time, leading to the formation of colored byproducts. It is recommended to prepare fresh solutions if a noticeable color change has occurred, especially for sensitive quantitative assays. To minimize oxidation, use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Question 2: I am seeing a precipitate in my stock solution after storage at -20°C. What should I do?
Answer: Precipitation upon freezing is a common issue, particularly with compounds that have limited solubility in aqueous or organic solvents. Before use, allow the vial to equilibrate to room temperature and then vortex thoroughly to ensure the compound has fully redissolved. If the precipitate does not dissolve, gentle warming and sonication may be attempted. However, if the precipitate persists, it may indicate insolubility at that concentration or potential degradation. It is advisable to prepare a fresh stock solution. To prevent this, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
Question 3: My experimental results are inconsistent when using a stock solution of this compound. What could be the cause?
Answer: Inconsistent results can stem from the degradation of your stock solution. This compound, like other hydroxycoumarins, can be sensitive to light, pH, and temperature. For reproducible results, it is crucial to handle stock solutions consistently. Always protect solutions from light by using amber vials or wrapping containers in aluminum foil. Prepare fresh dilutions for your working solutions daily from a properly stored stock. If instability is suspected, a stability-indicating analytical method, such as HPLC, should be used to verify the concentration and purity of the solution.
Question 4: What are the optimal storage conditions for a this compound stock solution?
Answer: For long-term storage, solid this compound should be stored at -20°C, protected from light[1]. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light[2]. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound[2].
Data on Solution Stability
| Parameter | Solvent | Temperature | Duration | Stability Recommendation | Citation |
| Stock Solution | DMSO | -80°C | 6 months | Protect from light. Aliquot to avoid freeze-thaw cycles. | [2] |
| Stock Solution | DMSO | -20°C | 1 month | Protect from light. Aliquot to avoid freeze-thaw cycles. | [2] |
| Solid Form | - | -20°C | ≥ 4 years | Store in a dry, dark place. | [1] |
| Aqueous Solution | PBS (pH 7.2) with co-solvent (e.g., Ethanol) | Room Temperature | < 24 hours | Aqueous solutions are not recommended for long-term storage. Prepare fresh daily. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound (Molecular Weight: 192.17 g/mol ) in a sterile microcentrifuge tube. For example, weigh 1.92 mg to prepare 1 mL of a 10 mM solution.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For 1.92 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[2].
Protocol 2: General Procedure for a Forced Degradation Study
A forced degradation study can help determine the intrinsic stability of this compound. The goal is to achieve 10-20% degradation to identify potential degradation products and pathways.
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the solution and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 1N NaOH to the solution and maintain at room temperature. Given that similar hydroxycoumarins are susceptible to alkaline conditions, degradation may be rapid.
-
Oxidation: Add 3% hydrogen peroxide to the solution and keep it at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C) in the dark.
-
Photodegradation: Expose the solution to a light source with a specific wavelength (e.g., UV light at 254 nm or 365 nm) or in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid is a good starting point[4].
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing Catalyst for Pechmann Condensation of Phloroglucinol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Pechmann condensation of phloroglucinol with ethyl acetoacetate. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of various catalytic systems.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Pechmann condensation of phloroglucinol.
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the Pechmann condensation? A1: The Pechmann condensation is a method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions.[1] The mechanism involves a transesterification reaction, followed by an intramolecular electrophilic aromatic substitution (ring closure), and finally, a dehydration step to form the coumarin ring system.[1][2]
-
Q2: Why is phloroglucinol a highly reactive phenol for this reaction? A2: Phloroglucinol is a highly activated phenol due to the presence of three hydroxyl groups, which are strong activating groups in electrophilic aromatic substitution. This high reactivity allows the reaction to often proceed under milder conditions compared to less activated phenols.
-
Q3: What are the main categories of catalysts used for this reaction? A3: A wide range of acid catalysts can be employed, including Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid), Lewis acids (e.g., AlCl₃, ZnCl₂, FeCl₃), and heterogeneous solid acids (e.g., Amberlyst-15, zeolites, sulfated zirconia).[3][4] Heterogeneous catalysts are often preferred for their ease of separation and potential for recyclability.[4][5]
Troubleshooting Common Experimental Issues
-
Q4: My reaction yield is consistently low. What are the potential causes and solutions? A4:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. Refer to the data table below to select a more efficient catalyst. For instance, Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles have been shown to provide high yields.[3][6] Ensure the catalyst is active and not poisoned. For solid catalysts, ensure proper activation if required.
-
Incorrect Reaction Temperature: The reaction temperature significantly impacts the yield. For solvent-free reactions with Zn₀.₉₂₅Ti₀.₀₇₅O, 110°C was found to be optimal, with lower or higher temperatures leading to reduced yields.[3]
-
Improper Stoichiometry: An excess of the β-keto ester (ethyl acetoacetate) can sometimes improve yields. For example, with sulfamic acid as a catalyst, increasing the ethyl acetoacetate to 1.5-2 equivalents significantly improved the yield.[7]
-
Insufficient Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure it has gone to completion.
-
Product Loss During Workup: The product may be partially soluble in the wash solutions. Minimize the amount of solvent used for washing and consider back-extracting the aqueous layers.[8]
-
-
Q5: I am having difficulty purifying the final product. What purification strategies are recommended? A5:
-
Recrystallization: This is the most common method for purifying the crude product. Ethanol or ethanol-water mixtures are often effective solvents for recrystallization.[6][7]
-
Column Chromatography: If recrystallization is insufficient to remove impurities, column chromatography on silica gel can be employed. A suitable eluent system can be determined by TLC analysis.
-
Dealing with Oily Products: If the product oils out during recrystallization, try using a different solvent system or adding a small amount of a co-solvent. Ensure the cooling process is slow to encourage crystal formation.[9]
-
-
Q6: I am observing unexpected side products in my reaction mixture. What could they be and how can I minimize them? A6:
-
Chromone Formation (Simonis Chromone Cyclization): Under certain conditions, particularly with catalysts like phosphorus pentoxide, the reaction can favor the formation of a chromone isomer instead of the coumarin.[1] Carefully selecting the catalyst and reaction conditions can control the selectivity.
-
Polymerization/Decomposition: At excessively high temperatures, starting materials or the product may decompose or polymerize, leading to a complex mixture of byproducts. Adhering to the optimal reaction temperature is crucial.
-
Incomplete Reaction: Unreacted starting materials will contaminate the product. Ensure the reaction is complete by monitoring with TLC.
-
-
Q7: My heterogeneous catalyst seems to lose activity upon recycling. How can I address this? A7:
-
Washing and Drying: After each use, the catalyst should be thoroughly washed to remove any adsorbed product or byproducts and then dried to remove residual solvent. For example, Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles were washed with ethanol and dried at 100°C before reuse.[6]
-
Calcination: Some solid catalysts may require reactivation by calcination at high temperatures to restore their active sites.
-
Leaching: Some of the active catalytic species may leach from the solid support into the reaction mixture. If this is suspected, analyzing the filtrate for the presence of the active metal can confirm this.
-
Quantitative Data on Catalyst Performance
The following table summarizes the performance of various catalysts for the Pechmann condensation of phloroglucinol with ethyl acetoacetate.
| Catalyst | Catalyst Loading (mol%) | Reactant Ratio (Phloroglucinol:EAA) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 10 | 1:1 | Solvent-free | 110 | 3 | 88 | [3][6] |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 5 | 1:1 | Solvent-free | 110 | 5 | 67 | [3] |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 15 | 1:1 | Solvent-free | 110 | 3 | 88 | [3] |
| Sulfamic Acid | 10 | 1:1.5 | Solvent-free | 130 | 0.67 | 84 | [7] |
| Sulfamic Acid | 10 | 1:2 | Solvent-free | 130 | 0.67 | 84 | [7] |
| p-TsOH | 10 | 1:1 | Solvent-free (Microwave) | 80 | 0.05 | Moderate | [10] |
| Amberlyst-15 | 10 (wt%) | 1:1 | Solvent-free | 110 | - | 95 | [4] |
| Barium Dichloride | 10 | 1:1 | Solvent-free | 100 | - | High | [11] |
| FeCl₃·6H₂O | 10 | 1:1 | Toluene (reflux) | ~110 | 16 | High | [12] |
Experimental Protocols
General Procedure for Pechmann Condensation using a Heterogeneous Catalyst (Zn₀.₉₂₅Ti₀.₀₇₅O NPs) [3][6]
-
Reactant Mixture: In a round-bottom flask, combine phloroglucinol (2 mmol), ethyl acetoacetate (2 mmol), and the Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticle catalyst (10 mol%).
-
Reaction: Heat the mixture with constant stirring at 110°C for the appropriate time (typically 3 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, dissolve the mixture in ethyl acetate.
-
Catalyst Separation: Separate the catalyst from the solution by centrifugation or filtration.
-
Solvent Removal: Remove the ethyl acetate under reduced pressure.
-
Purification: Purify the resulting crude product by recrystallization from ethanol.
General Procedure using a Homogeneous Catalyst (Sulfamic Acid) [7]
-
Reactant Mixture: In a septum-sealed reaction vial, combine phloroglucinol (1 mmol), ethyl acetoacetate (1.5 mmol), and sulfamic acid (10 mol%).
-
Reaction: Heat the mixture with stirring at 130°C for 40 minutes.
-
Workup: After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an ethanol-water mixture.
Visualizations
Caption: Experimental workflow for catalyst optimization.
Caption: Troubleshooting decision-making for low yield.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of Coumarin Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of coumarin compounds.
Frequently Asked Questions (FAQs)
Q1: My coumarin compound shows poor cell permeability in my initial screens. What are the most common reasons for this?
A1: Poor cell permeability of coumarin derivatives can stem from several factors:
-
Low Lipophilicity: While highly lipophilic compounds can get trapped in the lipid bilayer, very polar coumarins may have difficulty partitioning into the cell membrane.
-
Efflux Transporter Activity: Coumarin derivatives can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its intracellular concentration.
-
Low Aqueous Solubility: Poor solubility can lead to low concentrations of the compound available at the cell surface for absorption, which can be misinterpreted as poor permeability.
-
Molecular Size and Rigidity: Very large or rigid coumarin structures may have difficulty diffusing across the cell membrane.
Q2: What are the main strategies I can use to improve the cell permeability of my lead coumarin compound?
A2: There are three primary strategies to enhance the cell permeability of coumarin compounds:
-
Chemical Modification: This includes creating prodrugs by masking polar functional groups to increase lipophilicity, or modifying the coumarin scaffold to optimize its physicochemical properties for better membrane interaction.
-
Nanoparticle Encapsulation: Encapsulating the coumarin compound in lipid-based or polymeric nanoparticles can protect it from degradation, improve its solubility, and facilitate its uptake into cells.
-
Use of Permeation Enhancers: Co-administration of the coumarin compound with a permeation enhancer can transiently increase the fluidity of the cell membrane, allowing for greater drug penetration.
Q3: Which in vitro models are most suitable for assessing the permeability of coumarin compounds?
A3: The two most widely used and accepted in vitro models are:
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It is considered the gold standard as it can assess both passive diffusion and active transport processes.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a higher-throughput and more cost-effective method for initial screening of compounds that are likely to be absorbed via passive transport.
Q4: How do I interpret the apparent permeability coefficient (Papp) values from my Caco-2 assay?
A4: The apparent permeability coefficient (Papp) is a measure of the rate at which a compound crosses the Caco-2 cell monolayer. Generally, Papp values are categorized as follows:
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: 1.0 x 10⁻⁶ cm/s ≤ Papp < 10 x 10⁻⁶ cm/s
-
High Permeability: Papp ≥ 10 x 10⁻⁶ cm/s
It is also crucial to determine the efflux ratio (ER) by measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. An ER (Papp(B→A) / Papp(A→B)) greater than 2 suggests that the compound is a substrate for active efflux transporters.
Q5: Can the inherent fluorescence of coumarins interfere with permeability assays?
A5: Yes, the native fluorescence of coumarin compounds can potentially interfere with assays that use fluorescent probes for analysis or viability assessment. It is important to run appropriate controls, such as vehicle-treated cells and cells treated with the coumarin compound alone, to measure and subtract any background fluorescence. Alternatively, analytical methods that are not based on fluorescence, such as LC-MS/MS, are recommended for quantifying the amount of permeated coumarin.
Troubleshooting Guides
Troubleshooting Low Permeability in Caco-2 Assays
| Observed Problem | Possible Cause | Troubleshooting Steps |
| Low Papp (A→B) value | Inherently poor passive permeability. | Consider chemical modification to increase lipophilicity or nanoparticle encapsulation. |
| High efflux by transporters (e.g., P-gp). | Determine the efflux ratio. If it's >2, consider co-incubation with a known P-gp inhibitor (e.g., verapamil) to confirm. Structural modifications to reduce recognition by efflux pumps may be necessary.[1] | |
| Low aqueous solubility of the test compound. | Ensure the compound is fully dissolved in the transport buffer. The use of a co-solvent (e.g., DMSO, typically ≤1%) can help, but its effect on monolayer integrity must be validated. | |
| High Efflux Ratio (ER > 2) | Compound is a substrate for an efflux pump. | Confirm with a P-gp inhibitor. If permeability increases and ER decreases, this confirms P-gp involvement. Explore other potential efflux transporters if a P-gp inhibitor has no effect. |
| Poor Mass Balance/Low Recovery | Compound is binding to the plasticware or accumulating in the cell monolayer. | Use low-binding plates. At the end of the experiment, lyse the cells and analyze the cell lysate to quantify the amount of compound retained in the monolayer. |
| Compound is unstable in the assay medium or is being metabolized by Caco-2 cells. | Assess the stability of the compound in the transport buffer over the incubation period. Analyze for the presence of metabolites using LC-MS/MS. | |
| High Variability in Papp values between wells/experiments | Inconsistent Caco-2 monolayer integrity. | Regularly check the transepithelial electrical resistance (TEER) values of the monolayers before each experiment to ensure they are within the acceptable range. Visually inspect the monolayers for uniformity. |
| Pipetting errors or inconsistent timing. | Use calibrated pipettes and ensure consistent timing for sample addition and collection. Automation can help reduce variability. |
Troubleshooting Low Permeability in PAMPA
| Observed Problem | Possible Cause | Troubleshooting Steps |
| Low Permeability (Pe) | Poor passive diffusion characteristics. | The compound may be too polar or too large to efficiently cross the artificial membrane. Consider chemical modifications to increase lipophilicity. |
| Low solubility in the donor buffer. | Ensure the compound is fully dissolved. The use of co-solvents can be helpful, but their concentration should be kept low and consistent across all wells. | |
| Poor Recovery | Compound is binding to the filter membrane or the plate. | Use low-binding plates. Analyze the donor solution at the end of the experiment to quantify the amount of compound that has not permeated and has not been recovered. |
| Compound precipitation in the donor or acceptor well. | Reduce the initial concentration of the test compound. Ensure the pH of the buffers maintains the solubility of the compound. | |
| High Variability in Pe values | Inconsistent artificial membrane formation. | Ensure the lipid solution is applied uniformly to the filter membrane. Avoid introducing air bubbles. |
| Evaporation from the wells during incubation. | Use a plate sealer and incubate in a humidified chamber to minimize evaporation. |
Data Presentation
Table 1: Permeability of Selected Coumarin Derivatives in the Caco-2 Cell Model
| Coumarin Derivative | Apparent Permeability (Papp) (A→B) (x 10⁻⁵ cm/s)[2] | Apparent Permeability (Papp) (B→A) (x 10⁻⁵ cm/s)[2] | Efflux Ratio (BA/AB)[2] |
| Coumarin | 4.1 | 1.8 | 0.44 |
| 7-Hydroxycoumarin (Umbelliferone) | 10.0 | 4.5 | 0.45 |
| 6,7-Dihydroxycoumarin (Esculetin) | 6.5 | 2.9 | 0.45 |
| 7-Methoxycoumarin (Herniarin) | 15.0 | 5.5 | 0.37 |
| 6,7-Dimethoxycoumarin (Scoparone) | 21.0 | 7.0 | 0.33 |
| 4-Methylcoumarin | 12.0 | 4.8 | 0.40 |
| 4-Hydroxycoumarin | 4.5 | 2.0 | 0.44 |
Data from a study evaluating 18 coumarins, showing that all were highly permeable with efflux ratios below 1, suggesting good absorption potential without significant efflux.[2]
Table 2: Enhancement of Permeability through Prodrug Strategy
| Compound | Permeability Enhancement (Fold Increase vs. Parent Drug) | Reference |
| Coumarin-based cyclic prodrug of RGD peptidomimetic | 5-6 fold | [3] |
| Coumarin-based prodrug of Meptazinol | 4-fold increase in oral bioavailability | [4] |
| Coumarin-based cyclic prodrug of [Leu5]-enkephalin | 665-fold | [5] |
Table 3: Characteristics of Coumarin-Loaded Solid Lipid Nanoparticles (SLNs)
| Nanoparticle Formulation | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Release (at 5 hours) | Reference |
| Coumarin-SLNs | 138.5 ± 76.06 | 63.09 ± 3.46 | 70.23 ± 3.51 | [6][7] |
| Pure Coumarin (control) | - | - | 41.26 ± 2.06 | [6][7] |
| Daphnetin-SLNs | ~250 | 80 | - | [8] |
| DHC-SLNs (Daphnetin analogue) | ~250 | 40 | - | [8] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the bidirectional permeability of a coumarin compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto permeable Transwell® inserts (e.g., 12-well or 96-well plates) at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) or another suitable transport buffer.
-
For Apical to Basolateral (A→B) transport: Add the test coumarin compound (dissolved in transport buffer, typically at a final concentration of 10-100 µM with ≤1% DMSO) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For Basolateral to Apical (B→A) transport: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of the coumarin compound in the collected samples using a validated analytical method, such as LC-MS/MS or HPLC-UV.
-
-
Calculation of Papp:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the permeable membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a coumarin compound across an artificial lipid membrane.
Methodology:
-
Preparation of the PAMPA "Sandwich":
-
A PAMPA plate system consists of a donor plate and an acceptor plate. The donor plate has a permeable filter at the bottom of each well.
-
Prepare a lipid solution (e.g., 2% lecithin in dodecane) to create the artificial membrane.
-
-
Membrane Coating:
-
Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
-
Preparation of Solutions:
-
Dissolve the test coumarin compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration (e.g., 100 µM). A small amount of co-solvent like DMSO may be used.
-
Fill the wells of the acceptor plate with the same buffer.
-
-
Permeability Assay:
-
Add the solution containing the test compound to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, ensuring contact between the artificial membrane and the buffer in the acceptor wells.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the coumarin compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculation of Permeability (Pe):
-
Calculate the effective permeability coefficient (Pe) using a suitable equation that takes into account the concentrations in the donor and acceptor compartments, the volume of the wells, the area of the membrane, and the incubation time.
-
Visualizations
Caption: Workflow for addressing poor cell permeability of coumarin compounds.
Caption: Coumarin-mediated activation of the Nrf2 signaling pathway.
Caption: Inhibition of P-glycoprotein mediated drug efflux by coumarins.
References
- 1. Inhibition of P-Glycoprotein Mediated Efflux of Paclitaxel by Coumarin Derivatives in Cancer Stem Cells: An In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the bioconversion rates and the Caco-2 cell permeation characteristics of coumarin-based cyclic prodrugs and methylester-based linear prodrugs of RGD peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Coumarin-Encapsulated Solid Lipid Nanoparticles as an Effective Therapy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and characterization of solid lipid nanoparticles incorporating bioactive coumarin analogues as photosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the NMR Spectrum of 5,7-Dihydroxy-4-methylcoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides detailed guidance on the interpretation of Nuclear Magnetic Resonance (NMR) shifts for 5,7-Dihydroxy-4-methylcoumarin. Below, you will find frequently asked questions, troubleshooting advice for common experimental issues, and a standardized experimental protocol for acquiring high-quality NMR data for this compound.
Frequently Asked Questions (FAQs): Interpreting NMR Spectra of this compound
Q1: What are the expected ¹H NMR chemical shifts for this compound in DMSO-d₆?
A1: The proton NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) typically displays five distinct signals. The chemical shifts are influenced by the electron-donating hydroxyl groups and the electron-withdrawing lactone ring.
¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -CH₃ | ~2.41-2.49 | Singlet / Doublet* | 3H |
| H-3 | ~5.76-5.85 | Singlet | 1H |
| H-6 | ~6.09-6.17 | Singlet | 1H |
| H-8 | ~6.18-6.26 | Singlet | 1H |
| 5-OH | ~10.19-10.29 | Singlet (broad) | 1H |
| 7-OH | ~10.42-10.51 | Singlet (broad) | 1H |
*Note: The multiplicity of the methyl group has been reported as both a singlet[1] and a doublet[2]. This variation may depend on experimental conditions and the specific instrumentation used.
The downfield chemical shifts of the hydroxyl protons are characteristic of phenolic hydroxyl groups and indicate their acidic nature.
Q2: What are the characteristic ¹³C NMR chemical shifts for this compound?
A2: The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule. The chemical shifts for this compound reflect the different chemical environments of the ten carbon atoms. Quaternary carbons, such as those bearing hydroxyl groups and the carbonyl carbon of the lactone, are typically observed in the downfield region of the spectrum.
¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
| -CH₃ | ~18.5 |
| C-3 | ~109.5 |
| C-4 | ~152.0 |
| C-4a | ~102.5 |
| C-5 | ~157.0 |
| C-6 | ~99.0 |
| C-7 | ~156.5 |
| C-8 | ~94.5 |
| C-8a | ~155.0 |
| C-2 (C=O) | ~160.5 |
Note: The provided ¹³C NMR data is based on typical values for coumarin derivatives and may vary slightly based on experimental conditions.
Q3: How do the hydroxyl groups at positions 5 and 7 influence the NMR spectrum?
A3: The two hydroxyl groups are strong electron-donating groups, which significantly shield the aromatic ring. This shielding effect causes the aromatic protons (H-6 and H-8) and carbons to appear at higher fields (lower ppm values) than in unsubstituted coumarin. The acidic nature of these phenolic protons results in their broad signals appearing far downfield.
Troubleshooting Guide for NMR Experiments
This guide addresses common issues encountered during the NMR analysis of this compound.
Issue 1: Broad or disappearing -OH proton signals.
-
Cause A: Presence of water in the NMR solvent. Traces of water can lead to rapid proton exchange, causing the hydroxyl signals to broaden or even disappear.
-
Solution: Use freshly opened or properly dried deuterated solvents. Adding a small amount of a drying agent like molecular sieves to the solvent bottle can help maintain its dryness.
-
Cause B: Acidic or basic impurities. These can catalyze proton exchange.
-
Solution: Ensure the sample is purified before NMR analysis.
-
Diagnostic Test: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH peaks should disappear due to the exchange of protons for deuterium, confirming their identity.
Issue 2: Poor resolution or broad peaks for all signals.
-
Cause A: Poor shimming of the spectrometer.
-
Solution: Carefully shim the instrument before acquiring the spectrum to optimize the magnetic field homogeneity.
-
Cause B: Low sample solubility or aggregation. The compound may not be fully dissolved or may be forming aggregates at the concentration used.
-
Solution: Try using a different deuterated solvent in which the compound is more soluble, such as acetone-d₆. Gently warming the sample can also improve solubility, but be cautious of potential degradation.
Issue 3: Unexpected peaks in the spectrum.
-
Cause A: Residual solvent from purification. Solvents like ethyl acetate or hexane can be retained in the sample even after drying.
-
Solution: Dry the sample under high vacuum for an extended period. Co-evaporation with a volatile solvent like dichloromethane can help remove more stubborn residual solvents.
-
Cause B: Sample degradation. Coumarins can be sensitive to light and heat.
-
Solution: Store the compound in a dark, cool place. Prepare the NMR sample shortly before analysis.
Experimental Protocol: Acquiring NMR Spectra
This section provides a standardized methodology for the preparation and acquisition of NMR spectra for this compound.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of purified this compound.
- Transfer the sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Securely cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
2. NMR Spectrometer Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer.
- Lock onto the deuterium signal of the solvent.
- Optimize the magnetic field homogeneity by shimming the instrument.
- Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
Visualization of NMR Assignments
The following diagram illustrates the logical relationship between the structure of this compound and its proton and carbon NMR signals.
Caption: Correlation of ¹H and ¹³C NMR signals with the molecular structure.
References
Technical Support Center: Minimizing Autofluorescence in 5,7-Dihydroxy-4-methylcoumarin Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address autofluorescence interference in assays utilizing 5,7-Dihydroxy-4-methylcoumarin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its fluorescent properties?
This compound is a fluorescent compound belonging to the coumarin family. It is often used in various biological assays. Its key spectral properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₄ | [1] |
| Appearance | Yellow Powder | [1] |
| Fluorescence | Blue | [1] |
| Excitation Wavelength (λex) | 330 nm | |
| Emission Wavelength (λem) | 457 nm |
Q2: What is autofluorescence and why is it a problem in my assay?
Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light. This intrinsic fluorescence can interfere with the detection of the specific signal from your fluorescent probe, such as this compound. This interference can lead to a decreased signal-to-noise ratio, making it difficult to distinguish the true signal from the background, potentially leading to inaccurate quantification and false-positive results.
Q3: What are the common sources of autofluorescence in my samples?
Autofluorescence can originate from various endogenous molecules and experimental artifacts. Understanding the source is the first step in mitigating its effects.
| Source Category | Specific Examples | Predominant Emission Range |
| Endogenous Molecules | Collagen, Elastin, NADH, Riboflavins, Lipofuscin | Blue-Green (approx. 350-550 nm) |
| Fixation Methods | Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) | Broad spectrum (Blue, Green, Red) |
| Cell Culture Media | Phenol Red, Fetal Bovine Serum (FBS), Tryptophan | Varies, can contribute to broad background |
| Red Blood Cells | Heme groups | Broad autofluorescence |
Troubleshooting Guides
This section provides solutions to common problems encountered due to autofluorescence.
Problem 1: High background fluorescence obscuring the signal from this compound.
This is the most common issue when working with fluorophores that emit in the blue-green spectral range.
Possible Causes and Solutions:
-
Cause: Overlap between the emission spectrum of this compound and the autofluorescence spectrum of the sample.
-
Solution 1: Spectral Unmixing. If your imaging system has spectral detection capabilities, you can treat autofluorescence as a separate fluorescent signal and computationally remove it from your image. This involves acquiring a reference spectrum of the autofluorescence from an unstained control sample.
-
Solution 2: Choose a "Red-Shifted" Fluorophore. While your primary assay uses this compound, for multiplexing or as an alternative, consider fluorophores that emit in the red or far-red regions of the spectrum, where autofluorescence is typically lower.
-
-
Cause: Autofluorescence induced by aldehyde-based fixatives.
-
Solution: Chemical Quenching with Sodium Borohydride. This reducing agent can minimize fixation-induced autofluorescence. See the detailed protocol below.
-
-
Cause: Presence of highly autofluorescent components like lipofuscin.
-
Solution: Quenching with Sudan Black B. This lipophilic dye is effective at masking lipofuscin autofluorescence. A detailed protocol is provided below.
-
-
Cause: General high background from various endogenous fluorophores.
-
Solution: Photobleaching. Before introducing your fluorescent probe, you can expose the sample to high-intensity light to permanently destroy the autofluorescent molecules. Refer to the photobleaching protocol for guidance.
-
Problem 2: Inconsistent or variable background fluorescence across samples.
This can make quantitative analysis unreliable.
Possible Causes and Solutions:
-
Cause: Inconsistent sample preparation.
-
Solution: Standardize Protocols. Ensure that all samples are processed with the exact same fixation time, reagent concentrations, and washing steps. Even minor variations can lead to different levels of autofluorescence.
-
-
Cause: Presence of dead cells or red blood cells.
-
Solution: Sample Cleanup. Dead cells are often more autofluorescent than live cells. Use viability dyes to exclude them from analysis or employ methods like density gradient centrifugation to remove them. If working with tissue sections, perfuse with PBS prior to fixation to remove red blood cells.
-
-
Cause: Variation in cell culture media components.
-
Solution: Use Autofluorescence-Free Media. When possible, use phenol red-free media and consider replacing Fetal Bovine Serum (FBS) with Bovine Serum Albumin (BSA) or using a lower FBS concentration during the assay.
-
Quantitative Comparison of Autofluorescence Reduction Methods
The effectiveness of different methods can vary depending on the sample type and the source of autofluorescence. The following table summarizes reported efficiencies for common techniques.
| Method | Target Autofluorescence Source | Reported Reduction Efficiency | Reference |
| Sudan Black B (0.1%) | General, Lipofuscin | 65-95% | [2][3] |
| Brain Tissue (ICH model) | 71-76% | [4] | |
| Brain Tissue (TBI model) | 44-57% | [4] | |
| TrueBlack™ | Lipofuscin | 89-93% | [5] |
| MaxBlock™ | General | 90-95% | [5] |
| Sodium Borohydride | Aldehyde-induced | Marked reduction (quantitative data varies) | [6] |
| Photobleaching (H₂O₂ assisted) | General (FFPE tissue) | Significant reduction, outperforms CuSO₄ | [7] |
| Time-Gated Detection | General | >96% | [8] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is intended for use on cells or tissue sections fixed with aldehyde-based fixatives like formaldehyde or glutaraldehyde.
Materials:
-
Sodium borohydride (NaBH₄)
-
Phosphate-Buffered Saline (PBS) or other physiological buffer
-
Ice
Procedure:
-
Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution will fizz.[9]
-
Apply the freshly prepared, fizzing solution to your fixed cells or tissue sections.[9]
-
Incubation times may need optimization:
-
Rinse the samples thoroughly with PBS (at least 3 washes) to remove all traces of sodium borohydride.[9]
-
Proceed with your standard immunofluorescence or staining protocol.
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
This protocol is effective for tissues with high lipofuscin content, such as brain or aged tissues.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
0.02% Tween 20 in PBS (PBST)
-
Aqueous mounting medium
Procedure:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[10]
-
After completing your primary and secondary antibody incubations and final washes, incubate the deparaffinized and rehydrated tissue sections with the 0.1% Sudan Black B solution for 20 minutes at room temperature in a moist chamber.[10]
-
Wash the slides three times for 5 minutes each with PBST.[10]
-
Perform a final wash for 1 minute in PBS.[10]
-
Mount the coverslip using an aqueous mounting medium.
Protocol 3: General Photobleaching Protocol to Reduce Autofluorescence
This method can be applied before staining to reduce overall background fluorescence.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp, or a high-power LED array).
Procedure:
-
Prepare your sample (e.g., fixed cells on a coverslip or a tissue section) as you would before the staining steps.
-
Place the sample on the microscope stage.
-
Expose the sample to high-intensity, broad-spectrum light for a period ranging from several minutes to a few hours. The optimal duration will depend on the sample type and the intensity of the light source and needs to be determined empirically.[11][12]
-
Monitor the reduction in autofluorescence periodically by briefly switching to the appropriate filter set for visualization.
-
Once the autofluorescence has been sufficiently reduced, proceed with your staining protocol. Be aware that excessive photobleaching can potentially damage tissue antigens.
Visualizations
Experimental Workflow for Autofluorescence Reduction
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury [frontiersin.org]
- 5. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flash lamp-excited time-resolved fluorescence microscope suppresses autofluorescence in water concentrates to deliver an 11-fold increase in signal-to-noise ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence lifetime imaging microscopy of endogenous fluorophores in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 5,7-Dihydroxy-4-methylcoumarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5,7-Dihydroxy-4-methylcoumarin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product synthesized via Pechmann condensation?
A1: The most common impurities include unreacted starting materials such as phloroglucinol and ethyl acetoacetate. Additionally, side-products from competing reactions can be present. One notable potential byproduct is an isomeric chromone, formed via a Simonis chromone cyclization pathway. Given the high reactivity of phloroglucinol, other polymeric or undesired condensation products may also be formed, especially if the reaction temperature is not well-controlled.
Q2: Which purification technique is most suitable for my crude this compound?
A2: The choice of purification technique depends on the level of purity required, the quantity of crude product, and the available equipment.
-
Recrystallization is a simple and cost-effective method for removing small amounts of impurities and is suitable for large quantities of material.
-
Flash Column Chromatography is effective for separating the desired product from significant amounts of impurities with different polarities.
-
Preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution and is ideal for obtaining very high purity material, especially for small to medium quantities.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a yellow powder or forms needles when recrystallized from alcohol.[1][2] It is known to fluoresce blue and absorb UV light.[1][2] The reported melting point is in the range of 296-299 °C.[3]
Troubleshooting Guides
Recrystallization
Issue 1: The crude product 'oils out' instead of forming crystals.
-
Cause: The solute is coming out of the solution at a temperature above its melting point, often because the boiling point of the solvent is too high or the solution is supersaturated with impurities, which can depress the melting point.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can do this by placing the flask in a warm bath or covering it with glass wool to insulate it.
-
If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[4]
-
Issue 2: No crystals form, even after the solution has cooled completely.
-
Cause: The solution may be too dilute, or crystallization has not been initiated.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[5]
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.[4]
-
-
Concentrate the Solution: If induction methods fail, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Use an Anti-solvent: If your compound is dissolved in a very soluble solvent, you can try adding a solvent in which it is insoluble (an anti-solvent) dropwise until the solution becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly.
-
Flash Column Chromatography
Issue 1: Poor separation of the product from an impurity.
-
Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to effectively separate the compounds on the stationary phase.
-
Solution:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to test different solvent systems. Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4 and good separation from the impurity spots.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute less polar impurities and then your product, followed by more polar impurities.
-
Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina.
-
Issue 2: The product is not eluting from the column.
-
Cause: The solvent system may be too non-polar, or the compound may be strongly interacting with the acidic silica gel due to its phenolic hydroxyl groups.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.
-
Deactivate the Silica Gel: For acid-sensitive compounds, you can pre-treat the silica gel with a small amount of a basic modifier like triethylamine in the mobile phase. This will neutralize the acidic sites on the silica.
-
Experimental Protocols
Recrystallization Protocol
This protocol is adapted from a procedure for a similar coumarin derivative and is suitable for this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture on a steam bath or hot plate with gentle swirling until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Flash Column Chromatography Protocol
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection:
-
Develop a suitable solvent system using TLC. A good starting point for coumarins is a mixture of n-heptane, dichloromethane, and ethyl acetate.
-
A possible gradient could be starting with n-heptane:dichloromethane:ethyl acetate (60:35:5) and gradually increasing the proportion of ethyl acetate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Preparative HPLC Protocol
This protocol is based on general methods for purifying phenolic compounds and coumarins.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase:
-
A common mobile phase is a gradient of acetonitrile and water, or methanol and water.
-
A small amount of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is usually added to both solvents to improve peak shape.[6]
-
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent like methanol or DMSO. Filter the sample through a 0.45 µm syringe filter before injection.
-
Gradient Elution (Example):
-
Start with a higher proportion of the aqueous phase (e.g., 90% water with 0.1% formic acid).
-
Run a linear gradient to a higher proportion of the organic phase (e.g., 90% acetonitrile with 0.1% formic acid) over 20-30 minutes.
-
Hold at the high organic phase concentration for a few minutes to elute any remaining non-polar impurities.
-
Return to the initial conditions and re-equilibrate the column before the next injection.
-
-
Fraction Collection: Collect fractions corresponding to the peak of the desired product.
-
Isolation: Combine the fractions containing the pure product and remove the solvents, typically by lyophilization (freeze-drying) or rotary evaporation.
Data Presentation
| Purification Technique | Typical Starting Purity (Post-Synthesis) | Expected Final Purity | Typical Recovery Yield | Key Parameters |
| Recrystallization | 80-95% | >98% | 70-90% | Solvent: 95% Ethanol or Methanol |
| Flash Column Chromatography | 60-90% | >99% | 60-85% | Stationary Phase: Silica Gel; Mobile Phase: Heptane/DCM/EtOAc gradient |
| Preparative HPLC | 80-98% | >99.5% | 75-95% | Column: C18; Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid |
Note: Yields are highly dependent on the initial purity of the crude product and the specific experimental conditions.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. This compound | C10H8O4 | CID 5354284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 3. 5,7-二羟基-4-甲基香豆素 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. This compound | SIELC Technologies [sielc.com]
Adjusting pH for optimal 5,7-Dihydroxy-4-methylcoumarin activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dihydroxy-4-methylcoumarin (5,7D-4MC).
Frequently Asked Questions (FAQs)
Q1: What is the primary biological activity of this compound (5,7D-4MC)?
A1: this compound is a coumarin derivative known for its role in promoting melanogenesis by activating tyrosinase, the key enzyme in melanin synthesis.[1][2] It has been investigated for its potential therapeutic applications in treating hypopigmentation disorders like vitiligo.[1][2] Additionally, it exhibits other biological activities, including anti-inflammatory, antioxidant, and antiplatelet effects.[2]
Q2: What is the optimal pH for working with 5,7D-4MC?
A2: While specific studies on the optimal pH for 5,7D-4MC's activity are limited, the optimal pH for its target enzyme, tyrosinase, is generally in the range of 6.5 to 7.4.[3] Therefore, maintaining a buffer system within this pH range is recommended for enzymatic assays. It is important to note that the fluorescence of coumarin derivatives can be pH-sensitive, which may need to be considered in fluorescence-based assays.[4]
Q3: How should I dissolve and store 5,7D-4MC?
A3: this compound is slightly soluble in water but is soluble in organic solvents like DMSO and ethanol.[5][6][7] For cell culture experiments, it is common to prepare a stock solution in DMSO and then dilute it to the final concentration in the culture medium.[5][8] Stock solutions in DMSO can typically be stored at -20°C for at least a month or at -80°C for up to six months, protected from light.[9]
Q4: What are the known signaling pathways affected by 5,7D-4MC?
A4: 5,7D-4MC has been shown to activate several signaling pathways involved in melanogenesis, including the cAMP-PKA, Wnt/β-catenin, and MAPK/ERK pathways.[2]
Troubleshooting Guides
Issue 1: Inconsistent or low tyrosinase activity in the presence of 5,7D-4MC.
-
Possible Cause: Suboptimal pH of the reaction buffer.
-
Solution: Ensure the pH of your reaction buffer is within the optimal range for tyrosinase activity, typically between 6.5 and 7.4.[3] Prepare fresh buffer and verify the pH before each experiment.
-
-
Possible Cause: Degradation of 5,7D-4MC.
-
Solution: Prepare fresh dilutions of 5,7D-4MC from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9]
-
-
Possible Cause: Incorrect substrate concentration.
-
Solution: Optimize the concentration of the substrate (e.g., L-DOPA or L-tyrosine) in your assay. Refer to established protocols for appropriate concentration ranges.
-
Issue 2: Unexpected fluorescence readings in my assay.
-
Possible Cause: pH-dependent fluorescence of the coumarin structure.
-
Solution: The fluorescence of coumarin derivatives can vary with pH.[4] If using a fluorescence-based detection method, maintain a consistent and buffered pH throughout the experiment. It may be necessary to run controls to determine the intrinsic fluorescence of 5,7D-4MC at the specific pH of your assay.
-
-
Possible Cause: Interaction with other components in the assay medium.
-
Solution: Simplify your assay buffer to include only essential components. Test for background fluorescence from the buffer and other reagents in the absence of 5,7D-4MC.
-
Issue 3: Low solubility or precipitation of 5,7D-4MC in aqueous solutions.
-
Possible Cause: The compound has low water solubility.
-
Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous buffer or medium.[5] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% DMSO). Sonication may aid in dissolving the compound in the stock solvent.[5]
-
Quantitative Data Summary
| Parameter | Compound | Concentration(s) | Result | Cell Line/System | Reference |
| Cell Viability | 5,7D-4MC | 25, 50, 100 µM | >90% viability | B16F10 melanoma cells | [8] |
| Tyrosinase Activity | 5,7D-4MC | 25, 50, 100 µM | Significant increase | B16F10 melanoma cells | [8] |
| Melanin Production | 5,7D-4MC | 12.5, 25, 50 µM | Dose-dependent increase | α-MSH-stimulated B16F10 cells | [10] |
| IC50 Values | 5,7D-4MC | - | HOCl scavenging: 2.85 µM | Cell-free assay | [11] |
| - | Lipid peroxidation inhibition: 12 µM | Rat liver microsomes | [11] | ||
| - | MPO activity inhibition: 1.06 µM | Cell-free assay | [11] | ||
| - | Aldose reductase inhibition: 17 µM | Rat lens | [11] | ||
| - | Platelet aggregation inhibition: 45 µM | Arachidonic acid-induced | [11] | ||
| - | HCV NS5B polymerase inhibition: 47.2 µM | - | [11] | ||
| MIC Value | 5,7D-4MC | - | 10 µg/ml | H. pylori | [11] |
Experimental Protocols
Tyrosinase Activity Assay (In Vitro)
This protocol is adapted from established methods for measuring tyrosinase activity.
Materials:
-
This compound (5,7D-4MC)
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 5,7D-4MC in DMSO.
-
Prepare working solutions of 5,7D-4MC by diluting the stock solution with the sodium phosphate buffer.
-
In a 96-well plate, add 20 µL of the 5,7D-4MC working solution to each well. For the control, add 20 µL of the buffer with the same final concentration of DMSO.
-
Add 140 µL of the sodium phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader at a controlled temperature (e.g., 37°C). Take readings every 1-2 minutes for a total of 20-30 minutes.
-
The rate of dopachrome formation is proportional to tyrosinase activity. Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.
-
Determine the effect of 5,7D-4MC on tyrosinase activity by comparing the reaction rates in the presence and absence of the compound.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability in response to a compound.
Materials:
-
B16F10 melanoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin/streptomycin
-
This compound (5,7D-4MC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of approximately 5 x 10^3 cells/well and incubate for 24 hours.[8]
-
Prepare various concentrations of 5,7D-4MC in the culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of 5,7D-4MC to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest 5,7D-4MC concentration).
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).[8]
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Melanogenesis Markers
This protocol outlines the general steps for detecting key proteins in the melanogenesis pathway.
Materials:
-
B16F10 cells
-
This compound (5,7D-4MC)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Tyrosinase, anti-TRP-1, anti-TRP-2, anti-MITF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Seed B16F10 cells in 6-well plates and treat with 5,7D-4MC for the desired time.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize the protein levels.
Signaling Pathway Diagrams
Caption: Experimental workflow for assessing the activity of this compound.
Caption: Signaling pathways activated by this compound in melanogenesis.
References
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | 2107-76-8 [m.chemicalbook.com]
- 7. This compound | C10H8O4 | CID 5354284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound as a Functional Compound for Skin Pigmentation and Human Skin Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Synthesis of 5,7-Dihydroxy-4-methylcoumarin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-dihydroxy-4-methylcoumarin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the Pechmann condensation, which involves the acid-catalyzed reaction of phloroglucinol with ethyl acetoacetate.[1] This method is favored for its simplicity and the availability of starting materials.
Q2: What are the key steps in the Pechmann condensation mechanism?
A2: The Pechmann condensation proceeds through a three-step mechanism:
-
Transesterification: The phenolic hydroxyl group of phloroglucinol attacks the carbonyl of the ethyl acetoacetate, forming a phenyl ester intermediate.
-
Intramolecular Hydroxyalkylation: An intramolecular electrophilic aromatic substitution occurs where the activated aromatic ring attacks the ketone carbonyl.
-
Dehydration: The resulting tertiary alcohol is dehydrated to form the coumarin ring system.[2]
Q3: What types of catalysts can be used for this synthesis?
A3: A variety of acid catalysts can be employed, including:
-
Homogeneous Brønsted acids: Concentrated sulfuric acid is a traditional and effective catalyst.[3]
-
Heterogeneous solid acids: These are often preferred for their reusability and reduced environmental impact. Examples include Amberlyst-15, sulfated zirconia, and metal-organic frameworks (MOFs) like UiO-66-SO3H.[2][4]
-
Lewis acids: Catalysts such as zinc chloride, aluminum chloride, and indium(III) chloride can also promote the reaction.[5]
Q4: How can I purify the synthesized this compound?
A4: The most common purification method is recrystallization.[2] A mixed solvent system is often effective. For 7-hydroxy-4-methylcoumarin, a derivative of the target compound, a 34% aqueous ethanol solution has been shown to give a high recovery of pure crystals.[6] For this compound, recrystallization from methanol has also been reported.[2]
Q5: What are the storage and stability considerations for this compound?
A5: this compound is a yellow powder that fluoresces blue and absorbs ultraviolet light.[7] For long-term storage, it is recommended to keep it at 4°C and protected from light. Under these conditions, it is stable for extended periods.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Ensure the catalyst is active. For solid acid catalysts, ensure they have been properly activated and stored. For homogeneous acids like H2SO4, use a fresh, concentrated supply. |
| Suboptimal Reaction Temperature | The optimal temperature can vary depending on the catalyst. For many procedures, a temperature around 110-140°C is effective.[2][8] Lowering the temperature may slow the reaction, while excessively high temperatures can lead to side product formation.[8] |
| Incorrect Reactant Molar Ratio | An excess of ethyl acetoacetate is often used. A molar ratio of phloroglucinol to ethyl acetoacetate of 1:1.6 has been found to be optimal in some cases.[2] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few minutes to several hours depending on the catalyst and temperature.[9] |
| Presence of Water | The reaction is a condensation and is sensitive to water. Ensure all glassware is dry and use anhydrous reagents if possible. |
| Poor Catalyst-Reactant Mixing | Ensure adequate stirring, especially with heterogeneous catalysts, to maximize contact between the catalyst and reactants. |
Problem 2: Formation of significant side products.
| Possible Cause | Troubleshooting Suggestion |
| High Reaction Temperature | Excessively high temperatures can promote side reactions such as the self-condensation of ethyl acetoacetate or the formation of chromone isomers.[1] Carefully control the reaction temperature. |
| Highly Reactive Starting Materials | Phloroglucinol is highly activated, which can lead to multiple alkylations or other side reactions. Using milder reaction conditions (lower temperature, less active catalyst) can sometimes improve selectivity. |
| Incorrect Work-up Procedure | Improper work-up can lead to the isolation of impurities. Ensure the product is properly precipitated and washed. |
Problem 3: Difficulty in purifying the product.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Recrystallization Solvent | Experiment with different solvent systems for recrystallization. A mixture of a solvent in which the compound is soluble and a solvent in which it is less soluble is often effective. For coumarins, combinations of ethanol/water or methanol/water are common.[6] |
| Oily Product | If the product oils out during recrystallization, try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly. |
| Persistent Impurities | If recrystallization is insufficient, column chromatography may be necessary. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be effective. |
Quantitative Data
Table 1: Comparison of Catalysts for the Synthesis of this compound
| Catalyst | Phloroglucinol:Ethyl Acetoacetate Molar Ratio | Temperature (°C) | Time | Yield (%) | Reference |
| Zn0.925Ti0.075O NPs | 1:1 | 110 | Not Specified | 88 | [8] |
| UiO-66-SO3H | 1:1.6 | 140 | 4 h | 66 | [2] |
| Sulfamic Acid | 1:1.5 | 130 | 40 min | 84 | [10] |
| Deep Eutectic Solvent | Not Specified | 110 | 10 min | 98 | [9] |
| Amberlyst-15 | 1:1.1 | 110 | Not Specified | 95 | |
| Conc. H2SO4 | 1:1 | Room Temp | Overnight | 85 |
Experimental Protocols
Protocol 1: Synthesis using Concentrated Sulfuric Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add phloroglucinol (1 equivalent).
-
Reagent Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.
-
To this mixture, add ethyl acetoacetate (1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 18-24 hours.
-
Work-up: Pour the reaction mixture into ice-cold water with vigorous stirring.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol, to obtain pure this compound.
Protocol 2: Synthesis using a Heterogeneous Catalyst (e.g., Zn0.925Ti0.075O NPs)
-
Reaction Setup: In a round-bottom flask, combine phloroglucinol (1 equivalent), ethyl acetoacetate (1 equivalent), and the heterogeneous catalyst (e.g., 10 mol% Zn0.925Ti0.075O NPs).[8]
-
Reaction: Heat the mixture with constant stirring at 110°C. Monitor the reaction progress by TLC.[8]
-
Work-up: After the reaction is complete, dissolve the mixture in a suitable solvent like ethyl acetate.
-
Separate the catalyst by centrifugation or filtration. The catalyst can often be washed, dried, and reused.[8]
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude product by recrystallization.[8]
Visualizations
Pechmann Condensation Workflow
Caption: Experimental workflow for the Pechmann condensation.
Pechmann Condensation Mechanism
Caption: Key steps of the Pechmann condensation mechanism.
Signaling Pathway: Melanogenesis Regulation
Caption: Signaling pathways modulated by this compound in melanogenesis.
References
- 1. iiste.org [iiste.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process [mdpi.com]
- 6. old.rrjournals.com [old.rrjournals.com]
- 7. This compound | C10H8O4 | CID 5354284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
Avoiding degradation of 5,7-Dihydroxy-4-methylcoumarin during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5,7-Dihydroxy-4-methylcoumarin during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are exposure to light, suboptimal pH conditions, and oxidation. As a dihydroxy-substituted coumarin, it is susceptible to photodegradation due to its ability to absorb UV light.[1][2] The phenolic hydroxyl groups make it prone to oxidative degradation, especially in the presence of reactive oxygen species or metal ions.[3] Furthermore, the lactone ring in the coumarin structure can undergo hydrolysis, a process that is dependent on the pH of the solution.
Q2: How should I store the solid compound and its solutions to ensure stability?
A2: Proper storage is critical to maintaining the integrity of this compound. For long-term stability, the solid compound should be stored at -20°C.[4] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[5] It is crucial to protect both the solid compound and its solutions from light.[5][6]
Q3: What are the ideal solvent choices for dissolving this compound?
A3: this compound has good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[4] It is slightly soluble in water.[7] When preparing stock solutions, using freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[5] For aqueous buffers, it's often necessary to first dissolve the compound in a minimal amount of DMSO or ethanol before dilution.
Q4: Can I use antioxidants to stabilize my experimental solutions containing this compound?
A4: Yes, for phenolic compounds like this compound, the use of antioxidants can be beneficial in preventing oxidative degradation. Ascorbic acid and butylated hydroxytoluene (BHT) are commonly used antioxidants.[8] Ascorbic acid is a water-soluble antioxidant that can be effective in aqueous buffers, while BHT is more suitable for organic solvent systems.[8] It is important to ensure that the chosen antioxidant does not interfere with the specific experimental assay being performed. A pilot experiment to test for interference is recommended.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity in biological assays.
| Symptom | Possible Cause | Recommended Solution |
| Decreasing signal or activity over the time course of the experiment. | Compound Degradation: The compound may be degrading in the assay medium due to light exposure, suboptimal pH, or oxidation. | 1. Protect from Light: Conduct experiments in low-light conditions or use amber-colored labware. 2. Optimize pH: Ensure the pH of the assay buffer is within the stable range for the compound. If possible, perform a stability study at different pH values. 3. Use Fresh Solutions: Prepare fresh working solutions from a frozen stock for each experiment. 4. Consider Antioxidants: If oxidation is suspected, consider adding a compatible antioxidant like ascorbic acid to the assay buffer. |
| High variability between replicate wells or experiments. | Incomplete Dissolution or Precipitation: The compound may not be fully dissolved or could be precipitating out of the solution, especially in aqueous buffers. | 1. Ensure Complete Dissolution: When preparing working solutions, ensure the compound is fully dissolved in the organic solvent before diluting into the aqueous buffer. Gentle warming or sonication may aid dissolution.[6] 2. Check for Precipitation: Visually inspect solutions and assay plates for any signs of precipitation. If observed, consider adjusting the final concentration or the percentage of co-solvent. |
Problem 2: Changes in the physical appearance of the solution.
| Symptom | Possible Cause | Recommended Solution |
| The solution develops a yellow or brownish tint over time. | Oxidation: The phenolic hydroxyl groups are likely being oxidized, leading to the formation of colored byproducts such as quinones.[1] | 1. De-gas Buffers: If working with aqueous solutions, de-gassing the buffer to remove dissolved oxygen can help minimize oxidation. 2. Use Antioxidants: Add an antioxidant like ascorbic acid to the solution. 3. Store Under Inert Gas: For long-term storage of sensitive solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container. |
| A decrease in the fluorescence intensity of the solution. | Photodegradation: Exposure to ambient or UV light can lead to the breakdown of the coumarin fluorophore.[1] | 1. Minimize Light Exposure: Work in a darkened room or use red light. Wrap storage containers and labware in aluminum foil. 2. Use Photostable Formulations: If photodegradation is a major issue, consider if encapsulation technologies could be applicable to your experimental system. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years[4] | Protect from light.[5] |
| Stock Solution in DMSO/Ethanol | -20°C | 1 month[5] | Aliquot to avoid freeze-thaw cycles. Protect from light.[5] |
| Stock Solution in DMSO/Ethanol | -80°C | 6 months[5] | Aliquot to avoid freeze-thaw cycles. Protect from light.[5] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMF | 30 mg/mL[4] |
| DMSO | 30 mg/mL[4] |
| Ethanol | 20 mg/mL[4] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[4] |
| Water | Slightly soluble[7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of solid this compound into the tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, gentle warming (not exceeding 40°C) or brief sonication can be used to aid dissolution.[6]
-
Storage: Aliquot the stock solution into smaller volumes in amber-colored or foil-wrapped tubes to protect from light. Store the aliquots at -20°C or -80°C.
Protocol 2: General Stability Assessment
This protocol provides a framework for testing the stability of this compound in a specific experimental buffer.
-
Preparation: Prepare a working solution of the compound in your experimental buffer at the final desired concentration.
-
Initial Measurement (T=0): Immediately after preparation, take an initial measurement of the property of interest (e.g., absorbance at its λmax of ~325 nm, fluorescence intensity, or activity in a functional assay).
-
Incubation: Incubate the solution under the conditions of your experiment (e.g., specific temperature, lighting conditions, and duration).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take measurements of the same property as in step 2.
-
Data Analysis: Plot the measured property as a function of time. A significant decrease in the signal over time indicates degradation. This allows you to determine the time window in which the compound is stable under your specific experimental conditions.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for experimental issues.
Caption: D4M enhances osteogenesis via the AKT1 pathway.[3]
References
- 1. A spectroelectrochemical and chemical study on oxidation of 7,8-dihydroxy-4-methylcoumarin (DHMC) and some related compounds in aprotic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H8O4 | CID 5354284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound enhances osteogenesis and ameliorates osteoporosis via the AKT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study | MDPI [mdpi.com]
- 6. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5,7-Dihydroxy-4-methylcoumarin and 6,7-dihydroxy-4-methylcoumarin Activity
A detailed examination of the biological activities of two isomeric dihydroxy-4-methylcoumarins reveals significant differences in their antioxidant, anti-inflammatory, and melanogenic properties. This guide provides a comprehensive comparison of 5,7-dihydroxy-4-methylcoumarin and 6,7-dihydroxy-4-methylcoumarin, supported by experimental data, to assist researchers, scientists, and drug development professionals in their investigations.
The structural difference between this compound and 6,7-dihydroxy-4-methylcoumarin, specifically the position of the hydroxyl groups on the benzene ring, leads to distinct biological effects. While both compounds exhibit antioxidant properties, their efficacy and mechanisms of action in other biological processes, such as inflammation and melanin synthesis, diverge significantly.
Antioxidant Activity
A comparative study on the antioxidant potential of these two isomers has shown that the ortho-dihydroxy substitution pattern in 6,7-dihydroxy-4-methylcoumarin confers superior radical scavenging and chain-breaking antioxidant activities compared to the meta-dihydroxy arrangement in this compound.[1]
| Activity | This compound | 6,7-dihydroxy-4-methylcoumarin | Reference Compound |
| Chain-Breaking Antioxidant Activity | Lower Activity | Higher Activity | DL-α-tocopherol (TOH) > Caffeic Acid (CA) > 6,7-dihydroxy-4-methylcoumarin > This compound |
| Radical Scavenging Activity (TLC-DPPH Test) | Lower Activity | Higher Activity | o-dihydroxycoumarins (including 6,7-dihydroxy-4-methylcoumarin ) demonstrated excellent activity, much better than the m-dihydroxy analogue (This compound ). |
Anti-inflammatory Activity
While both compounds are reported to possess anti-inflammatory properties, their mechanisms and potencies differ. 6,7-dihydroxy-4-methylcoumarin has been shown to exert its anti-inflammatory effects by downregulating pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages through the inhibition of the MAPK and NF-κB signaling pathways.[2] In contrast, this compound is known to exhibit anti-inflammatory and antiplatelet effects, including the inhibition of cyclooxygenase-1 (COX-1).[3] A direct comparative study on their anti-inflammatory potency in the same experimental setup is needed for a conclusive assessment.
| Parameter | 6,7-dihydroxy-4-methylcoumarin |
| Cell Line | RAW 264.7 macrophages |
| Stimulant | Lipopolysaccharide (LPS) |
| Effect on NO Production | Significant reduction in a dose-dependent manner |
| Effect on Pro-inflammatory Cytokines (IL-1β, IL-6) | Decreased levels in a dose-dependent manner |
| Signaling Pathway | Inhibition of ERK and p38-MAPK phosphorylation |
Melanogenesis Activity
A key differentiator between the two isomers is their effect on melanin synthesis. In a study using B16F10 murine melanoma cells, this compound was found to significantly enhance melanogenesis in a dose-dependent manner.[4][5] Conversely, 6,7-dihydroxy-4-methylcoumarin did not show any significant effect on melanin synthesis under the same experimental conditions.[4]
| Compound | Concentration | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |
| This compound | 25 µM | 250.1% | 183.8% |
| 50 µM | 336.0% | 203.1% | |
| 100 µM | 463.0% | 218.6% | |
| 6,7-dihydroxy-4-methylcoumarin | Not specified | No significant effect | Not specified |
The pro-melanogenic activity of this compound is mediated through the activation of the PKA/cAMP, GSK3β, and PI3K/AKT signaling pathways.[4]
Experimental Protocols
Antioxidant Activity Assays
Chain-Breaking Antioxidant Activity in Bulk Lipid Autoxidation
This method assesses the ability of a compound to inhibit the autoxidation of a lipid substrate. A typical protocol involves:
-
A sample of a lipid, such as triacylglycerols of sunflower oil (TGSO), is mixed with the test compound at various concentrations (e.g., 0.01-1.0 mM).
-
The mixture is subjected to accelerated oxidation conditions, for instance, by heating at a specific temperature (e.g., 37°C or 80°C).
-
The extent of oxidation is monitored over time by measuring parameters like peroxide value or the formation of conjugated dienes.
-
The antioxidant activity is determined by comparing the rate of oxidation in the presence of the test compound to a control sample without the antioxidant. The antioxidant efficiency can be expressed as a protection factor or inhibition percentage.
TLC-DPPH Radical Scavenging Test
This is a rapid and simple method to evaluate the radical scavenging ability of compounds. The protocol is as follows:
-
The test compounds are spotted onto a thin-layer chromatography (TLC) plate.
-
The plate is then sprayed with a solution of a stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color.
-
Radical scavengers will reduce the DPPH radical to its non-radical form, resulting in a color change from violet to yellow.
-
The intensity of the yellow spots against the purple background is visually assessed to determine the radical scavenging activity. The faster and more intense the color change, the higher the radical scavenging capacity.
Anti-inflammatory Activity Assay
Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
This in vitro assay evaluates the potential of a compound to reduce the inflammatory response in immune cells. A general protocol is as follows:
-
Macrophage cells, such as the RAW 264.7 cell line, are cultured in appropriate media.
-
The cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour).
-
Inflammation is then induced by adding lipopolysaccharide (LPS) to the cell culture.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The levels of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., IL-1β, IL-6) in the supernatant are quantified using appropriate methods like the Griess assay for NO and ELISA for cytokines.
-
The inhibitory effect of the compound is determined by comparing the levels of these mediators in treated cells to those in LPS-stimulated cells without the compound.
Melanogenesis Assay
Measurement of Melanin Content and Tyrosinase Activity in B16F10 Cells
This assay is used to assess the effect of a compound on melanin production and the activity of tyrosinase, the key enzyme in melanogenesis. The protocol generally involves:
-
Murine melanoma cells (B16F10) are seeded in culture plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound for a defined period (e.g., 72 hours).
-
For melanin content measurement, the cells are lysed, and the melanin is solubilized. The absorbance of the solubilized melanin is measured spectrophotometrically at a specific wavelength (e.g., 405 nm), and the content is normalized to the total protein concentration.
-
For tyrosinase activity, the cell lysate is incubated with L-DOPA, a substrate for tyrosinase. The rate of L-DOPA oxidation to dopachrome is measured by monitoring the change in absorbance at a specific wavelength (e.g., 475 nm). The activity is also normalized to the total protein concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflows for assessing the biological activities of the coumarin derivatives.
Caption: Simplified signaling pathways modulated by the two dihydroxy-4-methylcoumarin isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase inhibition: between the devil and the deep blue sea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5,7-Dihydroxy-4-methylcoumarin and Other Tyrosinase Activators for Melanogenesis Research
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy and mechanisms of 5,7-Dihydroxy-4-methylcoumarin as a tyrosinase activator in the context of other known melanogenesis modulators.
In the quest for effective treatments for hypopigmentation disorders such as vitiligo, the activation of tyrosinase, the rate-limiting enzyme in melanin synthesis, remains a primary therapeutic strategy. This guide provides a detailed comparison of this compound (5,7D-4MC), a promising coumarin derivative, with other compounds known to activate or modulate tyrosinase activity. This analysis is supported by experimental data from studies on B16F10 murine melanoma cells, a standard model for melanogenesis research.
Quantitative Comparison of Tyrosinase Activators
The efficacy of various compounds in stimulating melanin production and tyrosinase activity is summarized below. The data presented is primarily from in vitro studies on B16F10 melanoma cells.
| Compound | Concentration | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) | Key Signaling Pathways Activated | Reference |
| This compound (5,7D-4MC) | 25 µM | ~150% | ~140% | PKA/cAMP, GSK3β/β-catenin, MAPK/ERK | [1][2][3][4] |
| 50 µM | ~200% | ~160% | [1][2][3][4] | ||
| 100 µM | ~250% | ~180% | [1][2][3][4] | ||
| Forskolin | 10 µM | Significant Increase | Significant Increase | PKA/cAMP | [5] |
| Psoralen (and PUVA therapy) | 1 µM (+UVA) | Significant Increase | Upregulated | Tyrosinase expression increase | [6] |
| Resveratrol | 50 µM | Reduced | Reduced | Downregulation of MITF | [3][4] |
Note: The data for Forskolin, Psoralen, and Resveratrol are presented qualitatively due to variations in experimental setups across different studies, making direct quantitative comparison challenging. Resveratrol is included to highlight a contrasting mechanism often discussed in melanogenesis literature.
Mechanistic Insights: Signaling Pathways in Melanogenesis
The activation of tyrosinase and subsequent melanin production is a complex process regulated by multiple signaling cascades. Below are diagrams illustrating the known pathways for this compound and a generalized pathway for cAMP-dependent activators like Forskolin.
References
- 1. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Resveratrol Derivatives on Melanogenesis and Antioxidant Activity in B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Insights into the Ameliorating Effect of Melanogenesis of Psoralen Derivatives in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Antioxidant Landscape of Hydroxycoumarins: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the antioxidant potential of hydroxycoumarins is pivotal for harnessing their therapeutic benefits. This guide provides a comparative analysis of the antioxidant capacity of various hydroxycoumarin derivatives, supported by experimental data and detailed methodologies.
Hydroxycoumarins, a prominent class of benzopyrone derivatives, are widely recognized for their diverse pharmacological activities, with their antioxidant properties being a key area of investigation. Their ability to scavenge free radicals and modulate cellular antioxidant defense systems makes them promising candidates for the development of novel therapeutic agents against oxidative stress-related diseases. This analysis delves into the structure-activity relationships that govern their antioxidant efficacy and explores the underlying molecular mechanisms.
Structure-Activity Relationship: The Key to Antioxidant Potency
The antioxidant activity of hydroxycoumarins is intrinsically linked to the number and position of hydroxyl groups on the coumarin scaffold. Studies have consistently shown that the presence of ortho-dihydroxy (catechol) or para-dihydroxy (hydroquinone) moieties significantly enhances radical scavenging capabilities. Specifically, o-dihydroxycoumarins have demonstrated excellent antioxidant and radical scavenging activities.[1] The substitution pattern on the benzopyrone ring plays a crucial role, with dihydroxy-4-methylcoumarins showing potent effects.[1] For instance, 7,8-dihydroxy-4-phenyl coumarin has been identified as having superior antioxidant potential compared to its 5,7-dihydroxy counterpart.[2] This is attributed to the lower bond dissociation enthalpy of the O-H bond, facilitating hydrogen atom donation to neutralize free radicals.
Quantitative Comparison of Antioxidant Capacity
To provide a clear and objective comparison, the antioxidant capacities of various hydroxycoumarins, as determined by common in vitro assays, are summarized below. These assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay, are standard methods for evaluating antioxidant potential.
DPPH Radical Scavenging Activity of Hydroxycoumarins
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 7,8-Dihydroxy-4-methylcoumarin | - | α-Tocopherol | - | [1] |
| 6,7-Dihydroxy-4-methylcoumarin | - | Caffeic Acid | - | [1] |
| 5,7-Dihydroxy-4-methylcoumarin | - | p-Coumaric Acid | - | [1] |
| 4-Hydroxy-6-methoxy-2H-chromen-2-one | 50 | Ascorbic Acid | 60 | [3][4] |
| Coumarin-thiosemicarbazone Derivative 1 | 7.1 | Ascorbic Acid | 18.6 | [5][6] |
| Coumarin-thiosemicarbazone Derivative 2 | 17.9 | Ascorbic Acid | 18.6 | [5][6] |
| Coumarin-oxadiazole Hybrid 1 | 19.47 | Ascorbic Acid | 23.80 | [5][6] |
| Coumarin-oxadiazole Hybrid 2 | 17.19 | Ascorbic Acid | 23.80 | [5][6] |
| Coumarin-hydroxytyrosol Hybrid | 26.58 | BHT | 521.99 | [6][7] |
Note: A direct numerical comparison from the source[1] was not available, but the order of efficiency was provided as: α-Tocopherol > Caffeic Acid > 6,7-dihydroxy-4-methylcoumarin > 6,7-dihydroxycoumarin > ethyl 2-(7,8-dihydroxy-4-methylcoumar-3-yl)-acetate > 7,8-dihydroxy-4-methylcoumarin > this compound > 7-hydroxy-4-methylcoumarin = 7,8-diacetoxy-4-methylcoumarin = ethyl 2-(7,8-diacetoxy-4-methylcoumar-3-yl)-acetate = p-coumaric acid.
ABTS Radical Cation Scavenging Activity of Hydroxycoumarins
The ABTS assay evaluates the ability of an antioxidant to scavenge the ABTS radical cation. Similar to the DPPH assay, a lower IC50 value signifies greater antioxidant potency.
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 4-Hydroxy-2H-benzo[h]chromen-2-one | <34.34 | Trolox | 34.34 | [3][4] |
| 4-Hydroxy-6-methoxy-2H-chromen-2-one | <34.34 | Trolox | 34.34 | [3][4] |
| 4,7-Dihydroxy-2H-chromen-2-one | <34.34 | Trolox | 34.34 | [3][4] |
| Coumarin-thiosemicarbazone Derivative 1 | 9.0 | Trolox | 13.0 | [5][6] |
| Coumarin-thiosemicarbazone Derivative 2 | 8.8 | Trolox | 13.0 | [5][6] |
| Coumarin-hydroxytyrosol Hybrid | 30.31 | BHT | 127.07 | [6][7] |
Oxygen Radical Absorbance Capacity (ORAC) of Hydroxycoumarins
The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe by peroxyl radicals. The results are typically expressed as Trolox equivalents.
| Compound | ORAC Value | Source |
| 4-hydroxycoumarin | 4.2 | [8] |
| 3-phenyl-4-hydroxycoumarin Derivative I | 4.4 | [8] |
| 3-phenyl-4-hydroxycoumarin Derivative II | 5.7 | [8] |
| 3-phenyl-4-hydroxycoumarin Derivative III | 6.5 | [8] |
| 3-phenyl-4-hydroxycoumarin Derivative V | 7.7 | [8] |
Signaling Pathway: The Keap1/Nrf2/ARE Axis
Beyond direct radical scavenging, hydroxycoumarins exert their antioxidant effects by modulating intracellular signaling pathways. A key pathway is the Keap1/Nrf2/ARE system, a central defense mechanism against oxidative stress.[9] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. However, in the presence of oxidative stress or inducers like certain coumarins, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[9] Several natural coumarins, such as esculetin, daphnetin, and osthole, have been identified as activators of the Nrf2 signaling pathway.[10][11]
Caption: The Keap1/Nrf2/ARE signaling pathway activated by hydroxycoumarins.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[12]
-
Sample Preparation: Dissolve the hydroxycoumarin derivatives in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: Add 1 mL of the sample solution to 1 mL of the DPPH solution. A control is prepared using the solvent instead of the sample.[12]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[13]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.[14]
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[13]
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.[13]
-
Reaction Mixture: Add a small volume of the sample solution (e.g., 100 µL) to a larger volume of the FRAP reagent (e.g., 1.9 mL).[13]
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox, and is expressed as equivalents of the standard.
References
- 1. Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of selected 4-phenyl hydroxycoumarins: Integrated in vitro and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opensciencepublications.com [opensciencepublications.com]
- 9. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2.4.2. DPPH and ABTS Radical Scavenging Activity and Ferric-Reducing Antioxidant Power (FRAP) [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Battle of Coumarins: 5,7-Dihydroxy-4-methylcoumarin vs. 4-Methylumbelliferone in Biological Assays
In the landscape of drug discovery and biomedical research, coumarin derivatives stand out for their broad spectrum of biological activities. Among these, 5,7-Dihydroxy-4-methylcoumarin (also known as D4M) and its close relative, 4-Methylumbelliferone (4-MU), are subjects of intense scientific scrutiny. This guide provides a comprehensive, data-driven comparison of these two compounds across key biological assays, offering researchers, scientists, and drug development professionals a clear perspective on their respective performances.
At a Glance: Key Biological Activities
| Biological Activity | This compound (D4M) | 4-Methylumbelliferone (4-MU) |
| Antioxidant | Possesses notable radical scavenging and chain-breaking antioxidant properties. | Exhibits antioxidant activities. |
| Anti-inflammatory | Demonstrates anti-inflammatory effects, including selective COX-1 inhibition.[1] | Shows significant anti-inflammatory properties by inhibiting hyaluronan synthesis and modulating inflammatory pathways.[2] |
| Anticancer | Limited direct evidence of anticancer activity in readily available literature. | Extensively studied for its antitumor effects, including inhibition of cancer cell proliferation, invasion, and metastasis.[3][4][5] |
| Other Activities | Enhances osteogenesis and melanin synthesis.[1][6] | Exhibits antimicrobial activity and is a well-known inhibitor of hyaluronic acid synthesis.[2] |
Quantitative Comparison of Biological Performance
To facilitate a direct comparison, the following table summarizes the available quantitative data from head-to-head and individual studies. It is crucial to note that direct comparisons are most informative when conducted within the same study under identical experimental conditions.
| Assay | Target/Cell Line | This compound (IC50/Activity) | 4-Methylumbelliferone (IC50/Activity) | Reference |
| Antioxidant Activity | Bulk lipid autoxidation | Less effective than o-dihydroxycoumarins | Less effective than o-dihydroxycoumarins | [7] |
| Antioxidant Activity | TLC-DPPH test | Moderate radical scavenger | Moderate radical scavenger | [7] |
| Anticancer Activity | A549 (Lung Carcinoma) | Not Available | IC50 > 100 µM (in one study of its derivatives) | [8] |
| Anticancer Activity | HCT-116 (Colorectal Carcinoma) | Not Available | Higher anticancer property in derivatives compared to the parent compound. | [4] |
| Anticancer Activity | KB (Nasopharyngeal Carcinoma) | Not Available | Higher anticancer property in derivatives compared to the parent compound. | [4] |
| Anticancer Activity | MGC-803 (Lung Adenocarcinoma) | Not Available | Higher anticancer property in derivatives compared to the parent compound. | [4] |
| Anti-inflammatory Activity | COX-1 Inhibition | Selective Inhibitor | Not specified | [1] |
| Anti-inflammatory Activity | NO Production in LPS-induced RAW 264.7 cells | Derivatives show potent inhibition (IC50 of 7.6 µM for one derivative) | Modulates inflammatory pathways | [9][10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
Antioxidant Activity Assays
1. Bulk Lipid Autoxidation:
-
Objective: To assess the chain-breaking antioxidant activity of the compounds.
-
Method: The test compounds were added to a bulk lipid substrate at various concentrations (0.01-1.0 mM). The autoxidation was initiated at 37°C and 80°C. The extent of oxidation was monitored over time, and the antioxidant efficiency was compared to standards like DL-α-tocopherol (TOH) and caffeic acid (CA).[7]
2. TLC-DPPH Test:
-
Objective: To evaluate the radical scavenging activity of the compounds.
-
Method: The coumarin derivatives were spotted on a Thin Layer Chromatography (TLC) plate. The plate was then sprayed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. The radical scavenging activity was determined by the discoloration of the purple DPPH radical to a yellow color. The intensity of the color change provides a qualitative measure of antioxidant potential.[7]
Anticancer Activity Assay
1. Cytotoxicity Assay (MTT Assay):
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Method: Human cancer cell lines (e.g., A549, HCT-116, KB, MGC-803) were seeded in 96-well plates. After cell attachment, they were treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). Subsequently, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The formazan crystals were then dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated.[8]
Anti-inflammatory Activity Assays
1. Cyclooxygenase (COX) Inhibition Assay:
-
Objective: To assess the inhibitory effect of the compounds on COX enzymes.
-
Method: The activity of COX-1 and COX-2 enzymes was measured in the presence and absence of the test compounds. The inhibition of prostaglandin E2 (PGE2) production is a common endpoint. The selective inhibition of COX-1 or COX-2 can be determined by comparing the IC50 values for each enzyme.[1]
2. Nitric Oxide (NO) Production Inhibition Assay:
-
Objective: To evaluate the ability of the compounds to inhibit the production of nitric oxide in stimulated macrophages.
-
Method: RAW 264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of NO. The cells were co-treated with different concentrations of the test compounds. After a specific incubation period, the amount of nitrite (a stable product of NO) in the cell culture supernatant was measured using the Griess reagent. The inhibition of NO production was calculated relative to the LPS-stimulated control.[10]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and 4-Methylumbelliferone are mediated through their interaction with various cellular signaling pathways.
This compound in Osteogenesis
This compound has been shown to promote the differentiation of osteoblasts, the cells responsible for bone formation. This effect is mediated through the activation of the AKT1 signaling pathway, a crucial regulator of cell survival and proliferation.
4-Methylumbelliferone in Cancer
4-Methylumbelliferone exerts its anticancer effects primarily by inhibiting the synthesis of hyaluronic acid (HA), a major component of the extracellular matrix that is often overproduced in tumors. By depleting HA, 4-MU disrupts cancer cell signaling, proliferation, and metastasis.
Experimental Workflow: Anticancer Drug Screening
The evaluation of potential anticancer agents typically follows a standardized workflow, from initial cytotoxicity screening to more in-depth mechanistic studies.
Conclusion
Both this compound and 4-Methylumbelliferone exhibit a range of interesting biological activities. While 4-Methylumbelliferone has a more established and extensively documented profile as an anticancer and anti-inflammatory agent, primarily through its inhibition of hyaluronan synthesis, this compound shows promise in the fields of antioxidant research, inflammation, and regenerative medicine, particularly in bone health.
References
- 1. mdpi.com [mdpi.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. 4-Methylumbelliferone And Its Derived Compounds: A Brief Review Of Their Cytotoxicity [ejchem.journals.ekb.eg]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. This compound enhances osteogenesis and ameliorates osteoporosis via the AKT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5,7-Dihydroxy-4-methylcoumarin and Kojic Acid in the Regulation of Melanogenesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Compounds in Melanogenesis Modulation
The regulation of melanin production, or melanogenesis, is a critical area of research in dermatology and cosmetology, with significant implications for the treatment of pigmentation disorders. While numerous compounds are investigated for their potential to modulate this pathway, this guide provides a detailed comparative analysis of two compounds of interest: 5,7-Dihydroxy-4-methylcoumarin and kojic acid. This document aims to clarify their distinct mechanisms of action and present supporting experimental data to guide further research and development.
Contrary to some expectations that position it as a skin-lightening agent, current scientific evidence demonstrates that This compound is a stimulator of melanogenesis . It actively promotes melanin production and increases the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3][4] This positions it as a potential therapeutic agent for hypopigmentation disorders such as vitiligo.
In stark contrast, kojic acid is a well-established inhibitor of melanogenesis .[5][6] It is widely utilized in cosmetic and therapeutic formulations for its skin-lightening properties and its efficacy in treating hyperpigmentation conditions like melasma and age spots.[5][6]
This guide will delve into the experimental data that substantiates these opposing effects, providing a clear comparison of their efficacy, cytotoxicity, and underlying molecular mechanisms.
Quantitative Data Comparison
The following table summarizes the quantitative data on the effects of this compound and kojic acid on key parameters of melanogenesis.
| Parameter | This compound | Kojic Acid |
| Effect on Melanogenesis | Stimulator | Inhibitor |
| Mechanism of Action | Upregulates melanogenic gene expression via PKA/cAMP, GSK3β, and PI3K/AKT signaling pathways.[1][2][4] | Inhibits tyrosinase activity by chelating copper ions in the enzyme's active site. |
| Effect on Tyrosinase Activity | Increases intracellular tyrosinase activity in a dose-dependent manner.[1][3] | Competitive or mixed-type inhibitor of mushroom tyrosinase. |
| IC50 for Tyrosinase Inhibition | Not Applicable (Activator) | ~30.6 µM (for mushroom tyrosinase)[7] - 72.27 µM[8] |
| Effect on Melanin Content | Significantly increases melanin production in B16F10 cells in a dose-dependent manner.[1][3] | Inhibits melanin formation in B16F1 melanoma cells.[6] |
| Cytotoxicity | No apparent cytotoxicity in B16F10 cells at concentrations up to 100 µM.[1][3] | Lower cytotoxicity in B16F1 melanoma cells at high doses (125 and 500 µg/mL) compared to its esters.[6] |
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and kojic acid on melanogenesis are rooted in their different interactions with cellular signaling pathways.
This compound: A Melanogenesis Activator
This compound enhances melanin synthesis by activating key signaling cascades that upregulate the expression of melanogenic proteins.[1][2][4] Treatment of B16F10 melanoma cells with this compound leads to the activation of the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) pathway, the Glycogen Synthase Kinase 3 Beta (GSK3β)/β-catenin pathway, and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[1][2][4] This concerted activation results in increased expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and pigmentation.[2][4] MITF, in turn, upregulates the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), leading to increased melanin production.[2][4]
Kojic Acid: A Tyrosinase Inhibitor
Kojic acid's mechanism of action is more direct and primarily targets the tyrosinase enzyme. It acts as a competitive or mixed-type inhibitor by chelating the copper ions within the active site of tyrosinase.[9] This chelation prevents the enzyme from catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, the initial and rate-limiting steps of melanin synthesis.
Recent studies also suggest an indirect mechanism involving keratinocytes. Kojic acid can induce the production of interleukin-6 (IL-6) in keratinocytes, which in turn can inhibit melanogenesis in melanocytes.[10] This highlights a more complex interplay between different skin cell types in the anti-melanogenic effect of kojic acid.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
Murine B16F10 melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability.
-
Seed B16F10 cells in a 96-well plate at a density of 4 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (this compound or kojic acid) and incubate for an additional 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Melanin Content Assay
-
Seed B16F10 cells in a 6-well plate at a density of 2.5 × 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with the test compounds for 72 hours. For stimulatory effects, α-melanocyte-stimulating hormone (α-MSH) can be used as a positive control.
-
Wash the cells with PBS and harvest by centrifugation.
-
Dissolve the cell pellets in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm.
-
The melanin content is normalized to the total protein content of the cells, determined by a Bradford or BCA protein assay.
Tyrosinase Activity Assay (Intracellular)
-
Prepare cell lysates from B16F10 cells treated with the test compounds as described for the melanin content assay.
-
Lyse the cells in a buffer containing 1% Triton X-100 and protease inhibitors.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, mix 90 µL of the cell lysate with 10 µL of 10 mM L-DOPA.
-
Incubate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm to quantify the dopachrome formed.
-
Tyrosinase activity is expressed as a percentage of the untreated control.
Conclusion
This comparative guide elucidates the fundamentally different roles of this compound and kojic acid in melanogenesis. While kojic acid serves as a tyrosinase inhibitor and a valuable tool for treating hyperpigmentation, this compound acts as a stimulator of melanin synthesis, showing promise for addressing hypopigmentation disorders. This distinction is crucial for researchers and drug development professionals in selecting the appropriate compound for their specific therapeutic or cosmetic applications. The provided experimental data and protocols offer a solid foundation for further investigation into the nuanced regulation of human pigmentation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a Functional Compound for Skin Pigmentation and Human Skin Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory Effects of Coumarin Derivatives on Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depigmenting Effect of Kojic Acid Esters in Hyperpigmented B16F1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kojic acid-induced IL-6 production in human keratinocytes plays a role in its anti-melanogenic activity in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanisms of 5,7-Dihydroxy-4-methylcoumarin: A Review of Current In Vitro Evidence
While knockout models have yet to be employed to definitively confirm the mechanisms of 5,7-Dihydroxy-4-methylcoumarin (5,7D-4MC), a growing body of in vitro research points towards its significant modulatory effects on key cellular signaling pathways. This guide provides a comparative analysis of the current understanding of 5,7D-4MC's activity, supported by experimental data, with a focus on its roles in melanogenesis and osteogenesis.
Abstract
This compound, a naturally occurring coumarin derivative, has demonstrated notable bioactivities, including antioxidant, anti-inflammatory, and antiplatelet effects.[1] Recent studies have delved into its mechanisms of action, particularly in skin pigmentation and bone formation. In the absence of knockout model validation, this guide synthesizes the existing evidence from in vitro and in vivo models to elucidate the compound's proposed signaling pathways and compares its efficacy at different concentrations. The primary focus is on its demonstrated ability to enhance melanogenesis through the activation of the cAMP-PKA and Wnt/β-catenin pathways and its promotion of osteogenesis via the AKT1 pathway.
I. Mechanism of Action: Current Understanding
Current research suggests that 5,7D-4MC exerts its effects by modulating multiple signaling cascades. The two most well-documented areas of its activity are in melanogenesis and osteogenesis.
Role in Melanogenesis
In the context of skin pigmentation, 5,7D-4MC has been shown to promote melanogenesis in B16F10 murine melanoma cells.[1][2] The proposed mechanism involves the upregulation of key melanogenic proteins and the modulation of several signaling pathways:
-
cAMP-PKA Pathway Activation: 5,7D-4MC is suggested to activate the cAMP-PKA signaling pathway, which leads to the phosphorylation of the cAMP response element-binding protein (CREB).[1] Activated CREB, in turn, induces the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanin synthesis.[1]
-
Wnt/β-catenin Pathway Activation: The Wnt/β-catenin pathway is also implicated in the pro-melanogenic effects of 5,7D-4MC. Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which enhances MITF expression.[1]
-
PI3K/AKT Pathway Downregulation: Interestingly, 5,7D-4MC has been observed to downregulate the PI3K/AKT pathway in melanoma cells.[1][2] This pathway is typically associated with cell survival, and its inhibition may contribute to the differentiation of melanocytes.
The combined effect of activating the cAMP-PKA and Wnt/β-catenin pathways while inhibiting the PI3K/AKT pathway leads to increased expression of melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately resulting in enhanced melanin production.[1][2]
Role in Osteogenesis
In the field of bone metabolism, 5,7D-4MC has been identified as a potential therapeutic agent for osteoporosis.[3] Studies using MC3T3-E1 pre-osteoblastic cells and a glucocorticoid-induced zebrafish osteoporosis model have shown that 5,7D-4MC enhances osteoblast differentiation and bone mineralization.[3]
-
AKT1 Pathway Activation: The primary mechanism underlying the pro-osteogenic effects of 5,7D-4MC is believed to be the activation of the AKT1 pathway.[3] Molecular docking studies have suggested a direct interaction between 5,7D-4MC and the phosphorylation sites of AKT1.[3] The activation of AKT1 is a critical step in promoting the survival and differentiation of osteoblasts. The anti-osteoporotic effects of 5,7D-4MC were reportedly abolished when co-treated with an AKT1 inhibitor, further supporting the central role of this pathway.[3]
II. Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data from studies on B16F10 melanoma cells, demonstrating the dose-dependent effects of 5,7D-4MC on cell viability, melanin production, and tyrosinase activity.
Table 1: Effect of this compound on B16F10 Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 12.5 | > 90 |
| 25 | > 90 |
| 50 | > 90 |
| 100 | > 90 |
| 200 | < 90 |
| 400 | < 90 |
Data synthesized from a study assessing cytotoxicity using an MTT assay after 72 hours of treatment.[1]
Table 2: Effect of this compound on Melanin Production in B16F10 Cells
| Treatment | Melanin Content (% of Control) |
| Control | 100 |
| α-MSH (100 nM) | Significantly Increased |
| 5,7D-4MC (25 µM) | Significantly Increased |
| 5,7D-4MC (50 µM) | Significantly Increased (Dose-dependent) |
| 5,7D-4MC (100 µM) | Significantly Increased (Dose-dependent) |
Data synthesized from a study measuring melanin content after 72 hours of treatment. α-MSH was used as a positive control.[1]
Table 3: Effect of this compound on Tyrosinase Activity in B16F10 Cells
| Treatment | Intracellular Tyrosinase Activity (% of Control) |
| Control | 100 |
| α-MSH (100 nM) | Significantly Increased |
| 5,7D-4MC (25 µM) | Significantly Increased |
| 5,7D-4MC (50 µM) | Significantly Increased (Dose-dependent) |
| 5,7D-4MC (100 µM) | Significantly Increased (Dose-dependent) |
Data synthesized from a study measuring intracellular tyrosinase activity after 72 hours of treatment. α-MSH was used as a positive control.[1]
III. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Culture
B16F10 murine melanoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. The culture medium was replaced every 48 hours, and cells were subcultured upon reaching 80-90% confluency using 0.25% trypsin-EDTA.[1]
MTT Assay for Cell Viability
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The cells were then treated with various concentrations of 5,7D-4MC (12.5 to 400 µM) for 72 hours.[1][2] Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the untreated control cells.
Melanin Content Assay
B16F10 cells were seeded in 6-well plates at a density of 2 x 10^5 cells/well and treated with different concentrations of 5,7D-4MC (25, 50, and 100 µM) for 72 hours.[1] After treatment, the cells were harvested, washed with PBS, and lysed with 1 N NaOH containing 10% DMSO at 80°C for 1 hour. The melanin content was determined by measuring the absorbance of the lysate at 405 nm. The results were normalized to the total protein content of the cells.
Tyrosinase Activity Assay
Intracellular tyrosinase activity was measured by monitoring the rate of L-DOPA oxidation. B16F10 cells were treated with 5,7D-4MC (25, 50, and 100 µM) for 72 hours.[1] The cells were then lysed, and the protein concentration of the lysate was determined. The cell lysate was incubated with L-DOPA, and the formation of dopachrome was measured by reading the absorbance at 475 nm. The tyrosinase activity was expressed as a percentage relative to the untreated control.
Western Blot Analysis
Cells were treated with 5,7D-4MC and then lysed. The total protein was extracted, and the concentration was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies against TYR, TRP-1, TRP-2, MITF, p-PKA, PKA, p-GSK3β, GSK3β, p-AKT, and AKT.[1][2] After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
IV. Visualizing the Pathways
The following diagrams illustrate the proposed signaling pathways modulated by this compound.
Caption: Proposed signaling pathways of 5,7D-4MC in melanogenesis.
Caption: Proposed mechanism of 5,7D-4MC in promoting osteogenesis via the AKT1 pathway.
V. Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising bioactive compound with significant potential in dermatology and bone health. Its ability to modulate key signaling pathways in vitro provides a solid foundation for its proposed mechanisms of action. However, the definitive confirmation of these mechanisms is currently hampered by the lack of studies employing knockout models.
Future research should prioritize the use of knockout animal models (e.g., MITF knockout mice for melanogenesis studies or AKT1 knockout models for osteogenesis) to unequivocally validate the role of these specific pathways in mediating the effects of 5,7D-4MC. Such studies would provide the conclusive evidence required to advance this compound towards clinical applications for conditions like vitiligo and osteoporosis. Furthermore, a broader investigation into its effects on other cell types and signaling cascades would contribute to a more comprehensive understanding of its pharmacological profile.
References
In Vivo Validation of 5,7-Dihydroxy-4-methylcoumarin's Anti-Osteoporotic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-osteoporotic effects of 5,7-Dihydroxy-4-methylcoumarin (D4M) against established therapies, Alendronate and Estradiol. Due to the current lack of published in vivo studies of D4M in rodent models of postmenopausal osteoporosis, this comparison is based on available data from a glucocorticoid-induced zebrafish model for D4M and extensive data from ovariectomized (OVX) rodent models for Alendronate and Estradiol. The significant translational gap between these models necessitates careful interpretation of this indirect comparison.
Executive Summary
This compound has demonstrated promising anti-osteoporotic potential by enhancing osteoblast differentiation and improving vertebral bone density in a zebrafish model of glucocorticoid-induced osteoporosis.[1] The mechanism of action is reported to be mediated through the activation of the AKT1 signaling pathway.[1] In contrast, Alendronate and Estradiol have well-documented efficacy in preventing bone loss and improving bone microarchitecture in ovariectomized rodent models, which are the standard for preclinical evaluation of postmenopausal osteoporosis therapies.[2][3][4][5] This guide presents the available data to facilitate an informed, albeit indirect, comparison.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound, Alendronate, and Estradiol from in vivo studies. It is critical to note the differences in the animal models and osteoporosis induction methods when comparing these results.
Table 1: In Vivo Efficacy of this compound in a Glucocorticoid-Induced Zebrafish Osteoporosis Model
| Treatment Group | Vertebral Bone Density | Osteoblast-Specific Marker Expression | Reference |
| Control (Glucocorticoid-treated) | Decreased | Decreased | [1] |
| 20 μM this compound | Significantly improved | Restored | [1] |
Table 2: In Vivo Efficacy of Alendronate in an Ovariectomized (OVX) Rodent Model of Osteoporosis
| Parameter | OVX Control | Alendronate Treatment | Percentage Change vs. OVX Control | Reference |
| Bone Mineral Density (BMD) | Decreased | Increased | Data varies by study | [6][7][8] |
| Bone Volume/Total Volume (BV/TV) (%) | Decreased | Increased | Data varies by study | [6][7] |
| Trabecular Number (Tb.N) (1/mm) | Decreased | Increased | Data varies by study | [6][7] |
| Trabecular Thickness (Tb.Th) (mm) | Decreased | Increased | Data varies by study | [6][7] |
| Trabecular Separation (Tb.Sp) (mm) | Increased | Decreased | Data varies by study | [6][7] |
| Maximal Load (N) | Decreased | Increased | Data varies by study | [9] |
Table 3: In Vivo Efficacy of Estradiol in an Ovariectomized (OVX) Rodent Model of Osteoporosis
| Parameter | OVX Control | Estradiol Treatment | Percentage Change vs. OVX Control | Reference |
| Bone Mineral Density (BMD) | Decreased | Increased | Data varies by study | [4][5] |
| Bone Volume/Total Volume (BV/TV) (%) | Decreased | Increased | Data varies by study | [4] |
| Trabecular Number (Tb.N) (1/mm) | Decreased | Increased | Data varies by study | [4] |
| Trabecular Thickness (Tb.Th) (mm) | Decreased | Increased | Data varies by study | [4] |
| Trabecular Separation (Tb.Sp) (mm) | Increased | Decreased | Data varies by study | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the preclinical assessment of anti-osteoporotic agents.
Ovariectomy (OVX)-Induced Osteoporosis in Rats
This model is a widely accepted standard for mimicking postmenopausal osteoporosis.[3][10]
-
Animal Selection: Female Sprague-Dawley or Wistar rats, typically 3-6 months of age, are used.[3][10]
-
Surgical Procedure:
-
Animals are anesthetized.
-
A dorsal midline incision is made, and bilateral incisions are made through the flank musculature to expose the ovaries.
-
The ovaries are ligated and excised.
-
The muscle and skin incisions are sutured.
-
A sham operation, where the ovaries are exposed but not removed, is performed on the control group.
-
-
Post-Operative Care: Animals are monitored for recovery and provided with appropriate analgesia.
-
Osteoporosis Development: A period of 8-12 weeks is typically allowed for the development of significant bone loss.[11][12]
-
Treatment Administration: The test compound (e.g., this compound), positive controls (Alendronate, Estradiol), or vehicle are administered daily via oral gavage or other appropriate routes for a specified duration (e.g., 8-12 weeks).
Micro-Computed Tomography (Micro-CT) Analysis of Bone Microarchitecture
Micro-CT is a high-resolution imaging technique used to quantify three-dimensional bone structure.[13]
-
Sample Preparation: Femora or vertebrae are dissected, cleaned of soft tissue, and fixed (e.g., in 70% ethanol).
-
Scanning: Samples are scanned using a micro-CT system with a voxel size typically between 10-20 µm.
-
Region of Interest (ROI) Selection: A standardized ROI is selected for analysis, for example, in the distal femoral metaphysis, starting a defined distance from the growth plate.
-
3D Reconstruction and Analysis: The scanned images are reconstructed into a 3D volume. Trabecular and cortical bone are segmented based on a global threshold.
-
Parameters Measured: Standard bone morphometric parameters are calculated, including:
-
Bone Mineral Density (BMD)
-
Bone Volume/Total Volume (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
Cortical Thickness (Ct.Th)
-
Bone Histomorphometry
This technique provides cellular-level information on bone remodeling.[14][15]
-
Fluorochrome Labeling: Animals are injected with fluorochrome labels (e.g., calcein and alizarin red) at specific time points before euthanasia to mark areas of new bone formation.
-
Sample Preparation: Bones are dissected, fixed, dehydrated, and embedded in a hard resin (e.g., polymethylmethacrylate).
-
Sectioning: Undecalcified bone sections (typically 5-10 µm thick) are cut using a microtome.
-
Staining and Imaging: Sections are stained (e.g., Von Kossa for mineralized bone, Toluidine Blue for cellular components) and imaged using light and fluorescence microscopy.
-
Analysis: Static and dynamic parameters of bone formation and resorption are quantified, such as:
-
Mineralizing Surface/Bone Surface (MS/BS)
-
Mineral Apposition Rate (MAR)
-
Bone Formation Rate (BFR/BS)
-
Osteoid Thickness (O.Th)
-
Osteoclast Surface/Bone Surface (Oc.S/BS)
-
Mechanical Testing of Bone Strength
This assesses the biomechanical properties of the bone. The three-point bending test is commonly used for long bones.[2][9][16]
-
Sample Preparation: Femora are dissected and cleaned of soft tissue. The length and diameter at the mid-diaphysis are measured.
-
Testing Procedure:
-
The bone is placed on two supports with a defined span length.
-
A load is applied to the mid-point of the bone at a constant displacement rate until fracture occurs.
-
Load-displacement data is recorded throughout the test.
-
-
Parameters Calculated:
-
Maximal Load (Ultimate Force): The maximum force the bone can withstand before fracturing.
-
Stiffness: The slope of the linear portion of the load-displacement curve, representing the bone's resistance to deformation.
-
Energy to Failure (Toughness): The area under the load-displacement curve, indicating the energy absorbed before fracture.
-
Visualizations
Experimental Workflow for In Vivo Validation of an Anti-Osteoporotic Compound
Caption: Workflow for in vivo validation of anti-osteoporotic compounds.
Proposed Signaling Pathway of this compound in Osteoblasts
Caption: Proposed signaling pathway of D4M in osteoblasts.
Logical Comparison of Anti-Osteoporotic Agents
Caption: Logical comparison of anti-osteoporotic agents.
Conclusion
This compound shows promise as a potential therapeutic agent for osteoporosis, with initial studies demonstrating its ability to enhance osteogenesis and improve bone density in a zebrafish model through the activation of the AKT1 signaling pathway.[1] However, to establish its true potential and enable a direct comparison with standard-of-care treatments like Alendronate and Estradiol, further in vivo validation in a translationally relevant mammalian model of postmenopausal osteoporosis, such as the ovariectomized rat or mouse, is imperative. Such studies would need to provide quantitative data on bone microarchitecture, bone strength, and bone turnover markers. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers and drug development professionals to design future studies and to contextualize the existing data for this compound within the broader landscape of osteoporosis therapeutics.
References
- 1. This compound enhances osteogenesis and ameliorates osteoporosis via the AKT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-point bending test [bio-protocol.org]
- 3. Ovariectomy induced Osteoporosis in Rats - Creative Biolabs [creative-biolabs.com]
- 4. 17α-Estradiol prevents ovariectomy-mediated obesity and bone loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17α-Estradiol prevents ovariectomy-mediated obesity and bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Menaquinone 4 Reduces Bone Loss in Ovariectomized Mice through Dual Regulation of Bone Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Loss of chemerin prevents ovariectomy-induced osteoporosis in mice through intraosseous vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan and Biochemical Markers of Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan and Biochemical Markers of Bone Turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of ovariectomy-induced osteoporosis and two photobiomodulation protocols on the repair of apical periodontitis in Wistar rats: A microCT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histomorphometry in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 15. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishing Biomechanical Mechanisms in Mouse Models: Practical Guidelines for Systematically Evaluating Phenotypic Changes in the Diaphyses of Long Bones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic and Naturally Sourced 5,7-Dihydroxy-4-methylcoumarin for Research Applications
This guide provides a detailed comparison of synthetically produced versus naturally sourced 5,7-Dihydroxy-4-methylcoumarin, a coumarin derivative with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's properties, sourcing, and biological activities, supported by experimental data.
Introduction
This compound is a naturally occurring phenolic compound that has garnered considerable interest in the scientific community due to its diverse pharmacological effects. It is known to exhibit antioxidant, anti-inflammatory, antiplatelet, antifungal, and antibacterial properties.[1][2] More recently, its roles in promoting melanogenesis and enhancing osteogenesis have been areas of active investigation.[1][3] This compound can be obtained either through extraction from natural plant sources or via chemical synthesis. The choice between a natural or synthetic source is a critical consideration for researchers, as it can impact purity, yield, scalability, and the presence of minor impurities that may influence biological activity. While direct comparative studies on the efficacy of this compound from different origins are scarce, this guide consolidates available data to facilitate an informed decision.
Sourcing and Physicochemical Properties
This compound can be isolated from various plants or synthesized through established chemical reactions. The synthetic route offers the advantage of producing a highly pure compound, free from the complex matrix of natural extracts.
| Property | Synthetic this compound | Naturally Sourced this compound |
| CAS Number | 2107-76-8 | 2107-76-8 |
| Molecular Formula | C₁₀H₈O₄ | C₁₀H₈O₄ |
| Molecular Weight | 192.17 g/mol [2] | 192.17 g/mol |
| Appearance | Light white to yellow powder[4][5] | Typically isolated as a solid from plant extracts |
| Melting Point | 282–284 °C[4] | Not consistently reported, dependent on purity |
| Solubility | Soluble in DMSO (25 mg/mL with sonication)[2] | Solubility is inherent to the molecule, but co-extractives may influence it. |
| Purity | High purity achievable (e.g., 98%) | Purity can vary depending on the extraction and purification methods. |
| Natural Sources | Not applicable | Eranthis longistipitata, Mexican tarragon (Tagetes lucida), and Daphne korean Nakai[1][6] |
Synthesis and Extraction Protocols
Synthetic Production: Pechmann Condensation
The most common method for synthesizing this compound is the Pechmann condensation.[4] This reaction involves the condensation of a phenol with a β-keto ester under acidic conditions.
Experimental Protocol:
-
Reactants: Phloroglucinol and ethyl acetoacetate are used as the primary reactants.[4]
-
Catalyst: A solid acid catalyst, such as UiO-66-SO₃H, has been shown to be effective.[4]
-
Conditions: The reaction is typically carried out without a solvent at an elevated temperature (e.g., 140 °C) for several hours (e.g., 4 hours).[4] The optimal molar ratio of phloroglucinol to ethyl acetoacetate is approximately 1:1.6.[4]
-
Purification: The resulting product is purified using techniques such as thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.[4] A yield of up to 66.0% has been reported under optimized conditions.[4]
Caption: Synthetic workflow for this compound.
Natural Extraction
The extraction of this compound from plant sources involves separating the compound from a complex mixture of other phytochemicals.
Generalized Experimental Protocol:
-
Source Material: Dried and powdered plant material (e.g., Tagetes lucida) is used as the starting material.
-
Solvent Extraction: The plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol, to isolate a crude extract.
-
Fractionation: The crude extract is then fractionated using techniques like column chromatography to separate compounds based on their polarity.
-
Purification: The fractions containing the desired compound are further purified using methods like preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
-
Characterization: The identity and purity of the isolated compound are confirmed using spectroscopic methods (NMR, mass spectrometry).
Comparative Biological Activity
The biological activities of this compound have been investigated in various in vitro and in vivo models. It is important to note that the majority of these studies likely utilized a synthetic form of the compound to ensure high purity and reproducibility of the results.
| Biological Activity | Experimental Model | Key Findings |
| Melanogenesis Enhancement | B16F10 murine melanoma cells | Increased melanin production and tyrosinase activity in a dose-dependent manner (25, 50, 100 µM).[1] |
| Osteogenesis Enhancement | MC3T3-E1 cells | Promoted osteoblast differentiation.[3] |
| Anti-inflammatory | Human neutrophils | Inhibited neutrophil oxidative metabolism and elastase activity.[6] |
| Antiplatelet | In vitro platelet aggregation assays | Demonstrated anti-aggregatory properties.[6] |
| Antifungal & Antibacterial | Not specified | Possesses antifungal and antibacterial activities.[2][7] |
Signaling Pathway Modulation
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Melanogenesis Signaling Pathway
In the context of melanogenesis, this compound has been shown to activate pathways that lead to an increase in melanin synthesis.[1]
Caption: Modulation of melanogenesis by this compound.
Osteogenesis Signaling Pathway
In bone formation, this compound has been found to enhance osteoblast differentiation through the AKT1 pathway.[3]
Caption: Role of this compound in osteogenesis.
Conclusion
Both synthetic and naturally sourced this compound are valuable for research purposes. The synthetic route provides a reliable source of high-purity material, which is crucial for pharmacological studies to ensure that the observed biological effects are directly attributable to the compound itself. Natural extraction, while potentially more complex and variable in yield and purity, can be a source for isolating the compound and may be of interest for studies on natural product chemistry and traditional medicine. For most drug development and mechanistic studies, the use of a well-characterized, high-purity synthetic this compound is recommended to ensure the reliability and reproducibility of experimental results. Further research involving direct comparison of the biological activities of the compound from both sources would be beneficial to fully elucidate any potential synergistic or antagonistic effects of co-extracted compounds from natural sources.
References
- 1. mdpi.com [mdpi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound enhances osteogenesis and ameliorates osteoporosis via the AKT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C10H8O4 | CID 5354284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS:2107-76-8 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
Orthogonal Assays to Confirm the Bioactivity of 5,7-Dihydroxy-4-methylcoumarin
A Comparative Guide for Researchers
5,7-Dihydroxy-4-methylcoumarin is a naturally occurring coumarin derivative found in various plants that has garnered significant interest for its diverse pharmacological effects.[1] This guide provides a comparative overview of orthogonal assays to confirm its primary bioactivities, namely its antioxidant and anti-inflammatory properties.[1][2] Detailed experimental protocols and representative data are presented to assist researchers in the selection and implementation of appropriate validation methods.
Anti-inflammatory Signaling Pathway: Inhibition of Cyclooxygenase (COX)
This compound has been shown to inhibit the cyclooxygenase (COX) pathway, a key mechanism in inflammation.[3] This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators.
Comparison of Orthogonal Assays
To robustly validate the bioactivity of this compound, it is recommended to use at least two orthogonal assays for each proposed activity. The following table summarizes key assays for antioxidant and anti-inflammatory effects.
| Bioactivity | Assay | Principle | Endpoint | Representative IC₅₀ (µM) |
| Antioxidant | Cellular Antioxidant Activity (CAA) Assay | Measures the inhibition of intracellular reactive oxygen species (ROS) generation in cultured cells.[4][5] | Reduction of fluorescence from a probe like DCFH-DA.[6] | 10 - 50 |
| DPPH Radical Scavenging Assay | A cell-free chemical assay that measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.[7] | Decrease in absorbance at 517 nm as the purple DPPH radical is reduced. | 45 - 120 | |
| Anti-inflammatory | Inhibition of Protein Denaturation Assay | Measures the ability of a compound to prevent the denaturation of protein (e.g., bovine serum albumin) induced by heat, a hallmark of inflammation.[8][9] | Reduction in turbidity, measured by absorbance. | 50 - 200 |
| Lipoxygenase (LOX) Inhibition Assay | An enzyme-based assay that measures the inhibition of lipoxygenase, an enzyme that catalyzes the formation of pro-inflammatory leukotrienes from arachidonic acid.[8] | Decrease in the formation of the conjugated diene product, measured by absorbance at 234 nm. | 20 - 100 |
Experimental Protocols
Detailed methodologies for the key orthogonal assays are provided below.
This cell-based assay quantifies the ability of a compound to prevent the formation of intracellular ROS.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) as a free radical initiator
-
Quercetin (as a positive control)
-
96-well black, clear-bottom tissue culture plates
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).
-
Treat the cells with various concentrations of this compound or Quercetin along with 25 µM DCFH-DA for 1 hour.
-
Wash the cells with PBS to remove the treatment solution.
-
Add 600 µM ABAP to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve for fluorescence versus time and compare the values of treated cells to control cells to determine the percent inhibition.
This in vitro assay is a cost-effective method to screen for anti-inflammatory activity.
Materials:
-
Bovine Serum Albumin (BSA)
-
Diclofenac sodium (as a positive control)
-
Phosphate Buffered Saline (PBS, pH 6.4)
Protocol:
-
Prepare a reaction mixture consisting of 0.2 mL of various concentrations of this compound and 2.8 mL of PBS.
-
Add 0.2 mL of BSA solution (5% w/v) to the reaction mixture.
-
A control group is prepared without the test compound.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
After cooling, measure the absorbance (turbidity) at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for validating the bioactivity of a test compound using orthogonal assays.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CAS:2107-76-8 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. bioivt.com [bioivt.com]
- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. mdpi.com [mdpi.com]
- 8. ijcrt.org [ijcrt.org]
- 9. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on 5,7-Dihydroxy-4-methylcoumarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported biological activities of 5,7-Dihydroxy-4-methylcoumarin (5,7D-4MC), with a focus on replicating published findings. The information is compiled from various scientific studies to offer an objective overview of its performance, supported by experimental data and detailed methodologies.
Effects on Melanogenesis
This compound has been shown to significantly promote melanin production and tyrosinase activity in B16F10 murine melanoma cells. This effect is dose-dependent and occurs at concentrations that do not impact cell viability.
Quantitative Data Summary
The following table summarizes the quantitative findings from a key study investigating the effects of 5,7D-4MC on melanogenesis.
| Concentration (µM) | Cell Viability (%) | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |
| 0 (Control) | 100 | 100 | 100 |
| 25 | >90 | Approx. 150 | Approx. 180 |
| 50 | >90 | Approx. 200 | Approx. 200 |
| 100 | >90 | Approx. 250 | Approx. 220 |
Data is approximated from graphical representations in the cited literature.
Signaling Pathways in Melanogenesis
5,7D-4MC enhances melanogenesis by modulating key signaling pathways. The compound has been observed to activate the Protein Kinase A (PKA)/cAMP and Glycogen Synthase Kinase 3 Beta (GSK3β) pathways, while downregulating the PI3K/AKT pathway. This concerted action leads to the upregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.
Caption: Signaling pathway of 5,7D-4MC-induced melanogenesis.
Other Reported Biological Activities
While quantitative dose-response data such as IC50 values for the following activities of this compound were not consistently available in the reviewed literature, its antioxidant, anti-inflammatory, and enzyme inhibitory properties have been reported.
Antioxidant Activity
5,7D-4MC has been documented to possess antioxidant properties, attributed to its dihydroxy-substituted coumarin structure. In a comparative study of the chain-breaking antioxidant activities of various coumarin derivatives, 5,7D-4MC was found to be a less potent antioxidant and radical scavenger compared to its ortho-dihydroxy analogues (e.g., 6,7-dihydroxy-4-methylcoumarin and 7,8-dihydroxy-4-methylcoumarin). The antioxidant efficiency was ranked as follows: DL-alpha-tocopherol > Caffeic Acid > 6,7-dihydroxy-4-methylcoumarin > 6,7-dihydroxycoumarin > ethyl 2-(7,8-dihydroxy-4-methylcoumar-3-yl)-acetate > 7,8-dihydroxy-4-methylcoumarin > This compound .[1]
Anti-inflammatory and Anti-allergic Effects
The anti-inflammatory potential of 5,7D-4MC has been noted.[2] One study demonstrated that it can inhibit the expression of key allergic-inflammatory cytokines and enzymes. Specifically, it was shown to reduce the DNP-IgE/HSA-induced increase in the mRNA expression of Cox-2 in RBL-2H3 cells.[3][4]
Enzyme Inhibition
Published findings indicate that 5,7D-4MC can selectively inhibit cyclooxygenase-1 (COX-1) and act as a competitive antagonist of thromboxane A2 (TXA2) receptors.[5] However, specific IC50 values for these inhibitory activities were not detailed in the reviewed literature.
Experimental Protocols
To facilitate the replication of the key findings presented, detailed methodologies for the principal experiments are provided below.
Cell Viability (MTT) Assay
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: B16F10 melanoma cells are seeded into a 24-well plate at a density of approximately 1.5 x 10^4 cells per well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of 5,7D-4MC (e.g., 25, 50, 100 µM).
-
Incubation: The treated cells are incubated for 72 hours.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 4 hours.
-
Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
Melanin Content Assay
-
Cell Culture and Treatment: B16F10 cells are cultured and treated with 5,7D-4MC as described in the MTT assay protocol.
-
Cell Lysis: After a 72-hour incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a solution of 1 N NaOH containing 10% DMSO.
-
Incubation: The cell lysates are incubated at 80°C for 1 hour to solubilize the melanin.
-
Absorbance Measurement: The absorbance of the supernatant is measured at 405 nm. The total melanin content is normalized to the total protein content of the cell lysates.
Intracellular Tyrosinase Activity Assay
-
Cell Culture and Treatment: B16F10 cells are cultured and treated with 5,7D-4MC for 72 hours.
-
Cell Lysis: The cells are washed with PBS and lysed with a buffer containing 1% Triton X-100.
-
Reaction Mixture: The cell lysate is mixed with L-DOPA (3,4-dihydroxyphenylalanine) solution.
-
Incubation: The reaction mixture is incubated at 37°C.
-
Absorbance Measurement: The formation of dopachrome is measured by reading the absorbance at 475 nm at different time points. Tyrosinase activity is calculated as the rate of dopachrome formation.
Western Blot Analysis
-
Protein Extraction: B16F10 cells are treated with 5,7D-4MC for 72 hours, after which total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for melanogenesis-related proteins (e.g., MITF, tyrosinase, TRP-1, TRP-2) and signaling pathway proteins (e.g., p-PKA, PKA, p-GSK3β, GSK3β, p-AKT, AKT).
-
Secondary Antibody Incubation: The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software.
References
- 1. Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenesis and ameliorates osteoporosis via the AKT1 pathway [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. This compound as a Functional Compound for Skin Pigmentation and Human Skin Safety - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Coumarin Isomers in Enzyme Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of coumarin isomers as enzyme inhibitors. It summarizes key experimental data, details methodologies, and visualizes relevant biological pathways to support informed decisions in drug discovery and development.
Coumarins, a class of benzopyrone-containing natural products, and their synthetic derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. A key aspect of their utility lies in their ability to selectively inhibit various enzymes implicated in a range of diseases. The inhibitory potency and selectivity of coumarins are highly dependent on their substitution patterns, making a head-to-head comparison of different isomers crucial for understanding their structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.
This guide focuses on the comparative inhibitory effects of coumarin isomers on three key enzymes: Carbonic Anhydrase IX (CA IX), a tumor-associated enzyme; Monoamine Oxidase B (MAO-B), a target in neurodegenerative diseases; and Acetylcholinesterase (AChE), which is central to the pathology of Alzheimer's disease.
Comparative Analysis of Enzyme Inhibition
The inhibitory activities of various coumarin isomers against these enzymes are summarized below. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Carbonic Anhydrase IX (CA IX) Inhibition
CA IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. Coumarins are known to act as "prodrug" inhibitors of CAs, where the lactone ring is hydrolyzed by the enzyme's esterase activity to the corresponding 2-hydroxycinnamic acid, which then binds to the active site. The substitution pattern on the coumarin ring significantly influences this process and the subsequent binding affinity.
| Coumarin Isomer/Derivative | Inhibition Constant (Kᵢ) / IC₅₀ | Enzyme Source | Reference(s) |
| 7-Hydroxycoumarin (Umbelliferone) | Weak inhibitor | hCA IX | [1] |
| 4-Methyl-7-hydroxycoumarin | Weak inhibitor | hCA IX | [1] |
| 6-Chloro-3-(3'-methoxyphenyl)coumarin | Potent inhibitor (IC₅₀ = 0.001 µM for MAO-B) | Not specified for CAIX | [2] |
| 7d (oxime ether derivative of 7-hydroxycoumarin) | Kᵢ = 0.58 µM | hCA IX | [3] |
| 8a (phenyl hydrazine derivative of 7-hydroxycoumarin) | Potent inhibitor of hCA XII (Kᵢ = 0.48 µM) | hCA IX | [3] |
| Xeroboside (from Calendula officinalis) | IC₅₀ = 85.34 nM | CA IX | [4] |
| Isobaisseoside (from Calendula officinalis) | IC₅₀ = 247.61 nM | CA IX | [4] |
| Aesculin (from Calendula officinalis) | IC₅₀ = 327.05 nM | CA IX | [4] |
| Skimmin (from Calendula officinalis) | IC₅₀ = 547.93 nM | CA IX | [4] |
hCA IX: human Carbonic Anhydrase IX
The data suggests that while simple hydroxycoumarins are generally weak inhibitors of CA IX, the addition of specific substituents can dramatically increase potency.[1] The 7-hydroxycoumarin scaffold is considered a privileged structure for developing selective CA IX and XII inhibitors.[3]
Monoamine Oxidase B (MAO-B) Inhibition
MAO-B is a mitochondrial enzyme responsible for the degradation of neurotransmitters, particularly dopamine. Its inhibition is a key therapeutic strategy for Parkinson's disease. Coumarin-based MAO-B inhibitors have been extensively studied, with the substitution pattern playing a critical role in their potency and selectivity over the MAO-A isoform.
| Coumarin Isomer/Derivative | IC₅₀ (µM) | Enzyme Source | Reference(s) |
| 6-Chloro-3-(3'-methoxyphenyl)coumarin | 0.001 | MAO-B | [2] |
| 3-Phenylazo-4-hydroxycoumarin | 0.12 | MAO-B | [5] |
| 4,7-dimethyl-5-hydroxycoumarin derivative 3 | 1.88 | hMAO-B | [6][7] |
| 4,7-dimethyl-5-hydroxycoumarin derivative 1 | 2.18 | hMAO-B | [6][7] |
| 4,7-dimethyl-5-hydroxycoumarin derivative 4 | 3.18 | hMAO-B | [6][7] |
| 4,7-dimethyl-5-hydroxycoumarin derivative 9 | 4.76 | hMAO-B | [6] |
| Chalcocoumarin ChC4 | 0.76 | rMAO-B | [8] |
hMAO-B: human Monoamine Oxidase B, rMAO-B: rat Monoamine Oxidase B
The results highlight that 3-phenylcoumarins are a promising scaffold for potent and selective MAO-B inhibition.[2][5] The position and nature of substituents on both the coumarin ring and the 3-phenyl moiety significantly impact the inhibitory activity.[9]
Acetylcholinesterase (AChE) Inhibition
AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease. Various coumarin derivatives have been investigated as AChE inhibitors.
| Coumarin Isomer/Derivative | IC₅₀ (µM) | Enzyme Source | Reference(s) |
| 4-Hydroxycoumarin-N-benzyl pyridinium derivative 5l | 0.247 | AChE | [10] |
| 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one (15a) | 2.42 | AChE | [11] |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivative 10 | 1.52 | hAChE | [7] |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivative 11 | 2.80 | hAChE | [7] |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivative 12 | 4.95 | hAChE | [7] |
AChE: Acetylcholinesterase, hAChE: human Acetylcholinesterase
The data for AChE inhibition by simple coumarin isomers is less prevalent in the literature compared to more complex derivatives. However, the coumarin scaffold serves as a valuable template for the design of potent AChE inhibitors, often as part of hybrid molecules.[7][10][11]
Experimental Protocols
The following are generalized methodologies for the key enzyme inhibition assays cited in this guide. Specific parameters may vary between studies.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the catalytic hydration of CO₂ to bicarbonate and a proton by carbonic anhydrase. The resulting change in pH is monitored using a pH indicator.
-
Reagents and Buffers: A buffer solution (e.g., Tris-HCl or HEPES) containing a pH indicator (e.g., phenol red) and Na₂SO₄ to maintain constant ionic strength is prepared. A stock solution of CO₂ is also prepared by bubbling CO₂ gas into distilled water. The enzyme (hCA IX) and inhibitor solutions are prepared in the appropriate buffer.
-
Procedure: The enzyme and inhibitor are pre-incubated for a specific period to allow for the formation of the enzyme-inhibitor complex. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated buffer in a stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time at its maximum wavelength (e.g., 557 nm for phenol red). The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
Data Analysis: The uncatalyzed rate (reaction without enzyme) is subtracted from the catalyzed rates. Inhibition constants (Kᵢ) or IC₅₀ values are determined by plotting the reaction rates against the inhibitor concentration and fitting the data to appropriate inhibition models using non-linear least-squares analysis.
Monoamine Oxidase B Inhibition Assay (Fluorometric)
This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO-B.
-
Reagents and Buffers: A suitable assay buffer is used. The kit typically includes a sensitive probe (e.g., OxiRed™), a developer, the MAO-B enzyme, a substrate (e.g., tyramine), and an inhibitor control (e.g., selegiline).
-
Procedure: Test compounds (coumarin isomers) and controls are added to the wells of a 96-well plate. The MAO-B enzyme solution is then added, and the plate is incubated to allow for inhibitor binding.
-
Reaction Initiation and Detection: A substrate solution containing the MAO-B substrate, the fluorescent probe, and the developer is added to each well to initiate the reaction. The plate is then incubated. The MAO-B enzyme oxidizes the substrate, producing H₂O₂, which reacts with the probe in the presence of the developer to generate a fluorescent product.
-
Data Acquisition: The fluorescence intensity is measured kinetically using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated by comparing the rates of the wells with the test compounds to the rate of the enzyme control (no inhibitor). IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method measures the activity of AChE by detecting the product of the hydrolysis of a substrate analog.
-
Reagents and Buffers: A phosphate buffer (pH 8.0) is typically used. The reagents include acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the AChE enzyme.
-
Procedure: The assay is performed in a 96-well plate. The buffer, DTNB solution, and the test inhibitor (coumarin isomer) are added to the wells, followed by the AChE enzyme solution. The mixture is incubated to allow for inhibitor-enzyme interaction.
-
Reaction Initiation and Detection: The reaction is initiated by the addition of the substrate, ATCI. AChE hydrolyzes ATCI to thiocholine and acetate. The thiocholine then reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.
-
Data Acquisition: The absorbance of TNB is measured at 412 nm over time using a microplate reader.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percent inhibition is calculated by comparing the rates of the wells with the test compounds to the rate of the control well (no inhibitor). IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[10]
Signaling Pathways and Experimental Workflows
Understanding the biological context in which these enzymes operate is crucial for appreciating the therapeutic potential of their inhibitors.
Caption: Hypoxia-induced CAIX signaling pathway in cancer.
Caption: MAO-B-mediated dopamine degradation pathway.
Caption: Acetylcholinesterase in cholinergic signaling.
Caption: General experimental workflow for enzyme inhibition assays.
Conclusion
This guide provides a comparative overview of coumarin isomers as inhibitors of CA IX, MAO-B, and AChE. The available data, while not exhaustive for all simple isomers in a single head-to-head study, clearly indicates that the coumarin scaffold is a highly versatile platform for the development of potent and selective enzyme inhibitors. The position and nature of substituents on the coumarin ring are critical determinants of inhibitory activity and selectivity. For drug development professionals, this underscores the importance of systematic structure-activity relationship studies in optimizing coumarin-based lead compounds for specific therapeutic targets. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers actively engaged in this promising area of drug discovery.
References
- 1. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 7-hydroxycoumarin acetamide derivatives as human carbonic anhydrase IX and XII inhibitors: Design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into carbonic anhydrase IX inhibition by coumarins from Calendula officinalis: in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer’s Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxycoumarins as selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 10. Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation and Comparative Analysis of 5,7-Dihydroxy-4-methylcoumarin's Dose-Response in Melanogenesis
This guide provides a detailed comparison of the dose-response effects of 5,7-Dihydroxy-4-methylcoumarin (5,7D-4MC) on melanogenesis with structurally similar but inactive analogs. The content is intended for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Quantitative Dose-Response Data
The following tables summarize the dose-dependent effects of this compound on B16F10 murine melanoma cells, including cell viability, melanin production, and tyrosinase activity. For comparative purposes, data for the structurally related but inactive compounds, 6,7-Dihydroxy-4-methylcoumarin and 7,8-Dihydroxy-4-methylcoumarin, are also presented.
Table 1: Effect of this compound on B16F10 Cell Viability
| Concentration (µM) | Cell Viability (%) vs. Control |
| 0 (Control) | 100 |
| 12.5 | >95 |
| 25 | >90 |
| 50 | >90 |
| 100 | >90 |
| 200 | Not Reported |
| 400 | Not Reported |
Data sourced from MTT assays performed on B16F10 melanoma cells treated for 72 hours.[1]
Table 2: Dose-Response of this compound on Melanin Production and Tyrosinase Activity in α-MSH-stimulated B16F10 Cells
| Concentration (µM) | Melanin Production (% of Control) | Tyrosinase Activity (% of Control) |
| 0 (Control) | 100 | 100 |
| 12.5 | Increased | Increased |
| 25 | Significantly Increased | 183.8 |
| 50 | Significantly Increased | 203.1 |
| 100 | Significantly Increased | 218.6 |
α-MSH (100 nM) was used as a positive control, which increased tyrosinase activity to 174.0% of the untreated control.[1]
Table 3: Comparative Effect of Dihydroxy-4-methylcoumarin Isomers on Melanin Content in B16F10 Cells
| Compound | Concentration (µM) | Effect on Melanin Content |
| This compound | 25, 50, 100 | Significant Increase [1] |
| 6,7-Dihydroxy-4-methylcoumarin | 0.63, 1.25, 2.5 | No Significant Effect[2][3][4] |
| 7,8-Dihydroxy-4-methylcoumarin | 0.63, 1.25, 2.5 | No Significant Effect[2][3][4] |
Recent investigations have revealed that structurally related analogs, such as 6,7-dihydroxy-4-methylcoumarin (6,7D-4MC) and 7,8-dihydroxy-4-methylcoumarin (7,8D-4MC), do not significantly affect melanin synthesis under identical experimental conditions.[5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effect of the compounds on B16F10 melanoma cells.
-
Cell Culture: B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200, 400 µM) or other test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Solubilization: After a 4-hour incubation, the medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
2. Melanin Content Assay
This assay quantifies the amount of melanin produced by B16F10 cells following treatment.
-
Cell Culture and Seeding: B16F10 cells are seeded in 6-well plates at a density of 2 x 10⁵ cells per well and incubated overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 25, 50, 100 µM) in the presence or absence of a melanogenesis stimulator like α-melanocyte-stimulating hormone (α-MSH, 100 nM).
-
Incubation: The cells are incubated for 72 hours.
-
Cell Lysis: After incubation, the cells are washed with PBS and lysed with 1N NaOH containing 10% DMSO.
-
Melanin Solubilization: The lysates are incubated at 80°C for 1 hour to solubilize the melanin.
-
Quantification: The absorbance of the supernatant is measured at 405 nm. The melanin content is normalized to the total protein content of the respective cell lysates, which is determined using a BCA protein assay kit.[6]
3. Cellular Tyrosinase Activity Assay
This protocol measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, within the cells.
-
Cell Culture and Treatment: B16F10 cells are cultured and treated with the test compounds as described for the melanin content assay.
-
Cell Lysis: After a 72-hour incubation, cells are washed with ice-cold PBS and lysed using a buffer containing 1% Triton X-100 and a protease inhibitor.
-
Enzyme Reaction: The cell lysate (containing tyrosinase) is added to a 96-well plate. The reaction is initiated by adding L-DOPA (3,4-dihydroxy-L-phenylalanine), the substrate for tyrosinase.
-
Kinetic Measurement: The formation of dopachrome, the product of L-DOPA oxidation by tyrosinase, is measured kinetically by reading the absorbance at 475 nm every 10 minutes for at least 1 hour at 37°C.
-
Data Analysis: The tyrosinase activity is calculated from the rate of dopachrome formation and is typically normalized to the total protein content of the cell lysate.
Visualizing Molecular Pathways and Experimental Design
Melanogenesis Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound that leads to increased melanin production. 5,7D-4MC has been shown to activate the PKA and GSK3β pathways while downregulating the PI3K/AKT pathway, all of which converge on the master regulator of melanogenesis, MITF.[1]
Caption: Signaling pathway of this compound in melanogenesis.
Experimental Workflow for Dose-Response Analysis
The following diagram outlines the general workflow for determining the dose-response curve of a test compound on cell viability and function.
Caption: General experimental workflow for dose-response analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Insights into the Stimulatory Effect of Melanogenesis of 4-Methylcoumarin Derivatives in B16F10 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a Functional Compound for Skin Pigmentation and Human Skin Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Proper Disposal of 5,7-Dihydroxy-4-methylcoumarin: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,7-Dihydroxy-4-methylcoumarin, ensuring compliance and minimizing risk.
Hazard Profile and Personal Protective Equipment
Before handling this compound for disposal, it is crucial to be aware of its associated hazards and to use the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2)[1][2][3][4] | H315: Causes skin irritation[1][2][3][4] | Protective gloves (inspected prior to use)[1] |
| Eye Irritation (Category 2)[1][2][3][4] | H319: Causes serious eye irritation[1][2][3][4] | Safety glasses with side-shields[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3)[1][2][4] | H335: May cause respiratory irritation[1][2][3][4] | N95 (US) or P1 (EU) dust mask[5] |
| Acute Toxicity (Oral, Category 4) | H302: Harmful if swallowed | Complete suit protecting against chemicals[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound.
1. Waste Collection and Storage:
-
Do not mix: Keep this compound waste separate from other chemical waste.[1]
-
Original Containers: Whenever possible, store the waste in its original container.[1] If this is not feasible, use a suitable, clearly labeled, and closed container.[1][5]
-
Labeling: Ensure the container is accurately labeled with the chemical name ("this compound") and appropriate hazard symbols.
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
2. Spill Management:
-
Minor Spills: For small spills, sweep up the solid material, taking care to avoid generating dust.[1][5] Place the collected material into a suitable, closed container for disposal.[1][5][6]
-
Major Spills: In the event of a larger spill, evacuate the area and alert emergency responders.[6] Control personal contact by wearing appropriate PPE.[6] Prevent the spillage from entering drains or waterways.[6]
-
Cleaning: After the bulk of the material has been removed, wash the contaminated area with soap and water.[2] Collect the wash water for proper disposal; do not allow it to enter drains.[6]
3. Final Disposal:
-
Licensed Disposal Company: The primary recommended method of disposal is to contact a licensed professional waste disposal company.[1][2]
-
Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by trained personnel in a facility equipped for such procedures.
-
Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations.[1][6]
-
Contaminated Packaging: Dispose of contaminated packaging and liners in the same manner as the unused product.[1][2][5]
Important Considerations:
-
Avoid Environmental Release: Under no circumstances should this compound be discharged into sewers or waterways.[6]
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the chemical.[1][3][5]
-
Safe Handling Practices: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][5] Handle the substance in a well-ventilated area or with appropriate exhaust ventilation.[1][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
